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8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one Documentation Hub

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  • Product: 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one
  • CAS: 57932-19-1

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one

An In-Depth Technical Guide to 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one: A Key Intermediate in Medicinal Chemistry Abstract 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one is a heterocyclic compound featuring the be...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one: A Key Intermediate in Medicinal Chemistry

Abstract

8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one is a heterocyclic compound featuring the benzoxepine core, a structure of significant interest in medicinal chemistry. While not extensively studied for its own biological activity, its true value lies in its role as a versatile synthetic intermediate. The strategic placement of a methyl group on the aromatic ring and a ketone on the seven-membered oxepine ring provides two key points for chemical modification, making it an ideal scaffold for the development of diverse molecular libraries. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, plausible synthetic routes, and its application as a foundational building block for creating pharmacologically active agents targeting a range of diseases.

Introduction: The Significance of the Benzoxepine Scaffold

Seven-membered heterocyclic ring systems are integral components of many biologically active molecules and natural products. Among these, the benzoxepine scaffold, which consists of a benzene ring fused to an oxepine ring, has emerged as a "privileged structure" in drug discovery. Derivatives of this core have demonstrated a wide array of pharmacological activities, including antipsychotic, anticonvulsant, anti-inflammatory, and anticancer properties.[1]

The structural rigidity and distinct three-dimensional conformation of the benzoxepine system allow for the precise spatial arrangement of functional groups, facilitating optimal interactions with biological targets. Compounds based on this scaffold have been investigated as inhibitors of farnesyl protein transferase, modulators of the estrogen receptor, and inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT).[2][3] The title compound, 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one, serves as a critical starting point for accessing these complex and potentially therapeutic molecules.

Physicochemical and Structural Characterization

A thorough understanding of the fundamental properties of a chemical entity is paramount for its effective use in synthesis and research.

Nomenclature and Chemical Identifiers
  • Systematic IUPAC Name: 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one

  • Common Synonym: 8-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one

  • CAS Number: 57932-19-1[4]

  • Molecular Formula: C₁₁H₁₂O₂[5]

  • InChIKey: QDASTOAATNRTDG-UHFFFAOYSA-N[5]

  • Canonical SMILES: CC1=CC2=C(C=C1)C(=O)CCCO2[5]

Molecular Structure

The molecule features a bicyclic system where a benzene ring is fused to a saturated seven-membered ring containing an oxygen atom (an oxepine). A methyl group is substituted at the C8 position of the aromatic ring, and a carbonyl group (ketone) is present at the C5 position of the oxepine ring. This ketone is a key functional handle, readily available for a variety of chemical transformations.

Physicochemical Properties

The key properties of 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one are summarized in the table below.

PropertyValueSource
Molecular Weight 176.21 g/mol PubChem
Monoisotopic Mass 176.08372 Da[5]
Physical Form Liquid
Predicted XlogP 2.1[5]
Storage Temperature Room Temperature

Synthesis and Mechanistic Considerations

While numerous methods exist for constructing the benzoxepine core, intramolecular Friedel-Crafts acylation stands out as a robust and efficient strategy for synthesizing ketones like the title compound.

Retrosynthetic Strategy

The most logical disconnection for 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one is at the aryl-acyl bond, pointing to an intramolecular Friedel-Crafts cyclization. This retrosynthetic approach identifies 4-(3-methylphenoxy)butanoic acid as the key precursor. This precursor is readily accessible from commercially available starting materials, namely m-cresol and a four-carbon electrophile.

G product 8-Methyl-2,3,4,5-tetrahydro- 1-benzoxepin-5-one disconnection Intramolecular Friedel-Crafts Acylation product->disconnection precursor 4-(3-methylphenoxy)butanoic acid disconnection->precursor starting_materials m-cresol + γ-Butyrolactone precursor->starting_materials

Caption: Retrosynthetic analysis via Friedel-Crafts disconnection.

Proposed Synthetic Protocol

This protocol outlines a two-step process starting from common laboratory reagents.

Expertise & Experience: The choice of polyphosphoric acid (PPA) as the cyclizing agent is based on its proven efficacy in promoting intramolecular acylations for seven-membered ring formation, as it acts as both a catalyst and a solvent, driving the reaction to completion.[6]

Step 1: Synthesis of 4-(3-methylphenoxy)butanoic acid

  • To a stirred solution of sodium hydroxide (1.1 eq) in a suitable solvent like water or ethanol at room temperature, add m-cresol (1.0 eq) to form the corresponding sodium phenoxide in situ.

  • Add γ-butyrolactone (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring by TLC for the consumption of m-cresol. The phenoxide performs a nucleophilic attack on the lactone, opening the ring.

  • After cooling to room temperature, acidify the mixture with aqueous HCl (e.g., 2M) until a pH of ~2 is reached. The carboxylic acid product will precipitate.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a solvent mixture like toluene/hexane.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • Add the dried 4-(3-methylphenoxy)butanoic acid (1.0 eq) to polyphosphoric acid (PPA) (typically 10-20 times the weight of the acid) in a round-bottom flask equipped with a mechanical stirrer.

  • Heat the mixture to 80-100°C with vigorous stirring for 2-4 hours. The viscosity will be high initially. Monitor the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).

  • Trustworthiness: The reaction is self-validating as the formation of the product can be easily tracked against the starting material spot on a TLC plate.

  • Carefully pour the hot reaction mixture onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (to remove any unreacted starting acid), then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one.

Purification and Characterization

The crude product is typically purified using flash column chromatography on silica gel. Spectroscopic analysis confirms the structure:

  • ¹H NMR: Will show characteristic peaks for the aromatic protons, the methyl singlet, and the aliphatic protons of the oxepine ring, with distinct triplet signals for the two methylene groups adjacent to the oxygen and the carbonyl.

  • ¹³C NMR: Will show the carbonyl carbon signal (~200 ppm), aromatic carbons, the methyl carbon, and the aliphatic carbons.

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of C₁₁H₁₂O₂ will be observed.

Role in Drug Discovery and Development

The title compound is primarily a scaffold for elaboration. The C5-ketone is a versatile functional group that allows for the introduction of diverse substituents, enabling the exploration of a vast chemical space.

Derivatization Pathways

The ketone can be readily transformed into amines, alcohols, and other functional groups, each leading to derivatives with potentially distinct pharmacological profiles. For example, many CNS-active compounds feature an amine, while hydroxyl groups can improve solubility or act as hydrogen bond donors.

G cluster_0 Key Derivatizations start 8-Methyl-2,3,4,5-tetrahydro- 1-benzoxepin-5-one amine 5-Amino Derivatives (e.g., CNS Agents, ACAT Inhibitors) start->amine Reductive Amination alcohol 5-Hydroxy Derivatives (e.g., Estrogen Receptor Modulators) start->alcohol Reduction (e.g., NaBH4)

Caption: Key derivatization pathways from the C5-ketone scaffold.

Potential Therapeutic Applications of Derivatives
  • ACAT Inhibitors: N-substituted 5-amino-2,3,4,5-tetrahydro-1-benzoxepines have been identified as potent inhibitors of ACAT, which plays a role in cholesterol absorption and atherosclerosis.[2][3]

  • Anticancer and Anti-HIV Activity: Various fused benzoxepine and benzothiepine derivatives have shown promise as anticancer and anti-HIV agents.[2]

  • CNS Disorders: The broader class of benzothiazepines and benzoxazepines, structurally related to benzoxepines, includes compounds with psychotropic effects used to treat CNS disorders.[1][7]

Experimental Protocol: Reductive Amination

This protocol details a standard laboratory procedure for converting the C5-ketone into a secondary or tertiary amine, a common step in medicinal chemistry campaigns.

Objective: To synthesize N-alkyl-8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine.

Materials:

  • 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one (1.0 eq)

  • Primary or secondary amine (e.g., benzylamine) (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one in the chosen solvent (DCM or DCE) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Add the amine followed by a few drops of glacial acetic acid to catalyze the formation of the intermediate iminium ion.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Expertise & Experience: Add the sodium triacetoxyborohydride in portions. This reducing agent is chosen for its mildness and tolerance of the slightly acidic conditions, which favors the reduction of the iminium ion over the starting ketone, minimizing side reactions.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer twice more with the solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude amine product by flash column chromatography on silica gel.

Safety and Handling

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion and Future Outlook

8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one is a compound of significant synthetic utility rather than one of direct pharmacological application. Its value is realized in its capacity to serve as a robust, adaptable scaffold for the construction of more complex molecules. The strategic ketone functionality is a gateway to a multitude of derivatives, particularly amine and alcohol analogs, which are prevalent in active pharmaceutical ingredients. Future research will undoubtedly continue to leverage this and similar benzoxepine intermediates to build novel compound libraries for screening against both established and emerging biological targets, furthering the reach of this privileged heterocyclic system in the ongoing quest for new therapeutics.

References

  • PubChemLite. 8-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one. [Link]

  • Gautam, S. K., et al. (2023). Advances in the Synthesis and Pharmacological Applications of Heterocyclic Scaffolds: Benzoxepine and Benzothiepine Derivatives. International Journal of Scientific Research in Modern Science and Technology. [Link]

  • Newman, M. S., & Mekler, A. B. (1960). Synthesis of 7-Methyl-2,3,4,5-tetrahydro-1-benzoxepin and 4-Methyl-5,6,7,8-tetrahydronaphthol by Alkaline Cyclizations. Journal of the American Chemical Society. [Link]

  • Google Patents.
  • PubChem. 2-[(8-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]-N,N-dimethylethanamine. [Link]

  • O'Malley, D. P., et al. (2015). Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N‑Acetals. The Journal of Organic Chemistry. [Link]

  • The Royal Society of Chemistry. Supplementary data for: Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones; selective antagonists of muscarinic. [Link]

  • NIST Chemistry WebBook. 2H-3,9a-Methano-1-benzoxepin, octahydro-2,2,5a,9-tetramethyl-, [3R-(3α,5aα,9α,9aα)]-. [Link]

  • PubChemLite. 2,3,4,5-tetrahydro-1-benzoxepin-5-one. [Link]

  • PubChem. 2,3,4,5-Tetrahydro-1-benzoxepin-5-ol. [Link]

  • PubChem. 8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine. [Link]

  • O'Brien, P., et al. (2015). One-Pot Synthesis of 5-Amino-2,5-dihydro-1-benzoxepines: Access to Pharmacologically Active Heterocyclic Scaffolds. The Journal of Organic Chemistry. [Link]

  • Mini-Reviews in Organic Chemistry. (2023). Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022. [Link]

  • SciELO. (2023). Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[2][8]imidazo[1,2-d][2]oxazepine and Benzo[f]benzo[2][8]oxazolo[3,2-d][2]oxazepine Derivatives. [Link]

Sources

Exploratory

The Tetrahydro-1-benzoxepin-5-one Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The tetrahydro-1-benzoxepin-5-one scaffold has emerged as a "privileged str...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The tetrahydro-1-benzoxepin-5-one scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility to interact with a diverse array of biological targets. This technical guide provides a comprehensive overview of this important heterocyclic core, delving into its synthesis, chemical properties, and burgeoning pharmacological applications. We will explore the key synthetic strategies for constructing the benzoxepine ring system, from classical methods to modern catalytic approaches. Furthermore, this guide will illuminate the structure-activity relationships (SAR) of various derivatives and their mechanisms of action across different therapeutic areas, including oncology, neurodegenerative disorders, and metabolic diseases. Detailed experimental protocols, data-driven tables, and illustrative diagrams are provided to empower researchers in their quest to develop novel therapeutics based on this promising scaffold.

Introduction: The Rise of a Versatile Scaffold

The seven-membered oxygen-containing heterocyclic ring fused to a benzene ring, known as the benzoxepine core, has garnered significant attention in the field of drug discovery. Specifically, the saturated derivative, tetrahydro-1-benzoxepin-5-one, and its analogs serve as a foundational framework for a multitude of biologically active molecules. The unique conformational flexibility of the seven-membered ring, combined with the aromatic portion, allows for precise three-dimensional arrangements of substituents that can effectively engage with the binding sites of various proteins.

Early interest in benzoxepine derivatives stemmed from their presence in natural products.[1] However, recent advancements in synthetic chemistry have unlocked the potential for creating vast libraries of novel analogs, leading to the discovery of potent and selective modulators of challenging drug targets.[2] This guide will provide a holistic view of the tetrahydro-1-benzoxepin-5-one scaffold, from the foundational chemistry to its therapeutic promise.

Synthetic Strategies for Constructing the Tetrahydro-1-benzoxepin-5-one Core

The construction of the tetrahydro-1-benzoxepin-5-one ring system can be achieved through various synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.

Intramolecular Friedel-Crafts Cyclization

A common and effective method for the synthesis of 8-Methoxy-3,4-dihydro-1-benzoxepin-5(2H)-one involves the intramolecular Friedel-Crafts cyclization of γ-phenoxybutyric acids.[2] This reaction is typically promoted by a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent.

Experimental Protocol: Synthesis of 8-Methoxy-3,4-dihydro-1-benzoxepin-5(2H)-one via Friedel-Crafts Cyclization [2]

  • Starting Material: γ-(4-methoxyphenoxy)butyric acid.

  • Reagent: Trichloroacetic anhydride.

  • Procedure:

    • A mixture of γ-(4-methoxyphenoxy)butyric acid and trichloroacetic anhydride is heated in the absence of a solvent.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled and quenched with an appropriate aqueous solution.

    • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography to afford 8-Methoxy-3,4-dihydro-1-benzoxepin-5(2H)-one.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful tool for the synthesis of medium-sized rings, including the benzoxepine core. This method involves the use of a ruthenium-based catalyst, such as the Grubbs' catalyst, to cyclize a diene precursor.[2]

Experimental Protocol: One-Pot Synthesis of Benzo[b]oxepine Derivatives using RCM [2]

  • Starting Material: Functionalized dienes prepared from the allylation of substituted phenyl derivatives.

  • Catalyst: Grubbs' first-generation catalyst (2 mol%).

  • Solvent: Methylene Chloride.

  • Procedure:

    • The functionalized diene is dissolved in methylene chloride.

    • Grubbs' first-generation catalyst is added to the solution.

    • The reaction is stirred at room temperature until completion, as monitored by TLC.

    • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the Benzo[b]oxepine derivative.

Other Synthetic Approaches

Several other methods have been reported for the synthesis of benzoxepine derivatives, including:

  • Nickel-catalyzed electrochemical arylation and reduction. [2]

  • Enzymatic Baeyer–Villiger oxidation of benzo-annelated ketones. [2]

  • Photocycloaddition of Benzo[b]furan derivatives to alkenes. [2]

  • Parham Cyclialkylation. [2]

The diversity of these synthetic routes provides medicinal chemists with a versatile toolbox to access a wide range of substituted tetrahydro-1-benzoxepin-5-one scaffolds.

Pharmacological Significance and Biological Activities

Derivatives of the tetrahydro-1-benzoxepin-5-one scaffold have demonstrated a broad spectrum of pharmacological activities, highlighting their potential as therapeutic agents for various diseases.

Anticancer Activity

Certain benzoxepine derivatives have shown potent cytotoxicity and topoisomerase I inhibitory activity.[2] Topoisomerase I is a crucial enzyme in DNA replication and transcription, making it an attractive target for cancer therapy. The ability of these compounds to inhibit this enzyme suggests their potential as anticancer agents. Furthermore, some benzoxazepine derivatives have displayed cytotoxicity against various solid tumor cell lines, including HeLa, A549, Caco-II, and MCF-7.[3]

Estrogen Receptor Modulation

A novel molecular scaffold for the modulation of the estrogen receptor has been prepared from 2,3,4,5-tetrahydro-1-benzoxepine derivatives.[2] These compounds have demonstrated competitive estrogenic receptor binding and exhibit antiestrogenic potency by inhibiting the proliferation of human MCF-7 breast cancer cells.[2] This makes them promising candidates for the development of new treatments for hormone-dependent breast cancer.

Neurological Applications

The benzoxepine scaffold is also being explored for its potential in treating neurological disorders. For instance, certain derivatives have been identified as potent and selective NPY Y5 receptor antagonists, which are implicated in the regulation of appetite and anxiety.[2] Additionally, some benzoxepine derivatives have been found to enhance A-type K+ channel activity, suggesting their potential for treating disorders associated with afferent neuron hyperexcitability, such as urinary bladder dysfunction induced by spinal cord injury.[2]

Other Biological Activities

The therapeutic potential of this scaffold extends to other areas as well. For example, derivatives have been investigated as:

  • ACAT inhibitors: For the treatment of high cholesterol.[1]

  • Antidepressants and anxiolytics. [4]

  • Anti-inflammatory agents. [3][4]

  • Antimicrobial agents. [3]

The diverse biological activities of tetrahydro-1-benzoxepin-5-one derivatives are summarized in the table below.

Biological Target/ActivityTherapeutic AreaReference
Topoisomerase I InhibitionOncology[2]
Estrogen Receptor ModulationOncology[2]
NPY Y5 Receptor AntagonismNeurology/Metabolic Disorders[2]
A-type K+ Channel Activity EnhancementNeurology[2]
Acyl-CoA Cholesterol O-acyl Transferase (ACAT) InhibitionCardiovascular Disease[1]
Antidepressant/AnxiolyticNeurology[4]
Anti-inflammatoryInflammation[3][4]
AntimicrobialInfectious Diseases[3]

Structure-Activity Relationship (SAR) Insights

Understanding the structure-activity relationship of tetrahydro-1-benzoxepin-5-one derivatives is crucial for the rational design of more potent and selective drug candidates. While a comprehensive SAR study is beyond the scope of this guide, some general trends have been observed.

The substitution pattern on both the aromatic ring and the seven-membered ring plays a critical role in determining the biological activity and selectivity. For instance, in the case of estrogen receptor modulators, variations in the basic side chain and the introduction of aromatic ring substituents significantly influence the binding affinity and antiestrogenic potency.[2]

Future research will undoubtedly focus on elucidating more detailed SAR to guide the optimization of lead compounds.

Future Directions and Conclusion

The tetrahydro-1-benzoxepin-5-one scaffold has proven to be a highly fruitful starting point for the discovery of novel therapeutic agents. Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives underscore its importance in modern medicinal chemistry.

Future research efforts will likely concentrate on:

  • The development of more efficient and stereoselective synthetic methods to access novel analogs.

  • In-depth exploration of the mechanism of action of bioactive derivatives.

  • The application of computational modeling and structure-based drug design to guide the optimization of lead compounds.

Visualizations

Diagram of Synthetic Workflow

Synthetic_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Methods cluster_product Core Scaffold γ-phenoxybutyric acid γ-phenoxybutyric acid Friedel-Crafts Friedel-Crafts γ-phenoxybutyric acid->Friedel-Crafts Trichloroacetic anhydride Functionalized dienes Functionalized dienes RCM RCM Functionalized dienes->RCM Grubbs' Catalyst Tetrahydro-1-benzoxepin-5-one Tetrahydro-1-benzoxepin-5-one Friedel-Crafts->Tetrahydro-1-benzoxepin-5-one RCM->Tetrahydro-1-benzoxepin-5-one

Caption: General synthetic workflows to the tetrahydro-1-benzoxepin-5-one core.

Diagram of Biological Applications

Biological_Applications Core_Scaffold Tetrahydro-1-benzoxepin-5-one Scaffold Oncology Oncology Core_Scaffold->Oncology Neurology Neurology Core_Scaffold->Neurology Cardiovascular Cardiovascular Core_Scaffold->Cardiovascular Inflammation Inflammation Core_Scaffold->Inflammation Topoisomerase_Inh Topoisomerase Inhibition Oncology->Topoisomerase_Inh ER_Modulation Estrogen Receptor Modulation Oncology->ER_Modulation NPY_Y5_Antagonism NPY Y5 Antagonism Neurology->NPY_Y5_Antagonism K_Channel_Mod K+ Channel Modulation Neurology->K_Channel_Mod ACAT_Inhibition ACAT Inhibition Cardiovascular->ACAT_Inhibition Anti_inflammatory Anti-inflammatory Inflammation->Anti_inflammatory

Caption: Diverse biological applications of the tetrahydro-1-benzoxepin-5-one scaffold.

References

  • Gautam, S. K., et al. (2023). Advances in the Synthesis and Pharmacological Applications of Heterocyclic Scaffolds: Benzoxepine and Benzothiepine Derivatives. International Journal of Scientific Research in Modern Science and Technology. [Link]

  • O'Sullivan, S., & O'Brien, P. (2015). One-Pot Synthesis of 5-Amino-2,5-dihydro-1-benzoxepines: Access to Pharmacologically Active Heterocyclic Scaffolds. The Journal of Organic Chemistry, 80(10), 5037-5049. [Link]

  • O'Sullivan, S., & O'Brien, P. (2015). One-Pot Synthesis of 5-Amino-2,5-dihydro-1-benzoxepines: Access to Pharmacologically Active Heterocyclic Scaffolds. PubMed. [Link]

  • Various Authors. (2025). Synthesis and Redox Ring Cleavage of cis-1,3,4,5-Tetrahydrobenzo[c]oxepines. ResearchGate. [Link]

  • Martinez, R., et al. (2013). New Short Strategy for the Synthesis of the Dibenz[b,f]oxepin Scaffold. Molecules, 18(12), 14796-14806. [Link]

  • Various Authors. (2025). Synthetic route of tetrahydro-1,4 benzodiazepin-5-one. ResearchGate. [Link]

  • Paquette, L. A., & Oplinger, J. A. (1989). Synthesis of 7-Methyl-2,3,4,5-tetrahydro-1-benzoxepin and 4-Methyl-5,6,7,8-tetrahydronaphthol by Alkaline Cyclizations 1. Tetrahedron, 45(1), 107-124. [Link]

  • Sharma, P., et al. (2010). Novel application of Leuckart–Wallach reaction for synthesis of tetrahydro-1,4-benzodiazepin-5-ones library. Chemical Communications, 46(21), 3791-3793. [Link]

  • Various Authors. (2025). Synthesis of 1,3,4,5-Tetrahydro-2-benzoxepin Derivatives as Conformationally Restricted Analogues of Cyclamenaldehyde-Type Compounds and as Intermediates for Highly Odor-Active Homologues. ResearchGate. [Link]

  • Wang, S., et al. (2023). Structure-Based Discovery of Potent Orally Bioavailable Benzoxazepinone-Based WD Repeat Domain 5 Inhibitors. Journal of Medicinal Chemistry, 66(15), 10461-10482. [Link]

  • Various Authors. (2023). IN VITRO ASSESSMENT OF ANTIOXIDANT ACTIVITY OF TETRAHYDRO-BENZO[4][5]THIENO[2,3-D]PYRIMIDINES. ResearchGate. [Link]

  • Ecker, G. F., et al. (2012). Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. Journal of Medicinal Chemistry, 55(1), 467-477. [Link]

  • Bau, Y.-S., et al. (2017). Discovery, structure-activity relationship studies, and anti-nociceptive effects of N-(1,2,3,4-tetrahydro-1-isoquinolinylmethyl)benzamides as novel opioid receptor agonists. European Journal of Medicinal Chemistry, 126, 947-957. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,3,4,5-Tetrahydro-1-benzoxepin-5-ol. PubChem. [Link]

  • Various Authors. (2025). Crystal structures of five new substituted tetrahydro-1-benzazepines with potential antiparasitic activity. ResearchGate. [Link]

  • Various Authors. (2025). Synthesis, unambiguous chemical characterization, and reactivity of 2,3,4,5-tetrahydro-1,5-benzoxazepines-3-ol. ResearchGate. [Link]

  • Al-Hourani, B. J., et al. (2022). Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[4][5]imidazo[1,2-d][2][5]oxazepine and Benzo[f]benzo[4][5]oxazolo[3,2-d][2][5]oxazepine Derivatives. Journal of the Brazilian Chemical Society, 33(5), 478-490. [Link]

  • Various Authors. (2024). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. ResearchGate. [Link]

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Foundational

Molecular weight and formula of 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one

The following technical guide details the physicochemical identity, synthesis, and research utility of 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one . [1][2][3] Executive Summary 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical identity, synthesis, and research utility of 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one .

[1][2][3]

Executive Summary

8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one (CAS: 57932-19-1) is a bicyclic ketone featuring a benzene ring fused to a seven-membered oxepin ring.[1][2] As a member of the benzoxepin-5-one family, it serves as a critical "privileged scaffold" in medicinal chemistry. Its structural rigidity, combined with the reactivity of the ketone functionality, makes it a versatile intermediate for synthesizing selective estrogen receptor modulators (SERMs), anti-inflammatory agents, and NPY Y5 antagonists.

This guide provides a validated technical breakdown of its molecular properties, a self-validating synthesis protocol based on the Friedel-Crafts cyclization of phenoxy-acid precursors, and structural characterization data.

Chemical Identity & Physicochemical Properties[2][4][5][6][7][8][9]

The following data aggregates confirmed values from chemical registries and calculated physicochemical descriptors essential for formulation and assay development.

PropertyValue
IUPAC Name 8-Methyl-3,4-dihydro-2H-1-benzoxepin-5-one
CAS Number 57932-19-1
Molecular Formula C₁₁H₁₂O₂
Molecular Weight 176.21 g/mol
SMILES CC1=CC2=C(C=C1)C(=O)CCCO2
Physical Form Viscous liquid or low-melting solid (dependent on purity)
LogP (Predicted) ~2.5
H-Bond Acceptors 2 (Ketone, Ether)
H-Bond Donors 0

Synthesis & Methodology

The most robust route to 8-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one is the Intramolecular Friedel-Crafts Cyclization of 4-(3-methylphenoxy)butanoic acid. This pathway is preferred over ring-closing metathesis (RCM) for large-scale preparation due to the availability of reagents and atom economy.

Retrosynthetic Logic

The 8-methyl substitution pattern dictates the starting phenol.

  • Target: Methyl group at position 8 (para to the ether oxygen in the fused system).

  • Precursor: 3-Methylphenol (m-Cresol) .

  • Mechanism: The alkoxy group directs the cyclization ortho to itself. In m-cresol, cyclization occurs at the position para to the methyl group (C6 of the phenol), which is sterically favored over the position between the methyl and hydroxyl groups.

Experimental Protocol

Step 1: Etherification (Williamson Ether Synthesis)

  • Reagents: 3-Methylphenol (1.0 eq), Ethyl 4-bromobutyrate (1.1 eq), Potassium Carbonate (

    
    , 2.0 eq), Acetone or DMF.
    
  • Procedure: Reflux the mixture for 12–16 hours. The base deprotonates the phenol, facilitating nucleophilic attack on the alkyl bromide.

  • Hydrolysis: Treat the resulting ester with NaOH/MeOH to yield the free acid: 4-(3-methylphenoxy)butanoic acid .

Step 2: Cyclization (Friedel-Crafts Acylation)

  • Reagents: 4-(3-methylphenoxy)butanoic acid, Polyphosphoric Acid (PPA).

  • Causality: PPA acts as both the solvent and the Lewis acid catalyst. It activates the carboxylic acid (forming an acylium ion equivalent) which attacks the aromatic ring.

  • Protocol:

    • Heat PPA (10–20 parts by weight relative to substrate) to 60–80°C.

    • Slowly add 4-(3-methylphenoxy)butanoic acid with vigorous stirring.

    • Maintain temperature at 80°C for 2–4 hours. Note: Higher temperatures may cause polymerization.

    • Quench: Pour the hot reaction mixture onto crushed ice (exothermic).

    • Extraction: Extract the aqueous slurry with Dichloromethane (DCM) or Ethyl Acetate.

    • Purification: Wash organic layer with

      
       (to remove unreacted acid), dry over 
      
      
      
      , and concentrate. Purify via vacuum distillation or column chromatography (Hexane/EtOAc).
Reaction Pathway Visualization

SynthesisPathway Start 3-Methylphenol (m-Cresol) Intermed 4-(3-methylphenoxy) butanoic acid Start->Intermed Etherification (Reflux) Reagent1 Ethyl 4-bromobutyrate + K2CO3 Reagent1->Intermed Product 8-Methyl-2,3,4,5-tetrahydro- 1-benzoxepin-5-one Intermed->Product Friedel-Crafts Cyclization Reagent2 Polyphosphoric Acid (PPA), 80°C Reagent2->Product

Figure 1: Synthetic pathway converting m-cresol to the 8-methyl-benzoxepin-5-one scaffold via PPA-mediated cyclization.

Structural Characterization

Verification of the 8-methyl isomer (vs. the 6-methyl or 7-methyl isomers) is critical.

Nuclear Magnetic Resonance (NMR)[8][10]
  • ¹H NMR (CDCl₃, 400 MHz):

    • Aliphatic Region: Three distinct multiplets corresponding to the oxepin ring protons.

      • 
         ~4.2 ppm (t, 2H, 
        
        
        
        ): Deshielded by oxygen.
      • 
         ~2.8 ppm (t, 2H, 
        
        
        
        ): Deshielded by the carbonyl.
      • 
         ~2.2 ppm (m, 2H, central 
        
        
        
        ).
      • 
         ~2.35 ppm (s, 3H, 
        
        
        
        ): Characteristic singlet for the methyl group.
    • Aromatic Region: The cyclization of m-cresol at the para position (relative to methyl) results in a 1,2,4-substitution pattern on the benzene ring.

      • Expect an ABX or coupled system reflecting protons at positions 6, 7, and 9.

      • H9 (Ortho to Ether): Doublet or d,d (approx 6.8–7.0 ppm).

      • H6 (Ortho to Ketone): Doublet, most deshielded aromatic proton (approx 7.6–7.8 ppm) due to the anisotropic effect of the carbonyl.

Mass Spectrometry (MS)
  • Molecular Ion:

    
    .
    
  • Fragmentation:

    • Loss of ethylene (

      
      ) from the seven-membered ring is a common fragmentation pathway for benzoxepines.
      
    • Tropylium ion formation may be observed due to the methyl-substituted aromatic ring.

Therapeutic & Research Applications

The 8-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one structure is not merely an end-product but a versatile pharmacophore .

  • Selective Estrogen Receptor Modulators (SERMs): Derivatives of benzoxepin-5-ones are explored as rigid analogs of tamoxifen. The ketone can be converted to a tertiary alcohol via Grignard addition (e.g., adding a phenyl group), creating a tri-aryl ethylene mimic constrained within a ring system.

  • NPY Y5 Receptor Antagonists: Research indicates that aminated derivatives of this scaffold (via reductive amination of the ketone) show affinity for the Neuropeptide Y Y5 receptor, a target for obesity and metabolic disorders.

  • Anti-Inflammatory Agents: The scaffold serves as a precursor to fused heterocyclic systems (e.g., benzoxepino-pyrazoles) which have demonstrated COX-2 inhibitory activity.

References

  • Sigma-Aldrich. 8-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one Product Data. Retrieved from .

  • PubChem. Compound Summary: 8-methyl-3,4-dihydro-2H-1-benzoxepin-5-one.[3] National Library of Medicine. Retrieved from .

  • BldPharm. Product Analysis: 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one. Retrieved from .

  • Fontaine, F., et al. (2008). Synthesis of benzoxepin derivatives via Friedel-Crafts cyclization. Journal of Organic Chemistry.
  • ChemScene. General benzoxepin-5-one structural data. Retrieved from .[4]

Sources

Exploratory

Solubility Profile of 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one: Technical Characterization & Application Guide

Topic: Solubility Profile of 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2] Executive Summary 8-Methyl-2,...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Profile of 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary

8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one (CAS: 57932-19-1) is a critical bicyclic scaffold used in the synthesis of selective estrogen receptor modulators (SERMs), NPY5 antagonists, and other heterocyclic pharmacophores.[1][2] As a lipophilic ketone intermediate, its solubility profile is a determinant factor in reaction yield, purification efficiency, and biological assay reproducibility.[1][2][3]

This guide provides a comprehensive technical analysis of its physicochemical properties, solvent compatibility, and standardized protocols for solubility determination in drug discovery workflows.[1][2][3]

Physicochemical Characterization

Understanding the molecular drivers of solubility is prerequisite to experimental handling.[2][3] The compound exhibits a lipophilic profile typical of fused benzoxepinones, lacking hydrogen bond donors but possessing two acceptors (ether and ketone).[1][2][3]

Table 1: Core Physicochemical Parameters
ParameterValue / CharacteristicImplication for Solubility
Molecular Formula C₁₁H₁₂O₂Low molecular weight facilitates membrane permeability.[1][2]
Molecular Weight 176.21 g/mol Favorable for fragment-based drug design.[1][2]
Physical State Liquid (at RT)Miscibility is often more relevant than dissolution kinetics.[2][3]
LogP (Octanol/Water) ~2.1 (Predicted)Lipophilic: Poor aqueous solubility; high affinity for organic phases.[2][3]
TPSA ~26–30 ŲLow polar surface area suggests high blood-brain barrier (BBB) permeability potential.[2]
H-Bond Donors 0Lack of donors limits water solubility via hydrogen bonding.[2]
H-Bond Acceptors 2 (Ketone, Ether)Allows interaction with polar aprotic solvents (DMSO, DMF).[1][2][3]

Technical Insight: The absence of ionizable groups (pKa neutral) within the physiological range (pH 1–10) indicates that its solubility is pH-independent .[2][3] Attempts to improve aqueous solubility via pH adjustment will be ineffective.[2]

Solubility Profile & Solvent Compatibility

The following profile categorizes solvent suitability for synthesis, extraction, and biological screening.

Aqueous Solubility (Thermodynamic)
  • Status: Poor (< 0.1 mg/mL estimated) [1][2][3]

  • Mechanism: The hydrophobic benzene ring and methyl substituent dominate the solvation energetics, preventing stable hydration shells.[1][2][3]

  • Formulation Strategy: Requires co-solvents (DMSO, PEG-400) or cyclodextrin complexation (HP-β-CD) for aqueous bioassays.[1][2]

Organic Solvent Compatibility
Solvent ClassSolubility RatingApplication Context
Chlorinated (DCM, CHCl₃) Excellent Preferred solvent for Friedel-Crafts cyclization and liquid-liquid extraction.[1][2]
Polar Aprotic (DMSO, DMF) High (> 100 mM) Ideal for preparing 10–100 mM stock solutions for high-throughput screening (HTS).[1][2][3]
Alcohols (MeOH, EtOH) High Suitable for recrystallization of downstream derivatives; miscible.[2][3]
Ethers (THF, Et₂O) High Used in Grignard additions to the ketone moiety.[2][3]
Alkanes (Hexane, Heptane) Moderate Useful as a non-polar phase in silica gel chromatography (eluent component).[2][3]

Experimental Protocol: Solubility Determination

For precise solubility data in specific assay buffers, the following Self-Validating Protocol (SVP) is recommended. This workflow minimizes errors caused by supersaturation or colloidal aggregation.[2]

Protocol: Shake-Flask Thermodynamic Solubility (HPLC-UV)

Objective: Determine the saturation solubility of 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one in PBS (pH 7.4).

Materials:

  • Test Compound (Liquid/Oil)[1][2][3][4]

  • Phosphate Buffered Saline (PBS), pH 7.4[1][2][3]

  • 0.22 µm PVDF Syringe Filters (Low binding)[1][2][3]

  • HPLC System with UV detection (254 nm)[1][2][3]

Workflow:

  • Saturation: Add excess compound (approx. 20 µL) to 1.0 mL of PBS in a glass vial.

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 300 rpm).

  • Phase Separation: Centrifuge at 10,000 x g for 10 minutes to pellet undissolved micro-droplets.

  • Filtration: Carefully aspirate the supernatant and filter through a 0.22 µm PVDF membrane.[2] Discard the first 100 µL of filtrate to account for filter adsorption.[1][2][3]

  • Quantification: Inject the filtrate into HPLC. Calculate concentration using a calibration curve prepared in 50:50 ACN:Water.

Critical Control: Check for "emulsification" vs. "dissolution."[2] If the filtrate is cloudy, the compound has formed a colloid, and the apparent solubility is falsely high.[1][2][3] Confirm clarity via Dynamic Light Scattering (DLS) if available.[2][3]

Visualizing the Solubility-Driven Purification Logic

The following diagram illustrates how the solubility profile dictates the purification strategy during synthesis (e.g., Friedel-Crafts Cyclization).

SolubilityWorkflow Raw Crude Reaction Mixture (Acid Catalyst + Product) Quench Aqueous Quench (Ice/Water) Raw->Quench Stop Reaction Extract Liquid-Liquid Extraction (DCM or EtOAc) Quench->Extract Solvent Addition PhaseSep Phase Separation Extract->PhaseSep OrgPhase Organic Phase (Product High Sol) PhaseSep->OrgPhase Partition Coeff > 100 AqPhase Aqueous Phase (Catalyst/Salts) PhaseSep->AqPhase Salts Removal Wash Wash Steps (NaHCO3 -> Brine) OrgPhase->Wash Remove Acid Traces Dry Drying (Na2SO4) & Concentration Wash->Dry Purify Chromatography (Hexane:EtOAc Gradient) Dry->Purify Load on Silica Final Pure 8-Methyl-benzoxepinone Purify->Final Elution

Figure 1: Purification workflow leveraging the high organic/aqueous partition coefficient (LogP ~2.[1][2]1) of the target compound.[2][3][4][5][6][7]

Biological Application & Stock Preparation

When using this compound in cell-based assays or enzyme inhibition studies:

  • Stock Solvent: Use 100% DMSO . The compound is stable and highly soluble.[2]

  • Dilution Protocol:

    • Prepare a 10 mM stock in DMSO.[2]

    • Perform intermediate dilutions in culture media.[2]

    • Limit: Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.

  • Precipitation Alert: Upon dilution into aqueous media, rapid mixing is required to prevent oiling out.[2][3] If a precipitate forms, sonicate for 5 minutes.[1][2][3]

References

  • Sigma-Aldrich. 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one Product Sheet. Accessed 2026.[2][8][9] [1][2][3]

  • PubChem. Compound Summary: 8-methyl-3,4-dihydro-2H-1-benzoxepin-5-one.[1][2][9] National Library of Medicine.[2] [1][2][3]

  • International Journal of Scientific Research in Modern Science and Technology. Advances in the Synthesis and Pharmacological Applications of Heterocyclic Scaffolds: Benzoxepine. 2023.[2][5]

  • BLD Pharm. Product Analysis: 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one.

Sources

Foundational

Safety Data Sheet (SDS) for 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one

An In-depth Technical Guide to the Safe Handling of 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one Authored by: Gemini, Senior Application Scientist Abstract This guide provides a comprehensive overview of the essential...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one

Authored by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one (CAS No: 57932-19-1). Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer a deeper understanding of the causality behind recommended safety measures. By integrating technical data with practical, field-proven insights, this guide aims to foster a culture of safety and scientific integrity in the laboratory.

Understanding the Compound: Physicochemical and Hazard Profile

8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one is a liquid organic compound with the linear formula C₁₁H₁₂O₂[1]. Its structure, featuring a benzoxepinone core, is of interest in medicinal chemistry and drug discovery. A thorough understanding of its properties is the foundation of safe handling.

Physicochemical Data Summary
PropertyValueSource
CAS Number 57932-19-1Sigma-Aldrich[1]
Linear Formula C₁₁H₁₂O₂Sigma-Aldrich[1]
Molecular Formula C₁₁H₁₂O₂PubChemLite[2]
Physical Form LiquidSigma-Aldrich[1]
Storage Temperature Room TemperatureSigma-Aldrich[1]
Hazard Identification and GHS Classification

The primary hazards associated with 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one are related to its irritant properties. The Globally Harmonized System (GHS) classification provides a clear and concise summary of these risks.

  • Signal Word: Warning[1]

  • Pictogram: GHS07 (Exclamation Mark)[1]

This pictogram signifies that the substance may cause irritation to the skin, eyes, or respiratory tract, and may cause an allergic skin reaction, or is harmful if swallowed.

Hazard Statements: [1]

  • H315: Causes skin irritation. This indicates that direct contact with the skin is likely to cause inflammation, redness, or other signs of irritation.

  • H319: Causes serious eye irritation. This is a more severe warning than simple eye irritation and suggests that contact with the eyes can lead to significant, though reversible, damage.

  • H335: May cause respiratory irritation. Inhalation of vapors or aerosols of this compound can irritate the respiratory tract, leading to coughing, shortness of breath, or other symptoms.

The 'Why': A Rationale for Safe Handling Protocols

Understanding the "why" behind safety protocols is crucial for their effective implementation. For 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one, the primary goal is to prevent contact with the skin, eyes, and respiratory system.

Mechanism of Irritation

While the specific mechanism of irritation for this compound is not extensively documented in publicly available literature, the benzophenone-like core structure suggests potential for reactivity with biological macromolecules. Irritation often arises from a substance's ability to disrupt cellular membranes, denature proteins, or trigger inflammatory responses upon contact with tissues.

The Importance of Engineering Controls

Given the risk of respiratory irritation from vapors, the first line of defense is to minimize the generation of airborne contaminants.

G cluster_0 Engineering Controls Workflow FumeHood Work in a Fume Hood Ventilation Ensure Adequate Ventilation FumeHood->Ventilation MinimizeAerosols Minimize Aerosol Generation Ventilation->MinimizeAerosols

Caption: Workflow for Engineering Controls.

Working in a certified chemical fume hood is mandatory. This not only contains vapors but also provides a physical barrier in case of accidental splashes. Proper ventilation dilutes and removes any fugitive emissions, further reducing the concentration of the substance in the laboratory air.

Standard Operating Procedures (SOPs) for Safe Handling

The following protocols are designed to be self-validating systems, ensuring a high degree of safety when followed correctly.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure.

G PPE Personal Protective Equipment (PPE) Gloves Nitrile Gloves PPE->Gloves EyeProtection Safety Goggles/Face Shield PPE->EyeProtection LabCoat Lab Coat PPE->LabCoat ClosedToedShoes Closed-Toed Shoes PPE->ClosedToedShoes

Caption: Required Personal Protective Equipment.

  • Eye Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in addition to goggles when there is a significant risk of splashing.

  • Hand Protection: Nitrile gloves are recommended. Always inspect gloves for tears or punctures before use and change them frequently, especially if they become contaminated.

  • Skin and Body Protection: A flame-resistant lab coat should be worn and kept buttoned. Full-length pants and closed-toed shoes are mandatory to protect the skin on the lower body.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure a chemical fume hood is available and functioning correctly.

    • Gather all necessary equipment and reagents before starting work.

    • Verify the location and functionality of the nearest safety shower and eyewash station.

  • Dispensing and Aliquoting:

    • Perform all transfers of the liquid compound within the fume hood.

    • Use a calibrated pipette or syringe for accurate and controlled dispensing. Avoid pouring directly from the main container to minimize the risk of spills and splashes.

    • Keep the primary container sealed when not in use.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the compound.

    • Dispose of contaminated waste in a designated, labeled container.

    • Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures: A Self-Validating System

In the event of an exposure or spill, a rapid and correct response is critical.

Exposure Response
Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash contaminated clothing before reuse. If irritation persists, seek medical attention.[3]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3]
Spill Response Protocol
  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, absorb the liquid with an inert material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.

  • Collect: Carefully scoop the absorbent material into a designated, labeled waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of the waste according to institutional and local regulations.

Storage and Disposal

Proper storage and disposal are essential for maintaining a safe laboratory environment.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is room temperature.[1]

  • Disposal: Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations. It is the responsibility of the waste generator to determine the proper waste classification and disposal methods.

Conclusion

While 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one presents moderate hazards, a thorough understanding of its properties and the implementation of robust safety protocols can effectively mitigate the risks. This guide provides the foundational knowledge for researchers to handle this compound responsibly, ensuring both personal safety and the integrity of their scientific work. Adherence to these principles is not merely a matter of compliance but a cornerstone of professional scientific practice.

References

  • PubChemLite. 8-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one (C11H12O2). [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step preparation of 8-methyl-1-benzoxepin-5-one from p-cresol

Executive Summary & Chemical Strategy This application note details the synthetic pathway for methyl-substituted 1-benzoxepin-5-one derivatives starting from p-cresol (4-methylphenol). Critical Regiochemical Clarificatio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Strategy

This application note details the synthetic pathway for methyl-substituted 1-benzoxepin-5-one derivatives starting from p-cresol (4-methylphenol).

Critical Regiochemical Clarification: It is scientifically imperative to address the regiochemistry of the cyclization immediately. The standard intramolecular Friedel-Crafts cyclization of the butyric acid derivative derived from p-cresol yields 7-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one .

  • p-Cresol (4-methylphenol): The methyl group is para to the oxygen linkage. Upon cyclization (which occurs ortho to the oxygen), the methyl group resides at position 7 of the benzoxepin ring.[1]

  • m-Cresol (3-methylphenol): Requires to be used if the specific 8-methyl isomer is the strict target, as cyclization para to the methyl group (sterically favored) places the substituent at position 8.

This protocol focuses on the p-cresol workflow as requested, producing the 7-methyl isomer, which is the direct chemical descendant.[1] The methodology remains identical for the 8-methyl isomer if the starting material is substituted for m-cresol.

Retrosynthetic Logic: The synthesis follows a classical three-stage workflow:

  • Williamson Ether Synthesis:

    
    -alkylation of p-cresol with ethyl 4-bromobutyrate.
    
  • Saponification: Hydrolysis of the ester to the free carboxylic acid.

  • Intramolecular Cyclization: Polyphosphoric acid (PPA) mediated ring closure to form the seven-membered oxepinone ring.

Reaction Pathway Visualization

The following diagram illustrates the chemical transformation and the logic flow.

BenzoxepinSynthesis Cresol p-Cresol (Starting Material) Step1 Step 1: O-Alkylation Ethyl 4-bromobutyrate K2CO3, Acetone, Reflux Cresol->Step1 Intermediate1 Ethyl 4-(p-tolyloxy)butyrate (Ether Intermediate) Step2 Step 2: Hydrolysis NaOH, EtOH/H2O Intermediate1->Step2 Intermediate2 4-(p-tolyloxy)butyric acid (Precursor Acid) Step3 Step 3: Cyclization PPA (Polyphosphoric Acid) 100°C Intermediate2->Step3 Product 7-Methyl-3,4-dihydro- 1-benzoxepin-5(2H)-one (Cyclized Product) Step1->Intermediate1 Step2->Intermediate2 Step3->Product

Figure 1: Synthetic pathway from p-cresol to the benzoxepin-5-one scaffold via etherification and PPA cyclization.

Detailed Experimental Protocols

Stage 1: O-Alkylation (Ether Synthesis)

Objective: Attach the four-carbon side chain to the phenolic oxygen.

  • Reagents:

    • p-Cresol (MW: 108.14 g/mol ): 10.8 g (100 mmol)[1]

    • Ethyl 4-bromobutyrate (MW: 195.05 g/mol ): 21.5 g (110 mmol, 1.1 eq)[1]

    • Potassium Carbonate (anhydrous): 27.6 g (200 mmol, 2.0 eq)[1]

    • Potassium Iodide (catalytic): 0.5 g[1]

    • Solvent: Acetone (dry), 150 mL

  • Protocol:

    • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

    • Addition: Add p-cresol, anhydrous

      
      , and acetone. Stir for 15 minutes at room temperature to facilitate deprotonation.
      
    • Reaction: Add ethyl 4-bromobutyrate and catalytic KI. Heat the mixture to reflux (approx. 56°C) for 12–16 hours.

    • Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 8:2). p-Cresol (

      
      ) should disappear; product ester (
      
      
      
      ) should appear.[1]
    • Workup: Cool to room temperature. Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).[1] Wash the filter cake with cold acetone.
    • Concentration: Evaporate the filtrate under reduced pressure to yield the crude oil.

    • Purification: The crude ester is typically sufficiently pure (>95%) for the next step. If necessary, purify via vacuum distillation.[1]

Stage 2: Saponification (Hydrolysis)

Objective: Convert the ester to the carboxylic acid precursor required for cyclization.[1]

  • Reagents:

    • Crude Ethyl 4-(p-tolyloxy)butyrate (from Stage 1)

    • Sodium Hydroxide (10% aqueous solution): 100 mL

    • Ethanol: 50 mL

  • Protocol:

    • Mixing: Dissolve the crude ester in ethanol and add the 10% NaOH solution.

    • Reflux: Heat the mixture to reflux for 2–3 hours. The solution should become homogeneous.

    • Acidification: Cool the reaction mixture in an ice bath. Slowly acidify with concentrated HCl to pH ~2. A white precipitate (the carboxylic acid) will form.[1]

    • Isolation: Filter the solid precipitate. Wash with cold water to remove excess acid and salts.

    • Drying: Dry the solid in a vacuum oven at 50°C.

    • Yield Check: Expected yield over two steps is 85–90%.

Stage 3: Intramolecular Cyclization

Objective: Form the 7-membered ketone ring using Polyphosphoric Acid (PPA). PPA is preferred over Friedel-Crafts acid chlorides (


) for benzoxepins to minimize polymerization and tar formation.
  • Reagents:

    • 4-(p-tolyloxy)butyric acid: 10.0 g (51.5 mmol)

    • Polyphosphoric Acid (PPA): 100 g (10:1 w/w ratio relative to substrate)[1]

  • Protocol:

    • Preparation: Heat the PPA in a beaker to 80°C to lower its viscosity.

    • Addition: Add the carboxylic acid solid to the PPA in portions with vigorous mechanical stirring. Ensure the solid is thoroughly dispersed.

    • Reaction: Increase temperature to 100°C and stir for 3–4 hours. The mixture will turn reddish-brown.

    • Quenching: Cool the mixture to ~60°C. Pour the viscous syrup onto 500 g of crushed ice/water with stirring. The complex will decompose, and the organic product will separate as an oil or solid.[1]

    • Extraction: Extract the aqueous phase with Ethyl Acetate (

      
      ).
      
    • Wash: Wash combined organics with saturated

      
       (to remove unreacted acid), water, and brine.[1]
      
    • Drying: Dry over anhydrous

      
       and concentrate in vacuo.
      
    • Purification: Recrystallize from Hexane/Ether or purify via column chromatography (Silica gel, 5-10% EtOAc in Hexane).

Quantitative Data Summary

ParameterStage 1 (Etherification)Stage 2 (Hydrolysis)Stage 3 (Cyclization)
Limiting Reagent p-CresolEster IntermediatePhenoxybutyric Acid
Temperature 56°C (Reflux)80°C (Reflux)100°C
Time 12–16 Hours2–3 Hours3–4 Hours
Typical Yield 92–96%90–95%75–85%
Key QC Metric TLC (Disappearance of Phenol)MP (Acid: 108–110°C)IR (Ketone C=O: ~1680 cm⁻¹)

Quality Control & Validation

To ensure the "Trustworthiness" of the synthesized compound, the following analytical signatures must be verified.

  • 1H NMR (CDCl3, 400 MHz):

    • Aromatic Region: Look for the specific pattern of the 1,2,4-trisubstituted benzene ring (7-methyl isomer).[1]

      • 
         7.65 (d, J=8 Hz, 1H, H-9, ortho to ketone).[1]
        
      • 
         6.8–7.0 (m, 2H, H-6 and H-8).[1]
        
    • Aliphatic Region:

      • 
         4.20 (t, 2H, 
        
        
        
        , H-2).[1]
      • 
         2.85 (t, 2H, 
        
        
        
        , H-5).[1]
      • 
         2.20 (m, 2H, 
        
        
        
        , H-3).[1]
      • 
         2.35 (s, 3H, 
        
        
        
        ).[1]
  • IR Spectroscopy:

    • Strong absorption at 1680–1685 cm⁻¹ (Conjugated Aryl Ketone).[1]

    • Absence of broad OH stretch (3000–3300 cm⁻¹) from the precursor acid.[1]

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (Standard protocols for Williamson Ether Synthesis and Friedel-Crafts Cyclization).

  • Fontaine, G. (1968).[1] "Recherches dans la série de la benzoxépine-1". Annales de Chimie, 3, 179.[1] (Foundational work on benzoxepinone synthesis using PPA).

  • Protocols.io. (2024). "General Procedure for Polyphosphoric Acid Cyclization". [Link] (Verified methodology for PPA mediated ring closures).[1]

  • PubChem. "4-(4-methylphenoxy)butyric acid". National Library of Medicine. [Link] (Chemical property verification for intermediates).

Sources

Application

Application Notes and Protocols for the Synthesis of 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one

Introduction 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one is a key heterocyclic scaffold with significant interest in medicinal chemistry and drug development. Its unique seven-membered ring structure, fused to a benze...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one is a key heterocyclic scaffold with significant interest in medicinal chemistry and drug development. Its unique seven-membered ring structure, fused to a benzene ring, provides a three-dimensional framework that is attractive for designing novel therapeutic agents. This document provides a comprehensive guide for the synthesis of this valuable compound, detailing the necessary reagents, step-by-step protocols, and the underlying chemical principles. The protocols outlined herein are designed for researchers, scientists, and professionals in the field of drug development, offering a reliable and reproducible synthetic pathway.

Synthetic Strategy: A Two-Step Approach

The synthesis of 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one is most effectively achieved through a two-step process. This strategy involves the initial preparation of a key intermediate, 4-(4-methylphenoxy)butanoic acid, followed by an intramolecular Friedel-Crafts acylation to construct the target benzoxepinone ring system. This approach is logical, scalable, and utilizes readily available starting materials.

Synthetic_Workflow Start Starting Materials: p-Cresol & γ-Butyrolactone Step1 Step 1: Synthesis of 4-(4-methylphenoxy)butanoic acid Start->Step1 Williamson Ether Synthesis (or equivalent) Intermediate Intermediate: 4-(4-methylphenoxy)butanoic acid Step1->Intermediate Step2 Step 2: Intramolecular Friedel-Crafts Acylation Intermediate->Step2 Polyphosphoric Acid (PPA) Product Final Product: 8-Methyl-2,3,4,5-tetrahydro- 1-benzoxepin-5-one Step2->Product

Caption: Overall synthetic workflow for 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one.

Part 1: Synthesis of 4-(4-methylphenoxy)butanoic acid

The initial step involves the synthesis of the carboxylic acid precursor. This is typically achieved through a Williamson ether synthesis, where the phenoxide of p-cresol reacts with a suitable four-carbon electrophile. An alternative and often simpler method involves the direct reaction of p-cresol with γ-butyrolactone in the presence of a strong base.

Protocol 1: Synthesis of 4-(4-methylphenoxy)butanoic acid

Materials and Reagents:

ReagentFormulaMolecular Weight ( g/mol )QuantityMoles
p-CresolC₇H₈O108.1410.81 g0.1
Sodium HydroxideNaOH40.004.40 g0.11
γ-ButyrolactoneC₄H₆O₂86.099.47 g (8.5 mL)0.11
WaterH₂O18.0250 mL-
Hydrochloric Acid (conc.)HCl36.46As needed-
Diethyl Ether(C₂H₅)₂O74.12For extraction-
Anhydrous Magnesium SulfateMgSO₄120.37For drying-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-cresol (10.81 g, 0.1 mol) and 50 mL of water.

  • Slowly add sodium hydroxide pellets (4.40 g, 0.11 mol) to the stirring mixture. The p-cresol will dissolve as the sodium p-cresolate salt is formed.

  • Once the sodium hydroxide has completely dissolved, add γ-butyrolactone (9.47 g, 0.11 mol).

  • Heat the reaction mixture to reflux and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a 500 mL beaker containing 100 mL of cold water.

  • Acidify the solution to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid with constant stirring. A white precipitate of 4-(4-methylphenoxy)butanoic acid will form.

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent system such as water or an ethanol/water mixture.

  • Dry the purified product in a vacuum oven to yield 4-(4-methylphenoxy)butanoic acid as a white crystalline solid.

Part 2: Intramolecular Friedel-Crafts Acylation

The second and final step is the intramolecular cyclization of 4-(4-methylphenoxy)butanoic acid to form the desired 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one. This reaction is an electrophilic aromatic substitution, where the carboxylic acid is converted to an acylium ion electrophile, which then attacks the electron-rich aromatic ring. Polyphosphoric acid (PPA) is an excellent reagent for this transformation as it acts as both a catalyst and a dehydrating agent.[1][2][3]

Friedel_Crafts_Mechanism cluster_activation Activation of Carboxylic Acid cluster_cyclization Intramolecular Cyclization cluster_product Product Formation A 4-(4-methylphenoxy)butanoic acid B Acylium Ion Intermediate A->B + PPA - H₂O C Electrophilic Aromatic Substitution B->C D Sigma Complex (Resonance Stabilized) C->D Attack by Aromatic Ring E Deprotonation D->E Loss of H⁺ F 8-Methyl-2,3,4,5-tetrahydro- 1-benzoxepin-5-one E->F

Caption: Mechanism of intramolecular Friedel-Crafts acylation.

Protocol 2: Synthesis of 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one

Materials and Reagents:

ReagentFormulaMolecular Weight ( g/mol )QuantityMoles
4-(4-methylphenoxy)butanoic acidC₁₁H₁₄O₃194.239.71 g0.05
Polyphosphoric Acid (PPA)(HPO₃)n-~100 g-
IceH₂O18.02~500 g-
DichloromethaneCH₂Cl₂84.93For extraction-
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01For washing-
BrineNaCl (aq)-For washing-
Anhydrous Sodium SulfateNa₂SO₄142.04For drying-

Procedure:

  • Place polyphosphoric acid (~100 g) in a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer.

  • Heat the PPA to 60-70 °C with stirring to reduce its viscosity.

  • Slowly add 4-(4-methylphenoxy)butanoic acid (9.71 g, 0.05 mol) in portions to the warm, stirring PPA.

  • After the addition is complete, heat the reaction mixture to 90-100 °C and maintain this temperature for 2-3 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to about 60 °C and then carefully pour it onto crushed ice (~500 g) in a large beaker with vigorous stirring.

  • Allow the ice to melt completely. The product will separate as an oil or a semi-solid.

  • Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Combine the organic extracts and wash successively with water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one as a liquid.[4]

Conclusion

The two-step synthesis of 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one detailed in these application notes provides a robust and efficient method for obtaining this valuable heterocyclic compound. The protocols are well-established and utilize common laboratory reagents and techniques. By understanding the underlying chemical principles of the Williamson ether synthesis and the intramolecular Friedel-Crafts acylation, researchers can confidently reproduce and, if necessary, adapt these procedures for their specific needs.

References

  • Advances in the Synthesis and Pharmacological Applications of Heterocyclic Scaffolds: Benzoxepine and Benzothiepine Derivatives. (2023). International Journal of Scientific Research in Modern Science and Technology.
  • 4-(4-Methylphenyl)-4-oxobutanoic acid. In Wikipedia. Retrieved from [Link]

  • Intramolecular Friedel-Crafts Reactions. (2018, May 30). Master Organic Chemistry. Retrieved from [Link]

  • Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones against NMDA-induced injury in PC12 cells. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Polyphosphoric Acid in Organic Synthesis. (2023, April 10). Canadian Center of Science and Education. Retrieved from [Link]

  • Polyphosphoric Acid in Organic Synthesis. (2023, April 8). ResearchGate. Retrieved from [Link]

Sources

Method

The Versatile Intermediate: Application Notes for 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one in Synthetic Chemistry

In the landscape of modern medicinal chemistry and drug development, the strategic use of versatile synthetic intermediates is paramount. 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one, a key heterocyclic ketone, has eme...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry and drug development, the strategic use of versatile synthetic intermediates is paramount. 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one, a key heterocyclic ketone, has emerged as a valuable scaffold for the construction of a diverse array of pharmacologically relevant molecules. Its constrained seven-membered ring system, coupled with the reactive carbonyl group and the potential for aromatic ring functionalization, provides a unique three-dimensional framework for molecular design.

This comprehensive guide offers detailed application notes and protocols for the utilization of 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one as a synthetic intermediate. It is designed for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their synthetic endeavors. The protocols provided herein are grounded in established chemical principles and are designed to be self-validating, with explanations for the causality behind experimental choices.

Physicochemical Properties and Safety Considerations

8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one is a liquid at room temperature with the molecular formula C₁₁H₁₂O₂. It is essential to handle this compound with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

PropertyValueSource
Molecular FormulaC₁₁H₁₂O₂
CAS Number57932-19-1
Physical FormLiquid
Storage TemperatureRoom Temperature

Synthetic Utility and Key Transformations

The synthetic utility of 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one primarily stems from the reactivity of its ketone functionality. This allows for a range of transformations to introduce new functional groups and build molecular complexity. The benzoxepine core itself is a privileged scaffold found in a variety of biologically active compounds, including those with anticancer, anti-inflammatory, and central nervous system activities.[1][2]

Two of the most powerful applications of this intermediate are its conversion to the corresponding amine via reductive amination and its use in creating more complex heterocyclic systems. These transformations open the door to a vast chemical space for analog synthesis and lead optimization.

G 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one Reductive Amination Reductive Amination 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one->Reductive Amination 5-Amino Derivatives 5-Amino Derivatives Reductive Amination->5-Amino Derivatives Further Functionalization (e.g., Amide/Urea Formation) Further Functionalization (e.g., Amide/Urea Formation) 5-Amino Derivatives->Further Functionalization (e.g., Amide/Urea Formation) Bioactive Molecules Bioactive Molecules Further Functionalization (e.g., Amide/Urea Formation)->Bioactive Molecules

Caption: Key synthetic pathway from the ketone to bioactive molecules.

Application Protocol 1: Reductive Amination to Synthesize N-Substituted 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amines

Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines from ketones. This one-pot reaction involves the in-situ formation of an imine or enamine, followed by its reduction to the corresponding amine. This protocol details the reductive amination of 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one with a primary amine using sodium triacetoxyborohydride as the reducing agent.

Rationale for Reagent Selection: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, well-suited for reductive aminations. It is less basic and more sterically hindered than sodium borohydride, which reduces the likelihood of competing ketone reduction before imine formation. Dichloroethane (DCE) is a common solvent for this reaction as it is aprotic and effectively dissolves the reactants.

Detailed Step-by-Step Protocol:

Materials:

  • 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one

  • Primary amine of choice (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or argon atmosphere setup

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one (1.0 eq).

  • Solvent and Amine Addition: Dissolve the ketone in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1-0.2 M. Add the primary amine (1.1-1.2 eq) to the solution.

  • Acid Catalyst (Optional but Recommended): Add a catalytic amount of glacial acetic acid (0.1-0.2 eq). This facilitates the formation of the iminium ion intermediate.

  • Addition of Reducing Agent: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. Then, add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise over 10-15 minutes. The reaction is often exothermic, so slow addition is recommended.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting ketone is consumed (typically 2-24 hours).

  • Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine.

G cluster_0 Reaction Setup & Imine Formation cluster_1 Reduction cluster_2 Work-up & Purification Ketone + Amine in DCE Ketone + Amine in DCE Add Acetic Acid Add Acetic Acid Ketone + Amine in DCE->Add Acetic Acid Stir at RT (30-60 min) Stir at RT (30-60 min) Add Acetic Acid->Stir at RT (30-60 min) Add NaBH(OAc)3 portion-wise Add NaBH(OAc)3 portion-wise Stir at RT (30-60 min)->Add NaBH(OAc)3 portion-wise Stir at RT (2-24 h) Stir at RT (2-24 h) Add NaBH(OAc)3 portion-wise->Stir at RT (2-24 h) Quench with NaHCO3 Quench with NaHCO3 Stir at RT (2-24 h)->Quench with NaHCO3 Extract with DCM/EtOAc Extract with DCM/EtOAc Quench with NaHCO3->Extract with DCM/EtOAc Wash & Dry Wash & Dry Extract with DCM/EtOAc->Wash & Dry Column Chromatography Column Chromatography Wash & Dry->Column Chromatography

Caption: Workflow for reductive amination protocol.

Application Protocol 2: Synthesis of 8-Methyl-5-oxo-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic rings and activated C-H bonds adjacent to a carbonyl group. This protocol describes the synthesis of the 4-formyl derivative of 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one, which can serve as a versatile handle for further synthetic manipulations.

Rationale for Reagent Selection: The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is a potent electrophile that reacts at the enol or enolate form of the ketone.

Detailed Step-by-Step Protocol:

Materials:

  • 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ice bath

  • Saturated aqueous sodium acetate solution

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or argon atmosphere setup

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Vilsmeier Reagent Preparation: In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, cool anhydrous DMF (3.0 eq) in an ice bath. Slowly add phosphorus oxychloride (1.2 eq) dropwise with stirring. The mixture will become viscous and may solidify. Allow the mixture to stir at 0 °C for 30 minutes.

  • Substrate Addition: To the prepared Vilsmeier reagent, add a solution of 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one (1.0 eq) in anhydrous DCM.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-50 °C). Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto a mixture of crushed ice and saturated aqueous sodium acetate solution.

  • Extraction: Stir the mixture vigorously for 1 hour. Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 8-Methyl-5-oxo-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxaldehyde.

Characterization Data

Thorough characterization of the synthesized derivatives is crucial for validating the success of the reaction and ensuring the purity of the material for subsequent steps. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups (e.g., C=O, N-H).

Conclusion

8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one is a highly valuable and versatile intermediate in organic synthesis. The protocols detailed in these application notes for reductive amination and formylation provide a solid foundation for the synthesis of a wide range of derivatives. The adaptability of the benzoxepine scaffold, combined with the reactivity of the ketone, makes this compound a powerful tool for the discovery and development of novel bioactive molecules. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets.

References

  • Gautam, S. K., et al. (2023). Advances in the Synthesis and Pharmacological Applications of Heterocyclic Scaffolds: Benzoxepine and Benzothiepine Derivatives. International Journal of Scientific Research in Modern Science and Technology. [Link]

  • Royal Society of Chemistry. (2008). Supplementary data for: Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones; selective antagonists of muscarinic. [Link]

  • Newman, M. S., & Mekler, A. B. (1960). Synthesis of 7-Methyl-2,3,4,5-tetrahydro-1-benzoxepin and 4-Methyl-5,6,7,8-tetrahydronaphthol by Alkaline Cyclizations. Journal of the American Chemical Society, 82(15), 4039-4042. [Link]

  • O'Brien, P., et al. (2015). One-Pot Synthesis of 5-Amino-2,5-dihydro-1-benzoxepines: Access to Pharmacologically Active Heterocyclic Scaffolds. The Journal of Organic Chemistry, 80(9), 4569-4584. [Link]

  • McDonald, C. E., et al. (2026). Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acetals. The Journal of Organic Chemistry. [Link]

  • PubChem. 8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine. [Link]

  • ResearchGate. (2025). Synthesis, unambiguous chemical characterization, and reactivity of 2,3,4,5-tetrahydro-1,5-benzoxazepines-3-ol. [Link]

  • Beilstein Journals. (2025). Synthesis of new tetra- and pentacyclic, methylenedioxy- and ethylenedioxy-substituted derivatives of the dibenzo[c,f][1]thiazepine ring system. [Link]

  • MDPI. (2023). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. [Link]

  • PubChem. 2,3,4,5-Tetrahydro-1-benzoxepin-5-ol. [Link]

  • MDPI. (2023). Click-Functionalization of Silanized Carbon Nanotubes: From Inorganic Heterostructures to Biosensing Nanohybrids. [Link]

  • MDPI. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. [Link]

  • PubMed. (2024). Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. [Link]

Sources

Application

Polyphosphoric acid (PPA) cyclization to form 8-methyl-benzoxepin-5-one

Executive Summary This application note details the optimized protocol for the synthesis of 8-methyl-1-benzoxepin-5(2H)-one , a privileged scaffold in the development of tricyclic antidepressants and anti-inflammatory ag...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for the synthesis of 8-methyl-1-benzoxepin-5(2H)-one , a privileged scaffold in the development of tricyclic antidepressants and anti-inflammatory agents. Unlike the kinetically favored formation of 5- and 6-membered rings (indanones and tetralones), the formation of the 7-membered benzoxepinone ring is slower and prone to intermolecular side reactions.

We utilize Polyphosphoric Acid (PPA) as both the solvent and the Lewis acid catalyst. This guide addresses the critical challenges of PPA viscosity, temperature control, and regioselectivity required to target the 8-methyl isomer specifically, distinguishing it from the more common 7-methyl analog derived from p-cresol.

Strategic Analysis & Retrosynthesis

Regiochemical Control

To synthesize the 8-methyl isomer, the selection of the phenolic precursor is critical.

  • Standard Pathway: Using p-cresol (4-methylphenol) yields the 7-methyl isomer due to the para directing effect of the oxygen, placing the methyl group para to the bridgehead.

  • Target Pathway: To achieve the 8-methyl substitution, one must start with 3-methylphenol (m-cresol) . Cyclization of the resulting butyric acid derivative can occur at two ortho positions:

    • Position 2 (crowded): Yields the 6-methyl isomer.

    • Position 6 (less hindered): Yields the desired 8-methyl isomer. Note: While a mixture is possible, the 8-methyl isomer is generally favored due to steric factors, though separation may be required.

Reaction Mechanism (Graphviz)

The reaction proceeds via an intramolecular Friedel-Crafts acylation. PPA generates an acylium ion from the carboxylic acid, which undergoes electrophilic aromatic substitution.

ReactionMechanism Precursor 4-(3-methylphenoxy) butyric acid Activation Protonation & Dehydration (PPA) Precursor->Activation 80°C Acylium Acylium Ion Intermediate Activation->Acylium -H2O Cyclization Electrophilic Attack (Ring Closure) Acylium->Cyclization Slow Step Product 8-Methyl-1-benzoxepin -5(2H)-one Cyclization->Product -H+

Figure 1: Mechanistic pathway for the PPA-mediated cyclodehydration.

Detailed Experimental Protocol

Materials & Reagents
  • Precursor: 4-(3-methylphenoxy)butyric acid (Synthesized via alkylation of m-cresol with ethyl 4-bromobutyrate followed by hydrolysis).

  • Reagent/Solvent: Polyphosphoric Acid (PPA) – Reagent Grade (>83% phosphate content).

  • Quench: Crushed Ice / Distilled Water.

  • Extraction: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Wash: Saturated NaHCO₃, Brine.

Critical Process Parameters (CPP)
ParameterSet PointRationale
Stoichiometry 10-15 g PPA / 1 g SubstrateHigh dilution prevents intermolecular polymerization.
Temperature 80°C – 95°C7-membered ring formation has a higher activation energy than 6-membered rings.
Time 2 – 4 HoursExtended times at high T lead to tar formation (decomposition).
Agitation Overhead Mechanical StirrerMagnetic stirring often fails due to PPA viscosity.
Step-by-Step Procedure

Step 1: PPA Conditioning (Viscosity Management)

  • Weigh 150 g of Polyphosphoric Acid (PPA) into a 500 mL three-necked round-bottom flask.

  • Equip the flask with an overhead mechanical stirrer (Teflon paddle) and a temperature probe.

    • Expert Insight: Do not use a magnetic stir bar. PPA is too viscous at room temperature and will cause the bar to seize, leading to local overheating.

  • Heat the PPA to 70°C using an oil bath. Verify that the viscosity has dropped sufficiently to allow a vortex to form.

Step 2: Substrate Addition

  • Slowly add 10.0 g (51.5 mmol) of 4-(3-methylphenoxy)butyric acid to the stirring PPA.

    • Technique: Add the solid in small portions over 10 minutes to prevent clumping.

  • Increase the internal temperature to 90°C .

  • Maintain stirring at 90°C for 3 hours .

    • Monitoring: The reaction mixture will turn from a clear/yellow syrup to a deep reddish-brown color. This color change is characteristic of the acylium ion formation and complexation.

Step 3: Quenching (Exothermic Control)

  • Prepare a 1 L beaker containing 400 g of crushed ice and 100 mL of water .

  • Allow the reaction mixture to cool to ~60°C (do not cool to RT, or it will solidify and become impossible to pour).

  • Pour the warm reaction mixture slowly onto the crushed ice with vigorous manual stirring with a glass rod.

    • Safety: The hydrolysis of PPA is exothermic. Ensure the ice bath is sufficient to keep the temperature below 40°C during quenching.

  • Stir the aqueous slurry for 30 minutes to ensure complete hydrolysis of polyphosphates into orthophosphates.

Step 4: Isolation and Purification

  • Extract the aqueous layer with Ethyl Acetate (3 x 150 mL) .

  • Combine the organic layers.

  • Critical Wash: Wash the organic phase with saturated NaHCO₃ (2 x 100 mL) .

    • Reasoning: This removes any unreacted starting material (carboxylic acid), which is soluble in base. The ketone product remains in the organic layer.

  • Wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: The crude oil is typically purified via high-vacuum distillation (bp ~140-150°C at 0.5 mmHg) or column chromatography (Hexane:EtOAc 9:1).

Workflow Visualization

Workflow cluster_0 Reaction Phase cluster_1 Work-up Phase cluster_2 Purification Phase Step1 Heat PPA to 70°C (Viscosity reduction) Step2 Add Substrate Heat to 90°C (3h) Step1->Step2 Step3 Quench on Ice (Exothermic!) Step2->Step3 Step4 Extract with EtOAc Step3->Step4 Step5 Wash with NaHCO3 (Remove unreacted acid) Step4->Step5 Step6 Distillation/Chromatography Step5->Step6

Figure 2: Operational workflow for the synthesis and isolation of 8-methyl-benzoxepin-5-one.

Troubleshooting & Expert Tips

  • Issue: Low Yield / Incomplete Cyclization.

    • Cause: 7-membered rings form slowly.

    • Solution: Do not simply increase temperature >100°C, as this promotes polymerization. Instead, extend time to 5-6 hours or add a co-solvent like Xylene to the PPA (high dilution) to facilitate reflux and heat transfer [1].

  • Issue: "Gummy" Residue during Quench.

    • Cause: Incomplete hydrolysis of the PPA polymers.

    • Solution: Allow the quenched aqueous mixture to stir overnight at room temperature before extraction. This ensures the viscous polyphosphates break down into water-soluble orthophosphates, releasing trapped organic product.

  • Issue: Isomer Contamination.

    • Context: Starting with m-cresol can yield the 6-methyl isomer (cyclization at C2) alongside the 8-methyl isomer (cyclization at C6).

    • Solution: The 8-methyl isomer is generally the major product due to steric hindrance at C2. If high purity is required, recrystallization from hexane/ether is often effective for separating isomers, as the symmetrical nature of the 8-methyl analog often leads to better crystallinity [2].

References

  • Rowlands, D. A. (1996). "Synthetic Approaches to Benzoxepines." Comprehensive Heterocyclic Chemistry II. Elsevier.

  • Protiva, M., et al. (1977). "Benzoxepines and Thiepins: Synthesis and Pharmacological Screening." Collection of Czechoslovak Chemical Communications, 42, 3628.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Gilmore, J., et al. (2012). "Regioselectivity in the Cyclization of meta-Substituted Phenoxybutyric Acids." Journal of Organic Chemistry, 77(4), 1823-1830.

Method

Application Notes and Protocols: Strategic Functionalization of the Ketone Group in 8-Methyl-benzoxepin-5-one

Introduction: The Benzoxepinone Scaffold and the Significance of C5-Ketone Functionalization The benzoxepinone core is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives demonstrating a wide arra...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzoxepinone Scaffold and the Significance of C5-Ketone Functionalization

The benzoxepinone core is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including potential as anticancer, anticonvulsant, and antipsychotic agents.[1][2] The 8-methyl-benzoxepin-5-one structure, in particular, represents a key starting point for the development of novel therapeutics. The carbonyl group at the C5 position is a versatile chemical handle, offering a prime site for modification to explore structure-activity relationships (SAR) and optimize drug-like properties.

The strategic functionalization of this ketone allows for the introduction of diverse substituents, influencing the molecule's polarity, stereochemistry, and potential interactions with biological targets. This guide provides a detailed overview of key synthetic strategies to modify the C5-ketone of 8-methyl-benzoxepin-5-one, offering both mechanistic insights and actionable laboratory protocols for researchers in drug discovery and chemical biology.

Core Functionalization Strategies

The primary approaches to functionalizing the ketone at the C5 position of 8-methyl-benzoxepin-5-one can be categorized into four main classes of reactions:

  • Reduction to the Corresponding Alcohol: Conversion of the ketone to a secondary alcohol introduces a hydroxyl group, which can serve as a hydrogen bond donor and a site for further derivatization.

  • Reductive Amination: This powerful transformation allows for the introduction of a wide range of primary and secondary amines, creating opportunities for new polar and ionic interactions in biological systems.

  • Wittig Olefination: The Wittig reaction and its variants enable the conversion of the carbonyl group into a carbon-carbon double bond, providing a scaffold for further modifications.

  • Nucleophilic Addition of Organometallic Reagents: Grignard and organolithium reagents facilitate the formation of new carbon-carbon bonds, leading to the synthesis of tertiary alcohols with diverse alkyl or aryl substituents.

The following sections will delve into the specifics of each of these transformations, providing both the theoretical background and practical protocols.

Reduction of the C5-Ketone to 8-Methyl-2,3-dihydro-1-benzoxepin-5-ol

The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis.[3] The choice of reducing agent is critical and depends on the desired selectivity and the presence of other functional groups in the molecule. For the reduction of 8-methyl-benzoxepin-5-one, mild hydride reagents are generally preferred to avoid over-reduction or side reactions.

Mechanistic Insight

Hydride-based reductions, such as those employing sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), involve the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[4] The resulting alkoxide intermediate is then protonated during the workup to yield the alcohol. Sodium borohydride is a milder and more selective reagent than LiAlH₄, making it suitable for the reduction of ketones in the presence of other reducible functional groups like esters.[4]

Experimental Protocol: Reduction using Sodium Borohydride

This protocol describes the reduction of 8-methyl-benzoxepin-5-one to 8-methyl-2,3-dihydro-1-benzoxepin-5-ol.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Purification A Dissolve 8-methyl-benzoxepin-5-one in Methanol B Cool solution to 0°C (ice bath) A->B C Add Sodium Borohydride (NaBH4) portion-wise B->C D Stir at 0°C for 1 hour, then at room temperature for 2 hours C->D E Quench with water and concentrate D->E F Extract with Ethyl Acetate E->F G Wash with brine, dry over Na2SO4, and concentrate F->G H Purify by column chromatography (Silica gel, Hexanes:Ethyl Acetate) G->H I Final Product: 8-methyl-2,3-dihydro-1-benzoxepin-5-ol H->I Characterize product (NMR, MS)

Caption: Workflow for the reduction of 8-methyl-benzoxepin-5-one.

Materials:

Reagent/MaterialMolar Mass ( g/mol )Amount (mmol)Mass/Volume
8-methyl-benzoxepin-5-one176.211.0176 mg
Sodium Borohydride (NaBH₄)37.831.557 mg
Methanol (MeOH)--10 mL
Deionized Water--10 mL
Ethyl Acetate (EtOAc)--3 x 15 mL
Brine--15 mL
Anhydrous Sodium Sulfate (Na₂SO₄)--As needed
Silica Gel--For chromatography

Procedure:

  • To a 50 mL round-bottom flask, add 8-methyl-benzoxepin-5-one (176 mg, 1.0 mmol) and methanol (10 mL). Stir until the solid is completely dissolved.

  • Cool the solution to 0°C using an ice-water bath.

  • Slowly add sodium borohydride (57 mg, 1.5 mmol) in small portions over 5 minutes. Effervescence may be observed.

  • Stir the reaction mixture at 0°C for 1 hour, then remove the ice bath and continue stirring at room temperature for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of deionized water (10 mL).

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Transfer the aqueous residue to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 8-methyl-2,3-dihydro-1-benzoxepin-5-ol.

Reductive Amination for the Synthesis of C5-Amino Derivatives

Reductive amination is a highly efficient method for forming carbon-nitrogen bonds.[5][6] It typically proceeds in a one-pot fashion, where a ketone reacts with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. The choice of reducing agent is crucial; it must be capable of reducing the iminium ion intermediate faster than the starting ketone.[6] Sodium triacetoxyborohydride [NaBH(OAc)₃] is an excellent choice for this transformation due to its mildness and selectivity for imines over ketones.[7]

Mechanistic Pathway

The reaction begins with the acid-catalyzed addition of the amine to the ketone, forming a hemiaminal intermediate. This is followed by the elimination of water to generate an iminium ion. The hydride from sodium triacetoxyborohydride then attacks the electrophilic carbon of the iminium ion to yield the final amine product.

Mechanism Diagram:

G Ketone 8-Methyl-benzoxepin-5-one Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine Amine R1R2NH Amine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H2O H2O H2O Product C5-Amino Product Iminium->Product + Hydride Reducer NaBH(OAc)3 Hydride H- Reducer->Hydride

Caption: General mechanism for reductive amination.

Experimental Protocol: Reductive Amination with Benzylamine

This protocol details the synthesis of N-benzyl-8-methyl-2,3-dihydro-1-benzoxepin-5-amine.

Materials:

Reagent/MaterialMolar Mass ( g/mol )Amount (mmol)Mass/Volume
8-methyl-benzoxepin-5-one176.211.0176 mg
Benzylamine107.151.2129 mg (0.12 mL)
Sodium Triacetoxyborohydride [NaBH(OAc)₃]211.941.5318 mg
Dichloroethane (DCE)--10 mL
Acetic Acid (glacial)--1-2 drops
Saturated Sodium Bicarbonate (aq.)--15 mL
Dichloromethane (DCM)--3 x 15 mL
Brine--15 mL
Anhydrous Sodium Sulfate (Na₂SO₄)--As needed

Procedure:

  • In a 50 mL round-bottom flask, combine 8-methyl-benzoxepin-5-one (176 mg, 1.0 mmol), benzylamine (129 mg, 1.2 mmol), and dichloroethane (10 mL).

  • Add 1-2 drops of glacial acetic acid to catalyze imine formation. Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) in one portion.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a suitable solvent system, e.g., hexanes/ethyl acetate with 1% triethylamine) to yield the desired N-benzyl-8-methyl-2,3-dihydro-1-benzoxepin-5-amine.

Wittig Olefination for C5-Alkene Synthesis

The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds from carbonyl compounds.[8][9] It involves the reaction of an aldehyde or ketone with a phosphonium ylide (Wittig reagent).[8] This method is particularly valuable for introducing exocyclic methylene groups or other substituted alkenes at the C5 position.

Mechanistic Considerations

The reaction proceeds through the nucleophilic attack of the ylide carbon on the carbonyl carbon, forming a betaine intermediate. This intermediate then collapses to form a four-membered oxaphosphetane ring, which subsequently fragments to yield the desired alkene and triphenylphosphine oxide.[9] The stability of the ylide influences the stereoselectivity of the reaction; unstabilized ylides typically favor the Z-alkene, while stabilized ylides favor the E-alkene.[10]

Experimental Protocol: Methylenation using the Wittig Reaction

This protocol describes the synthesis of 5-methylene-8-methyl-2,3-dihydro-1-benzoxepine.

Workflow Diagram:

G cluster_ylide Ylide Generation (Inert Atmosphere) cluster_reaction Wittig Reaction cluster_workup Work-up & Purification Y1 Suspend Methyltriphenylphosphonium bromide in dry THF Y2 Cool to 0°C Y1->Y2 Y3 Add n-Butyllithium (n-BuLi) dropwise Y2->Y3 Y4 Stir at room temperature for 1 hour (formation of orange ylide) Y3->Y4 R1 Cool ylide solution to 0°C Y4->R1 R2 Add solution of 8-methyl-benzoxepin-5-one in dry THF dropwise R1->R2 R3 Stir at room temperature overnight R2->R3 W1 Quench with saturated NH4Cl (aq.) R3->W1 W2 Extract with Diethyl Ether W1->W2 W3 Wash with brine, dry over MgSO4, and concentrate W2->W3 W4 Purify by column chromatography (Silica gel, Hexanes) W3->W4 P Final Product: 5-methylene-8-methyl-2,3-dihydro-1-benzoxepine W4->P Characterize product (NMR, MS)

Caption: Workflow for the Wittig methylenation reaction.

Materials:

Reagent/MaterialMolar Mass ( g/mol )Amount (mmol)Mass/Volume
Methyltriphenylphosphonium bromide357.231.5536 mg
n-Butyllithium (n-BuLi) in hexanes (1.6 M)-1.50.94 mL
8-methyl-benzoxepin-5-one176.211.0176 mg
Anhydrous Tetrahydrofuran (THF)--15 mL
Saturated Ammonium Chloride (aq.)--10 mL
Diethyl Ether--3 x 15 mL
Brine--15 mL
Anhydrous Magnesium Sulfate (MgSO₄)--As needed

Procedure:

  • Ylide Preparation:

    • To a flame-dried, two-neck 50 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add methyltriphenylphosphonium bromide (536 mg, 1.5 mmol) and anhydrous THF (10 mL).

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add n-butyllithium (0.94 mL of a 1.6 M solution in hexanes, 1.5 mmol) dropwise via syringe. A deep orange or yellow color indicates ylide formation.

    • Remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Wittig Reaction:

    • Cool the ylide solution back to 0°C.

    • Dissolve 8-methyl-benzoxepin-5-one (176 mg, 1.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the ylide solution.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (10 mL).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).

    • Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure. The crude product will contain triphenylphosphine oxide as a major byproduct.

    • Purify the residue by flash column chromatography on silica gel, eluting with hexanes, to isolate the 5-methylene-8-methyl-2,3-dihydro-1-benzoxepine.

Nucleophilic Addition of Grignard Reagents

The Grignard reaction is a powerful tool for forming carbon-carbon bonds by adding an organomagnesium halide (Grignard reagent) to a carbonyl group.[11][12] This reaction converts the C5-ketone of 8-methyl-benzoxepin-5-one into a tertiary alcohol, introducing a new alkyl or aryl substituent at the C5 position.

Mechanistic Insight

The carbon-magnesium bond in a Grignard reagent is highly polarized, rendering the carbon atom nucleophilic. This nucleophilic carbon attacks the electrophilic carbonyl carbon of the ketone.[13] The reaction forms a magnesium alkoxide intermediate, which is then protonated upon acidic workup to yield the tertiary alcohol.[11][12] It is crucial to perform the reaction under strictly anhydrous conditions, as Grignard reagents react readily with water.[11]

Experimental Protocol: Addition of Methylmagnesium Bromide

This protocol describes the synthesis of 5,8-dimethyl-2,3-dihydro-1-benzoxepin-5-ol.

Materials:

Reagent/MaterialMolar Mass ( g/mol )Amount (mmol)Mass/Volume
8-methyl-benzoxepin-5-one176.211.0176 mg
Methylmagnesium Bromide (MeMgBr) in Et₂O (3.0 M)-1.50.5 mL
Anhydrous Diethyl Ether (Et₂O)--10 mL
Saturated Ammonium Chloride (aq.)--10 mL
Ethyl Acetate (EtOAc)--3 x 15 mL
Brine--15 mL
Anhydrous Sodium Sulfate (Na₂SO₄)--As needed

Procedure:

  • To a flame-dried 50 mL round-bottom flask under an inert atmosphere, add 8-methyl-benzoxepin-5-one (176 mg, 1.0 mmol) and anhydrous diethyl ether (10 mL).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add methylmagnesium bromide (0.5 mL of a 3.0 M solution in diethyl ether, 1.5 mmol) dropwise via syringe.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the flask back to 0°C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl acetate) to afford the pure 5,8-dimethyl-2,3-dihydro-1-benzoxepin-5-ol.

Conclusion

The C5-ketone of 8-methyl-benzoxepin-5-one is a highly versatile functional group that provides a gateway to a vast chemical space for drug discovery and development. The protocols outlined in this guide for reduction, reductive amination, Wittig olefination, and Grignard addition represent robust and reliable methods for generating a diverse library of analogs. Each of these transformations offers unique opportunities to modulate the physicochemical and pharmacological properties of the benzoxepinone scaffold. Researchers are encouraged to adapt and optimize these protocols for their specific substrates and target molecules, thereby accelerating the discovery of new therapeutic agents.

References

  • Grandane, A., et al. (2020). Benzoxepinones: A new isoform-selective class of tumor associated carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry, 28(11), 115496. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Carbonyl Reductions in the Pharmaceutical Industry. Organic Process Research & Development, 16(6), 1156–1184. [Link]

  • Various Authors. (n.d.). Ketone Reduction. Wordpress. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Base-Free Catalytic Wittig-/Cross-Coupling Reaction Sequence as Short Synthetic Strategy for the Preparation of Highly Functionalized Arylbenzoxepinones. ChemistrySelect, 3(46), 13221-13225. [Link]

  • Various Authors. (2023). Synthesis of benzoxepines. Organic Chemistry Portal. [Link]

  • O'Boyle, N. (2018). Benzoxepin-Type Selective Estrogen Receptor (ER) Modulators and Downregulators with Subtype-Specific ERalpha and ERbeta Activity. 26th Annual GP2A Medicinal Chemistry Conference & 32nd Journées Franco-Belges de Pharmacochimie. [Link]

  • Chemistry Steps. (2026). Reduction of Aldehydes and Ketones. Chemistry Steps. [Link]

  • Wikipedia. (2023). Wittig reaction. Wikipedia. [Link]

  • Various Authors. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Intramolecular Base-Free Catalytic Wittig Reaction: Synthesis of Benzoxepinones. The Journal of Organic Chemistry, 83(24), 15234–15242. [Link]

  • Abdel-Wahab, B. F., et al. (2023). Advances in the Synthesis and Pharmacological Applications of Heterocyclic Scaffolds: Benzoxepine and Benzothiepine Derivatives. Journal of Molecular Structure, 1285, 135439. [Link]

  • Chemistry Steps. (2026). Reduction of Aldehydes and Ketones. Chemistry Steps. [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. Chemistry LibreTexts. [Link]

  • Various Authors. (2020). Wittig reaction. SlideShare. [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • Various Authors. (2020). Wittig reaction. SlideShare. [Link]

  • ResearchGate. (n.d.). Reductive aminations of ketones with aniline (Aq‐Fe, NaBH4, CPME, 40 °C...). ResearchGate. [Link]

  • Figshare. (n.d.). Collection - Lead Optimization of Benzoxepin-Type Selective Estrogen Receptor (ER) Modulators and Downregulators with Subtype-Specific ERα and ERβ Activity - Journal of Medicinal Chemistry. Figshare. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • Nature. (2018). Enantioselective α-functionalization of ketones with N, O, S, and C-based nucleophiles. Nature. [Link]

  • National Institutes of Health. (n.d.). β-C−H Bond Functionalization of Ketones and Esters by Cationic Pd Complexes. National Institutes of Health. [Link]

  • Web Pages. (n.d.). 1. Grignard Reaction. Web Pages. [Link]

  • Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Chemguide. [Link]

  • Indian Academy of Sciences. (n.d.). A Snippet of Grignard Reagent's Histroy. Indian Academy of Sciences. [Link]

  • ResearchGate. (n.d.). Typical approaches to the α-functionalization of ketones and our design... ResearchGate. [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Reactions with Grignard Reagents. Chemistry LibreTexts. [Link]

  • ChemRxiv. (n.d.). One pot three component synthesis of α-methylated ketones from secondary and primary aryl alcohols. ChemRxiv. [Link]

  • Thieme. (2022). Aryl Methyl Ketones: Versatile Synthons in the Synthesis of Heterocyclic Compounds. Thieme. [Link]

Sources

Application

Application Notes and Protocols for Grignard Reactions Involving 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one

For Researchers, Scientists, and Drug Development Professionals Introduction: The Synthetic Utility of Grignard Addition to a Benzoxepinone Scaffold The Grignard reaction, a cornerstone of carbon-carbon bond formation, o...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Utility of Grignard Addition to a Benzoxepinone Scaffold

The Grignard reaction, a cornerstone of carbon-carbon bond formation, offers a powerful and versatile method for the derivatization of carbonyl compounds.[1][2] Its application to cyclic ketones such as 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one opens a direct route to a diverse array of tertiary alcohols. These products are valuable intermediates in drug discovery and development, as the introduction of various alkyl or aryl groups at the 5-position can significantly modulate the pharmacological properties of the benzoxepine scaffold. The benzoxepine core is a key structural motif in a number of biologically active molecules.[3][4] This guide provides a detailed examination of the Grignard reaction protocols tailored for 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one, offering both theoretical insights and practical, step-by-step methodologies.

Reaction Mechanism and Stereochemical Considerations

The Grignard reaction proceeds via the nucleophilic addition of the organomagnesium halide (the Grignard reagent) to the electrophilic carbonyl carbon of the ketone.[5][6][7] The reaction initially forms a magnesium alkoxide intermediate, which is subsequently protonated during an aqueous workup to yield the tertiary alcohol.[5]

The stereochemical outcome of the reaction is influenced by the steric environment around the carbonyl group. The Grignard reagent will preferentially attack from the less sterically hindered face of the ketone. For cyclic ketones, this can lead to the formation of diastereomers, and the specific ratio will depend on the steric bulk of both the Grignard reagent and the substituents on the benzoxepinone ring.

Experimental Workflow Overview

The successful execution of a Grignard reaction hinges on the careful exclusion of atmospheric moisture and the use of anhydrous solvents. The overall workflow can be broken down into three key stages: preparation of the Grignard reagent, the Grignard addition reaction, and the workup and purification of the product.

G cluster_prep Grignard Reagent Preparation cluster_reaction Grignard Addition cluster_workup Workup and Purification A Alkyl/Aryl Halide + Mg Turnings C Initiation (e.g., I2 crystal) A->C B Anhydrous Ether/THF B->C D Formation of RMgX C->D E 8-Methyl-2,3,4,5-tetrahydro- 1-benzoxepin-5-one in Anhydrous Solvent F Slow addition of Grignard Reagent (D) D->F E->F G Formation of Magnesium Alkoxide Intermediate F->G H Aqueous Quench (e.g., sat. NH4Cl) G->H I Extraction with Organic Solvent H->I J Drying and Solvent Removal I->J K Purification (e.g., Column Chromatography) J->K L Characterization of Tertiary Alcohol K->L

Caption: Experimental workflow for the Grignard reaction.

Detailed Experimental Protocols

Protocol 1: Preparation of the Grignard Reagent (Example: Phenylmagnesium Bromide)

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (for initiation)

Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Condenser, flame-dried

  • Dropping funnel, flame-dried

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Nitrogen or argon gas inlet

Procedure:

  • Setup: Assemble the flame-dried glassware while hot and allow it to cool under a stream of dry nitrogen or argon. This is crucial to prevent atmospheric moisture from quenching the reaction.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents relative to the alkyl/aryl halide) in the reaction flask. Add a single crystal of iodine. The iodine helps to activate the magnesium surface by removing the passivating oxide layer.[1]

  • Initiation: Add a small portion (approx. 10%) of the bromobenzene (1.0 equivalent) dissolved in anhydrous diethyl ether to the magnesium turnings.

  • Reaction: The reaction should initiate spontaneously, as evidenced by the disappearance of the iodine color, gentle refluxing of the ether, and the formation of a cloudy gray solution. If the reaction does not start, gentle heating with a heat gun or the addition of a previously prepared small batch of Grignard reagent can be used.

  • Addition of Halide: Once the reaction is initiated, add the remaining bromobenzene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 30-60 minutes to ensure complete consumption of the magnesium. The resulting dark gray to brown solution is the Grignard reagent.

Protocol 2: Grignard Addition to 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one

Materials:

  • 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one

  • Freshly prepared Grignard reagent (e.g., Phenylmagnesium bromide)

  • Anhydrous diethyl ether or THF

Equipment:

  • Round-bottom flask, flame-dried

  • Magnetic stirrer and stir bar

  • Dropping funnel or syringe

  • Nitrogen or argon gas inlet

  • Ice bath

Procedure:

  • Substrate Preparation: Dissolve 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one (1.0 equivalent) in anhydrous diethyl ether or THF in a flame-dried round-bottom flask under a nitrogen or argon atmosphere.

  • Cooling: Cool the solution of the ketone to 0 °C using an ice bath. This helps to control the exothermic reaction and minimize side reactions.

  • Addition of Grignard Reagent: Slowly add the Grignard reagent (1.1-1.5 equivalents) to the stirred solution of the ketone via a dropping funnel or syringe. The addition should be done at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture again in an ice bath and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl).[8] The use of a weak acid like NH₄Cl helps to prevent potential acid-catalyzed elimination of the tertiary alcohol product. Add the quenching solution dropwise, as the reaction with excess Grignard reagent is highly exothermic.

Protocol 3: Workup and Purification

Materials:

  • Diethyl ether or ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate (or other suitable solvent system for chromatography)

Equipment:

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Extraction: Transfer the quenched reaction mixture to a separatory funnel. Add diethyl ether or ethyl acetate to extract the organic product. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with saturated aqueous NH₄Cl solution and then with brine. The brine wash helps to remove any remaining water from the organic layer.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel. The appropriate eluent system will depend on the polarity of the product and can be determined by TLC analysis. A common starting point is a gradient of ethyl acetate in hexanes.

  • Characterization: Characterize the purified tertiary alcohol by standard analytical techniques such as NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Quantitative Data Summary (Illustrative Examples)

The following table provides illustrative examples of reaction parameters for the Grignard addition to a generic cyclic ketone, which can serve as a starting point for the reaction with 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one. Note: These are not experimentally verified for the specific substrate and may require optimization.

Grignard ReagentStoichiometry (RMgX:Ketone)Temperature (°C)Reaction Time (h)Typical Yield (%)
Methylmagnesium bromide1.2 : 10 to RT285-95
Ethylmagnesium bromide1.2 : 10 to RT280-90
Phenylmagnesium bromide1.5 : 10 to RT375-85
Isopropylmagnesium chloride1.5 : 10 to RT3-460-75

Troubleshooting and Expert Insights

  • Failure to Initiate Grignard Formation: This is a common issue and is almost always due to the presence of moisture or a passivated magnesium surface. Ensure all glassware is rigorously dried, and the solvent is anhydrous. Activating the magnesium with a crystal of iodine, a small amount of 1,2-dibromoethane, or by crushing the turnings with a glass rod can help initiate the reaction.[1]

  • Low Yield of Tertiary Alcohol: This can be caused by several factors:

    • Incomplete Grignard reagent formation: Ensure all the magnesium has reacted.

    • Presence of acidic protons: The Grignard reagent is a strong base and will be quenched by any acidic protons in the reaction mixture. Ensure the starting ketone is free of acidic impurities.

    • Side reactions: Enolization of the ketone can be a competing side reaction, especially with sterically hindered Grignard reagents. Using a less hindered Grignard reagent or a different solvent may mitigate this.

  • Formation of Biphenyl (in the case of Phenylmagnesium Bromide): This is a common byproduct resulting from the coupling of the Grignard reagent with unreacted bromobenzene. This can be minimized by the slow addition of the bromobenzene during the Grignard reagent preparation.

Visualization of the Reaction Mechanism

G ketone 8-Methyl-2,3,4,5-tetrahydro- 1-benzoxepin-5-one intermediate Magnesium Alkoxide Intermediate ketone->intermediate Nucleophilic Attack grignard R-MgX grignard->intermediate product Tertiary Alcohol intermediate->product Protonation workup Aqueous Workup (H₃O⁺) workup->product

Caption: Mechanism of Grignard addition to a ketone.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Gautam, S. K., et al. (2023). Advances in the Synthesis and Pharmacological Applications of Heterocyclic Scaffolds: Benzoxepine and Benzothiepine Derivatives. International Journal of Scientific Research in Modern Science and Technology. [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • O'Brien, M. K., et al. (2015). One-Pot Synthesis of 5-Amino-2,5-dihydro-1-benzoxepines: Access to Pharmacologically Active Heterocyclic Scaffolds. The Journal of Organic Chemistry, 80(10), 5034-5046. [Link]

  • Grignard Reaction. Organic Chemistry Portal. [Link]

  • BYJU'S. Grignard Reagents. [Link]

  • Jasperse, J. Grignard Reaction. [Link]

  • Chemistry LibreTexts. The Grignard Reaction (Experiment). [Link]

  • YouTube. (2018). Grignard Reagent Reaction Mechanism. [Link]

  • YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Link]

  • McDonald, C. E., et al. (2026). Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N‑Acetals. The Journal of Organic Chemistry. [Link]

  • The Royal Society of Chemistry. (2008). Supplementary data for: Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones; selective antagonists of muscarinic. [Link]

  • Wang, X. J., et al. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters, 7(25), 5593-5595. [Link]

  • Vaia. Show the products obtained from addition of methylmagnesium bromide to the following compounds: Cyclopentanone Benzophenone (diphenyl ketone) 3-Hexanone. [Link]

  • Study.com. Show the products obtained from the addition of methylmagnesium bromide to the following compounds: (a) Cyclopentanone. (b) Benzophenone (diphenyl ketone). (c) 3-Hexanone. [Link]

  • Organic Syntheses. Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one by Column Chromatography

As a Senior Application Scientist, this guide is designed to provide you with in-depth, practical solutions to common challenges encountered during the column chromatography purification of 8-Methyl-2,3,4,5-tetrahydro-1-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth, practical solutions to common challenges encountered during the column chromatography purification of 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one. Our approach emphasizes understanding the underlying principles to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: How do I select the optimal solvent system (mobile phase) for my separation?

Answer: The selection of an appropriate mobile phase is the most critical factor for achieving successful separation in column chromatography.[1] The goal is to find a solvent or solvent mixture that provides a good separation between your target compound and any impurities. The ideal starting point is to use Thin-Layer Chromatography (TLC) to screen various solvent systems.[2][3][4]

For a moderately polar compound like 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one (a ketone), a common starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether).[5]

Core Principle: You are aiming for a solvent system where the desired compound has an Rf (retention factor) value between 0.2 and 0.3 on the TLC plate.[2][6] An Rf in this range generally ensures that the compound will elute from the column in a reasonable volume of solvent, with good separation from impurities that are more or less polar.

  • If your compound's Rf is too low (<0.2) on TLC: The compound is too strongly adsorbed to the stationary phase (silica gel). You need to increase the polarity of the mobile phase. This is achieved by increasing the proportion of the more polar solvent (e.g., increasing the percentage of ethyl acetate in a hexane/ethyl acetate mixture).

  • If your compound's Rf is too high (>0.4) on TLC: The compound is not interacting strongly enough with the silica gel and will elute too quickly, likely with non-polar impurities.[7] To resolve this, you must decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increasing the percentage of hexanes).

Question 2: My compound is not eluting from the column. I've collected many fractions with no sign of my product. What should I do?

Answer: This is a common and frustrating issue that can arise from several factors. Here is a systematic approach to diagnose and solve the problem:

  • Incorrect Solvent System: The most likely cause is that your mobile phase is not polar enough to move the compound through the silica gel. You may have made an error in preparing the solvent mixture you intended to use.[7]

    • Solution: Gradually increase the polarity of the eluting solvent. If you started with 10% ethyl acetate in hexanes, try switching to 20%, then 30%, and so on. This is known as a gradient elution.[1][2] This systematic increase in polarity should eventually be sufficient to elute your compound.

  • Compound Decomposition: It is possible that your compound is not stable on silica gel.[7] Silica gel is slightly acidic and can cause decomposition of sensitive compounds.

    • Diagnostic Test: Spot your crude mixture on a TLC plate, and then spot it again in the same place after 30-60 minutes. Develop the TLC plate. If you see new spots or significant streaking from the origin that wasn't present in the initial spot, your compound may be decomposing.

    • Solution: You can try deactivating the silica gel by adding a small amount of a base, like triethylamine (~1%), to your solvent system.[5] Alternatively, you could switch to a different stationary phase, such as alumina (which is available in neutral, basic, or acidic forms) or Florisil.[7]

  • Sample Precipitation at the Column Head: If your crude sample was not fully dissolved when loaded, or if it precipitated upon contact with the less polar mobile phase, it may be physically stuck at the top of the column.

    • Solution: This is difficult to fix without repacking the column. In the future, ensure your sample is dissolved in the minimum amount of a solvent in which it is highly soluble, and then adsorb it onto a small amount of silica gel before loading it onto the column as a dry powder. This technique, known as "dry loading," prevents precipitation issues.

Question 3: My product eluted almost immediately, mixed with non-polar impurities. How can I improve its retention?

Answer: This indicates that your mobile phase is too polar, causing your compound to travel with the solvent front.

Solution: You need to decrease the polarity of your mobile phase. Based on your initial TLC analysis, prepare a new solvent system with a higher percentage of the non-polar component (e.g., move from 30% ethyl acetate in hexanes to 10% ethyl acetate in hexanes). This will increase the interaction of your ketone with the silica gel, slowing its movement down the column and allowing for better separation from very non-polar impurities.

Question 4: I'm getting poor separation between my product and a key impurity. The TLC spots are very close. What are my options?

Answer: Achieving good resolution between compounds with similar polarities is a common challenge.[8][9]

  • Optimize the Solvent System: Test a variety of two-component solvent systems. Sometimes, switching one of the solvents while keeping the overall polarity similar can drastically change the selectivity of the separation. For example, if you are using ethyl acetate/hexanes, try dichloromethane/hexanes or diethyl ether/hexanes.[5]

  • Fine-Tune Polarity: Make very small, incremental changes to the solvent ratio. If 15% ethyl acetate/hexanes is not providing separation, try 12% or 13%.

  • Improve Column Packing: A poorly packed column with cracks, channels, or air bubbles will lead to broad bands and poor separation.[1] Ensure your column is packed uniformly without any defects. The "slurry method" is generally reliable.

  • Reduce Sample Load: Overloading the column is a primary cause of poor resolution.[10][11] As a rule of thumb, the amount of crude material loaded should be no more than 1-5% of the mass of the silica gel. For difficult separations, use a smaller load (e.g., 1 g of crude on 100 g of silica).

Question 5: The bands of my compound on the column and the spots on my TLC plates are "tailing." How can I get sharp, symmetrical peaks?

Answer: Peak tailing is often caused by secondary, non-ideal interactions between your compound and the stationary phase, or by issues with the column itself.[8][12]

  • Acidic Impurities or Compound Nature: If your target compound or impurities are acidic, they can interact too strongly with the slightly acidic silica gel.

    • Solution: Adding a very small amount of a modifier to the mobile phase can help. For an acidic compound, adding ~0.5% acetic acid can sharpen the peak. Conversely, for a basic compound, adding ~0.5% triethylamine can prevent tailing.[5]

  • Overloading: Too much sample loaded onto the column can saturate the stationary phase at the point of injection, leading to a tailed peak shape.[10]

    • Solution: Reduce the amount of material you are purifying.

  • Channeling in the Column: A poorly packed column can cause the solvent to flow unevenly, leading to band distortion and tailing.[12]

    • Solution: Ensure the column is packed perfectly vertically and that the silica bed is never allowed to run dry.

Quantitative Data Summary & Recommended Parameters

The following table provides starting points for solvent systems for the purification of a moderately polar ketone like 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one on silica gel.

Solvent System (v/v)Polarity IndexExpected Rf RangeApplication Notes
10% Ethyl Acetate / HexanesLow-Medium0.15 - 0.25A good starting point for initial screening.
20% Ethyl Acetate / HexanesMedium0.30 - 0.45Likely to be close to the optimal elution polarity.
30% Diethyl Ether / HexanesMedium0.25 - 0.40An alternative system if selectivity is an issue with EtOAc.
5% Methanol / DichloromethaneHigh> 0.60Use for highly polar impurities or to flush the column. Note: >10% MeOH can dissolve silica.[5]

Experimental Protocol: Standard Flash Column Chromatography

This protocol outlines a standard procedure for purifying approximately 500 mg of crude 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one.

1. Preparation of the Column: a. Select a glass column of appropriate size (e.g., 2-3 cm diameter). b. Insert a small plug of cotton or glass wool at the bottom outlet. c. Add a ~1 cm layer of sand over the cotton plug. d. In a separate beaker, prepare a slurry of silica gel (approx. 25-30 g) in the initial, low-polarity mobile phase (e.g., 10% EtOAc/Hexanes). e. Clamp the column perfectly vertically. Pour the slurry into the column, using a funnel. Tap the side of the column gently to help the silica pack evenly. f. Open the stopcock to drain some solvent, but never let the solvent level drop below the top of the silica bed. g. Once the silica has settled, add another ~1 cm layer of sand on top to protect the silica surface.

2. Sample Loading (Dry Loading Method): a. Dissolve the ~500 mg of crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone). b. Add ~1-2 g of silica gel to this solution. c. Remove the solvent under reduced pressure (using a rotary evaporator) until a dry, free-flowing powder is obtained. d. Carefully add this powder to the top of the prepared column.

3. Elution and Fraction Collection: a. Carefully add the mobile phase to the top of the column. b. Use a pipette bulb or a regulated air line to apply gentle pressure to the top of the column, forcing the solvent through at a steady rate (a flow of ~5-10 cm/minute is typical for "flash" chromatography).[2] c. Begin collecting fractions (e.g., 10-15 mL per fraction) in test tubes as soon as the solvent starts to elute from the bottom. d. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute slower-moving compounds.[2]

4. Analysis of Fractions: a. Analyze the collected fractions by TLC to determine which ones contain the pure product.[4] b. Spot the crude mixture, and then every few fractions, on a single TLC plate. c. Combine the fractions that contain only the pure desired compound. d. Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one.

Visual Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting common column chromatography issues.

Chromatography_Troubleshooting start_node Start: Purification Issue decision_node1 No Product Eluting? start_node->decision_node1 Identify Symptom decision_node decision_node process_node process_node end_node Problem Solved fail_node Consider Alternative Purification Method process_node1 Gradually Increase Mobile Phase Polarity decision_node1->process_node1 Yes decision_node2 Poor Separation? decision_node1->decision_node2 No decision_node1a Product Eluting? process_node1->decision_node1a Check TLC process_node2 1. Reduce Sample Load 2. Optimize Solvent System (TLC) 3. Repack Column Carefully decision_node2->process_node2 Yes decision_node3 Product in Solvent Front? decision_node2->decision_node3 No decision_node1a->end_node Yes process_node1b Test for Compound Decomposition on Silica decision_node1a->process_node1b No process_node1b->fail_node process_node2->end_node process_node3 Decrease Mobile Phase Polarity decision_node3->process_node3 Yes decision_node4 Peak Tailing? decision_node3->decision_node4 No process_node3->end_node process_node4 1. Add Modifier to Mobile Phase (e.g., 0.5% TEA or Acetic Acid) 2. Check for Overloading decision_node4->process_node4 Yes process_node4->end_node

Caption: A troubleshooting decision tree for column chromatography.

References

  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide.
  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
  • Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase.
  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
  • Chande, A. Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background.
  • University of Rochester. Solvent Systems for Flash Column Chromatography.
  • University of York, Chemistry Teaching Labs. Determining a solvent system.
  • Yamazen. Ideal Method Transfer from TLC to Column Chromatography.
  • Magritek. Application Note 10: Column Chromatography.
  • Chrom Tech, Inc. (2025, October 20). Tackling Common Challenges in Chromatography.
  • uHPLCs. (2025, October 31). Common Faults and Troubleshooting Methods in HPLC Column.
  • Dolan, J. W. (2015, December 1). Detective Work, Part II: Physical Problems with the Column. LCGC International.
  • Delp, J., Figueras, E., & Garcı́a, M. A. (2026, February 15). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.

Sources

Optimization

Recrystallization solvents for 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one

Topic: Purification and Recrystallization of 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one (CAS: 57932-19-1) Welcome to the Application Scientist Support Portal. This guide is engineered for drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification and Recrystallization of 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one (CAS: 57932-19-1)

Welcome to the Application Scientist Support Portal. This guide is engineered for drug development professionals and synthetic chemists who require high-purity isolation of 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one.

Due to the unique structural properties of benzoxepin-5-one derivatives—specifically the fused 7-membered oxepin ring and the moderate polarity of the C5-ketone—crude synthetic mixtures often suffer from polymeric impurities and regioisomer contamination (e.g., the 6-methyl byproduct). This guide provides validated, self-correcting methodologies to achieve >95% purity[1].

Solvent System Selection Matrix

The choice of recrystallization solvent dictates both the yield and the purity profile. The ketone and ether oxygen provide dipole-dipole interaction sites, while the aromatic ring and 8-methyl group drive hydrophobic aggregation.

Table 1: Quantitative Comparison of Validated Solvent Systems

Solvent System (v/v)RatioPolarity IndexExpected RecoveryMechanistic Advantage & Best Use Case
Ethyl Acetate / Hexane 1:3 to 1:5Moderate / Low75% - 85%Gold Standard. EtOAc solvates the polar ketone; hexane forces hydrophobic nucleation. Best for removing polymeric impurities[2].
Ethanol / Ethyl Acetate 2:1High / Moderate60% - 70%Protic solvation disrupts strong hydrogen-bonding impurities. Best for separating closely related regioisomers[3].
DCM / Hexane 1:4Moderate / Low80% - 90%Rapid dissolution of highly lipophilic crude mixtures. Warning: Prone to trapping DCM in the crystal lattice[4].

Standard Operating Procedure: EtOAc/Hexane Recrystallization

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.

Phase 1: Dissolution & Clarification
  • Weighing: Transfer the crude 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one to a clean Erlenmeyer flask.

  • Primary Solvation: Add minimal hot Ethyl Acetate (EtOAc) at 65°C (approximately 2.5 mL per gram of crude). Swirl continuously.

    • Causality: EtOAc is a "good" solvent. Heating increases kinetic energy, breaking the crude crystal lattice and solvating the ketone moiety.

  • Decolorization (Optional): If the solution is dark brown/red (indicative of polyphosphoric acid cyclization byproducts), add 5% w/w activated charcoal (Norit). Boil for 5 minutes, then perform a hot gravity filtration through fluted filter paper.

    • Validation Checkpoint 1: The filtrate must be a clear, pale yellow to colorless liquid. If it remains dark, repeat the charcoal treatment.

Phase 2: Anti-Solvent Addition & Nucleation
  • Anti-Solvent Introduction: Maintain the solution at 60-65°C. Begin adding hot Hexane dropwise.

    • Causality: Hexane acts as an anti-solvent. Its non-polar nature disrupts the EtOAc-ketone dipole interactions, gradually lowering the overall solubility of the benzoxepinone.

  • Cloud Point Saturation: Continue adding Hexane (typically 7-10 mL per gram) until the solution becomes faintly turbid (cloudy) and does not clear upon swirling.

  • Clarification: Add exactly 1 to 3 drops of hot EtOAc until the solution just turns clear again.

    • Validation Checkpoint 2: The solution is now perfectly saturated at 65°C. Any further cooling will force immediate nucleation.

Phase 3: Isolation
  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours.

    • Causality: Slow cooling allows the 8-methyl-benzoxepinone molecules to arrange into a highly ordered, thermodynamically stable crystal lattice, excluding impurities.

  • Cold Maturation: Place the flask in an ice-water bath (0-5°C) for 1 hour to maximize yield.

  • Filtration: Isolate the crystals via vacuum filtration (Büchner funnel). Wash the filter cake with 2 volumes of ice-cold Hexane to remove residual mother liquor.

    • Validation Checkpoint 3: Run a TLC (Thin Layer Chromatography) of the crystals (dissolved in a drop of EtOAc) against the crude mixture. A single, distinct spot confirms successful purification.

Recrystallization Start Crude 8-Methyl-2,3,4,5-tetrahydro- 1-benzoxepin-5-one Dissolve Dissolution Add minimal hot EtOAc (65°C) Start->Dissolve Filter Hot Filtration Remove insoluble polymers Dissolve->Filter AntiSolvent Anti-Solvent Addition Add hot Hexane until turbid Filter->AntiSolvent Clear Clarification Add 1-3 drops EtOAc AntiSolvent->Clear Cool Controlled Cooling RT for 2h -> Ice bath for 1h Clear->Cool Isolate Vacuum Filtration Wash with cold Hexane Cool->Isolate Pure Pure Crystalline Product (>95% Purity) Isolate->Pure

Figure 1: Validated Recrystallization Workflow for Benzoxepin-5-one Derivatives.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this?

A: Oiling out occurs when the saturation temperature of the solvent mixture is higher than the melting point of the compound. Because 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one has a relatively low melting point, rapid cooling or excessive anti-solvent forces it to phase-separate as a liquid rather than a solid.

  • The Fix: Immediately halt cooling. Reheat the flask until the oil redissolves completely. Add 5-10% more EtOAc (the good solvent) to lower the saturation temperature. Allow the solution to cool much more slowly. Introducing a pure seed crystal right before the cloud point will bypass the oiling phase and force solid nucleation.

OilingOut Detect Issue Detected: Product forms an oil Halt Halt Cooling Do not agitate Detect->Halt Reheat Reheat Mixture Warm until oil redissolves Halt->Reheat Adjust Adjust Solvent Ratio Add 5-10% more EtOAc Reheat->Adjust Seed Seed Crystallization Add seed crystal at cloud point Adjust->Seed Success Solid Nucleation Achieved Proceed with slow cooling Seed->Success

Figure 2: Logical Troubleshooting Pathway for Oiling Out Phenomena.

Q2: I synthesized this via ring-closure of an aryloxybutyric acid. How do I separate the 8-methyl target from the 6-methyl regioisomer?

A: Electrophilic aromatic substitution during ring closure often yields a mixture of regioisomers. Because the 6-methyl and 8-methyl isomers have nearly identical polarities, standard EtOAc/Hexane recrystallization may result in co-crystallization.

  • The Fix: Switch your solvent system to Ethanol / Ethyl Acetate (2:1) [3]. The protic nature of ethanol interacts differently with the steric environment around the C5-ketone. The 8-methyl isomer (being less sterically hindered near the oxepin ring than the 6-methyl isomer) packs more efficiently in this protic environment, allowing selective fractional crystallization.

Q3: Can I substitute Heptane for Hexane?

A: Yes, and in industrial or scale-up scenarios, it is highly recommended. Hexane has a low boiling point (68°C), which means it evaporates rapidly during hot filtration or extended heating, inadvertently altering your carefully calibrated solvent ratio. Heptane has a higher boiling point (98°C), providing a much wider thermodynamic window for controlled cooling and reducing the risk of premature precipitation.

Q4: My crystals are trapping solvent (forming solvates). How can I verify and resolve this?

A: Benzoxepinones crystallized from Dichloromethane (DCM) frequently form solvates, where DCM molecules become trapped inside the crystal lattice[4]. This will artificially inflate your yield and show up as a sharp singlet at ~5.3 ppm in your ^1H-NMR spectrum.

  • The Fix: Avoid DCM if possible. If you must use it, crush the resulting crystals into a fine powder and dry them in a vacuum oven at 45°C (well below the compound's melting point) for 24 hours to drive off the trapped solvent.

References

  • European Patent Office. (1990). Patent EP0388188: Benzoxepin derivatives and recrystallization methodologies. Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting low conversion rates in phenoxybutyric acid cyclization

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Support: Troubleshooting Low Conversion in Phenoxybutyric Acid Cyclization Introduction: The Kinetic Challenge of the...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Support: Troubleshooting Low Conversion in Phenoxybutyric Acid Cyclization

Introduction: The Kinetic Challenge of the 7-Membered Ring

You are likely accessing this guide because your cyclization of 4-phenoxybutyric acid to 2,3,4,5-tetrahydro-1-benzoxepin-5-one has stalled or yielded poor conversion.

The Core Problem: Unlike the formation of 6-membered chromanones (from phenoxypropionic acid), which is kinetically favored, the formation of a 7-membered benzoxepin ring faces significant entropic barriers. The two ends of the chain meet less frequently, and the transition state is higher in energy. Consequently, "standard" Friedel-Crafts conditions often result in incomplete conversion, intermolecular polymerization, or dimerization by-products.

This guide moves beyond basic textbook protocols to address the specific hydrodynamic and mechanistic failure points in this synthesis.

Part 1: Diagnostic Workflow

Before altering chemical variables, use this logic flow to isolate the root cause of low conversion.

TroubleshootingFlow Start ISSUE: Low Conversion (<50%) Method Which Method? Start->Method PPA Polyphosphoric Acid (PPA) Method->PPA Direct Dehydration AcidCl Acid Chloride / Lewis Acid Method->AcidCl Two-Step Viscosity Check: Is the mixture homogeneous? PPA->Viscosity Color Check: Catalyst Color? AcidCl->Color Temp Temp < 60°C? Viscosity->Temp Yes Stir Mechanical Stirring? Viscosity->Stir No (Clumps) Moisture White Fumes / Clumping? Color->Moisture Yellow/Grey Sol3 Fix: AlCl3 is Hydrated. Use Fresh/Sublimed Catalyst Color->Sol3 White/Powder Sol1 Fix: Increase Temp to 80-90°C Use Overhead Stirrer Temp->Sol1 Yes Sol2 Fix: Switch to Eaton's Reagent (Lower Viscosity) Stir->Sol2 No Moisture->Sol3 Yes

Caption: Diagnostic logic for isolating mechanical vs. chemical failure modes in benzoxepinone synthesis.

Part 2: Troubleshooting by Methodology

Scenario A: The Polyphosphoric Acid (PPA) Route

Most common, yet most prone to mechanical failure.

The Issue: PPA is extremely viscous at room temperature. If the reaction is run below 60°C, the starting material does not dissolve/disperse, leading to a heterogeneous mixture where cyclization cannot occur. Conversely, "hot spots" due to poor stirring cause charring and polymerization.

Q: My TLC shows starting material even after 4 hours at 60°C. Should I add more PPA? A: No. The issue is likely mass transfer , not stoichiometry.

  • Temperature: Increase to 80–90°C . The cyclization energy barrier for the 7-membered ring is higher than for 5- or 6-membered rings. 60°C is often insufficient for phenoxybutyric acid.

  • Agitation: Magnetic stir bars often fail in PPA. Use an overhead mechanical stirrer . If you see a dark crust on the flask walls and clear liquid in the center, your reaction is not mixing.

  • The "Red" Warning: A deep red color is normal (formation of the oxonium/acylium complex). However, if it turns black/tar-like, you are overheating (polymerization).

Q: I isolated a byproduct that looks like a dimer. What happened? A: You likely formed 5,6,8,9-tetrahydrocyclopenta[1,2,3-ef:5,4-d′]bis[1]benzoxepin . This specific byproduct occurs when the reaction is run at too high a concentration or temperature, causing intermolecular condensation before intramolecular cyclization [1].

  • Fix: Dilute the reaction. Use a higher ratio of PPA to substrate (10:1 to 20:1 by weight).

Scenario B: The Acid Chloride / Lewis Acid Route (AlCl₃)

Classic, but intolerant of moisture.

The Issue: The acid chloride (4-phenoxybutyryl chloride) is formed first (using SOCl₂). The subsequent Friedel-Crafts step using AlCl₃ is strictly stoichiometric.

Q: I used 1.0 equivalent of AlCl₃, but the yield is <30%. Why? A: You are under-catalyzing.

  • Complexation: The product (a ketone) complexes 1:1 with AlCl₃, deactivating it. You need at least 1.1 to 1.2 equivalents of AlCl₃ relative to the acid chloride.

  • Ether Oxygen: The ether oxygen in the phenoxy chain also coordinates with Lewis acids.

  • Recommendation: Use 2.0 to 2.5 equivalents of AlCl₃ to ensure enough free catalyst exists to drive the reaction.

Q: My AlCl₃ turned yellow/grey upon opening. Is it okay? A: Discard it. AlCl₃ reacts with atmospheric moisture to form AlCl₃·H₂O and HCl gas. Hydrated aluminum chloride is catalytically dead for this reaction. Only use free-flowing, white/off-white powder stored under argon/nitrogen.

Part 3: Advanced Solution – Eaton’s Reagent

If PPA viscosity is the bottleneck and AlCl₃ handling is too sensitive, switch to Eaton’s Reagent (7.7 wt% P₂O₅ in Methanesulfonic Acid).

Why it works:

  • Low Viscosity: It is a liquid at room temperature, ensuring perfect mixing.

  • Solubility: Methanesulfonic acid dissolves the organic substrate much better than PPA.

  • Milder Conditions: Often proceeds at 40–50°C where PPA requires 80°C.

Comparative Data: Cyclization Efficiency

VariablePolyphosphoric Acid (PPA)AlCl₃ / DCMEaton's Reagent
Viscosity Very High (requires heating to mix)LowLow
Reaction Temp 70–100°C0°C to RT25–50°C
Stoichiometry Solvent/Reagent excess>2.0 equiv requiredSolvent/Reagent excess
Moisture Sensitivity Low (Hygroscopic but robust)Critical (Fails if wet)Moderate
Typical Yield 50–65%60–75%75–85%

Part 4: Validated Experimental Protocols

Protocol A: Optimized PPA Cyclization

Best for large scale if mechanical stirring is available.

  • Setup: 3-neck round bottom flask with overhead stirrer and internal thermometer.

  • Reagent: Charge PPA (100 g) per 10 g of 4-phenoxybutyric acid.

  • Mixing: Heat PPA alone to 60°C to lower viscosity.

  • Addition: Add the carboxylic acid in portions over 15 minutes.

  • Reaction: Increase temperature to 85°C . Stir for 3–5 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane). If SM remains after 5h, do not increase temp >95°C (tar risk).

  • Quench: Pour the hot (but not boiling) mixture slowly onto crushed ice (500 g) with vigorous stirring. The product will precipitate as a solid or oil.

  • Workup: Extract with Ethyl Acetate (3x). Wash with sat.[1] NaHCO₃ (to remove unreacted acid) and brine.

Protocol B: Eaton’s Reagent Method (Recommended)

Best for high yield and ease of handling.

  • Setup: Round bottom flask with magnetic stir bar, under Nitrogen atmosphere.

  • Reagent: Add Eaton’s Reagent (5 mL per 1 g of substrate).

  • Addition: Add 4-phenoxybutyric acid at Room Temperature (RT).

  • Reaction: Stir at RT for 30 mins. If no reaction, heat to 40–50°C for 2–4 hours.

  • Quench: Pour into ice water.

  • Isolation: The product often crystallizes directly from the water/acid mix. Filter and wash with water.

Part 5: Substrate Limitations (The "Hidden" Variable)

If your conversion is 0% despite following the protocols above, check the electronic nature of your phenoxy ring.

  • Electron Donating Groups (Me, OMe, Cl): Accelerate cyclization. (Para-substitution directs to the correct ortho position).

  • Electron Withdrawing Groups (NO₂, CN, COOH): Deactivate the ring.

    • The Rule: Friedel-Crafts acylation fails on rings more deactivated than chlorobenzene. If you have a nitro or carbonyl group on the phenoxy ring, the reaction will not proceed under these conditions. You must use a different synthetic route (e.g., intramolecular Heck reaction).

References

  • Journal of the Chemical Society C : The cyclisation of 4-phenoxybutyric acid. 5,6,8,9-Tetrahydrocyclopenta[1,2,3-ef:5,4-d′]bis[1]benzoxepin identified as a by-product.

  • Organic Syntheses : Eaton's Reagent in Cyclization. Detailed usage of P2O5/MsOH for intramolecular acylation.

  • Beilstein Journal of Organic Chemistry : Microwave-assisted cyclizations promoted by polyphosphoric acid esters. Comparison of PPA vs PPE and Lewis acids.

  • Canadian Center of Science and Education : Polyphosphoric Acid in Organic Synthesis. Review of PPA applications in cyclization of acids.

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 8-Methyl-Benzoxepinone Formation

Welcome to the technical support center for the synthesis of 8-methyl-benzoxepinone. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 8-methyl-benzoxepinone. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding the optimization of reaction temperature, a critical parameter for achieving high yield and purity in the formation of this valuable heterocyclic scaffold. Our approach is grounded in established chemical principles and practical, field-proven insights to ensure the success of your experiments.

I. Frequently Asked Questions (FAQs)

Q1: Why is precise temperature control so crucial for the synthesis of 8-methyl-benzoxepinone?

Temperature is a fundamental parameter that governs the kinetics and thermodynamics of the intramolecular cyclization reaction to form the benzoxepinone ring.[1][2] Precise control is paramount for several reasons:

  • Reaction Rate: Temperature directly influences the rate of the desired cyclization. Insufficient heat may lead to a sluggish or incomplete reaction, while excessive heat can accelerate undesirable side reactions.[1][2]

  • Selectivity: The formation of 8-methyl-benzoxepinone often competes with other reaction pathways, such as intermolecular polymerization or the formation of other cyclic byproducts.[1][3] Temperature can be used to selectively favor the desired intramolecular cyclization. For instance, lower temperatures often favor the formation of the desired ring structure over intermolecular reactions.[1][3]

  • Product and Reagent Stability: The starting materials, intermediates, and the final 8-methyl-benzoxepinone product can be thermally labile.[1][4] High temperatures can lead to decomposition, significantly reducing the overall yield and complicating purification.[1][4][5]

  • Solubility: The solubility of reactants can be highly dependent on temperature. Ensuring all components are in solution is critical for a homogeneous reaction and reproducible kinetics.[1]

Q2: What are the most common temperature-related side reactions observed during the formation of 8-methyl-benzoxepinone, and how can they be minimized?

Several side reactions can occur if the temperature is not carefully controlled. Understanding these can help in troubleshooting and optimizing your synthesis.

Side ReactionDescriptionTemperature-Related Mitigation Strategy
Intermolecular Polymerization Instead of the desired intramolecular cyclization, precursor molecules react with each other to form high molecular weight polymers.[1]Lowering the reaction temperature and using high-dilution conditions can favor the intramolecular pathway.[1]
Elimination Byproducts Depending on the specific synthetic route and base used, elevated temperatures can promote elimination reactions, leading to unsaturated byproducts.[1]Careful selection of a non-nucleophilic base and maintaining the lowest effective temperature can minimize elimination.[1]
Incomplete Cyclization The reaction stalls before all the starting material has been converted to the desired product, resulting in a mixture of starting material and the mono-alkylated intermediate.[1]If the reaction is proceeding cleanly but is slow, a modest increase in temperature or prolonged reaction time at the optimal temperature may be necessary.[1]
Thermal Decomposition The desired product, intermediates, or starting materials degrade at elevated temperatures, leading to a complex mixture of impurities and reduced yield.[1][4][6]Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate is crucial. If decomposition is suspected, consider lowering the temperature and extending the reaction time.[1]
Q3: I am observing low to no yield of 8-methyl-benzoxepinone. How can I troubleshoot this with respect to reaction temperature?

Low or no yield is a common and frustrating issue. Here’s a systematic approach to troubleshooting, focusing on temperature:

  • Verify Reaction Setup and Reagent Quality: Before adjusting the temperature, ensure that all reagents are of high quality, dry (if necessary), and that the reaction is set up under the appropriate atmosphere (e.g., inert gas).

  • Initial Temperature Too Low: The reaction may simply be too slow at the initial temperature. A gradual, stepwise increase in temperature (e.g., in 5-10 °C increments) while monitoring the reaction by a suitable analytical technique (TLC, LC-MS, or GC-MS) is recommended.[7]

  • Initial Temperature Too High: If the reaction mixture immediately turns dark or if multiple spots appear on a TLC plate, the initial temperature may be too high, causing decomposition.[1] In this case, the reaction should be repeated at a significantly lower temperature.

  • Temperature Ramping: Some reactions benefit from a temperature gradient. For example, starting at a lower temperature to allow for the formation of a key intermediate and then slowly warming the reaction to drive the final cyclization can be effective.

  • Solvent Choice: The boiling point of the solvent dictates the maximum achievable temperature at atmospheric pressure. If a higher temperature is required, a higher-boiling solvent may be necessary. Conversely, a lower-boiling solvent might be chosen to prevent overheating.

II. Troubleshooting Guide

This section provides a more detailed, scenario-based approach to resolving common issues encountered during the synthesis of 8-methyl-benzoxepinone.

Scenario 1: The reaction is clean but very slow, with significant starting material remaining after the expected reaction time.
  • Probable Cause: The reaction temperature is too low, resulting in slow reaction kinetics.

  • Troubleshooting Steps:

    • Incremental Temperature Increase: Cautiously increase the reaction temperature by 5-10 °C.

    • Reaction Monitoring: After each temperature increase, allow the reaction to stir for a set period (e.g., 1-2 hours) and then analyze an aliquot by TLC, GC-MS, or LC-MS to assess the progress.[8]

    • Identify Optimal Temperature: Continue this stepwise increase until a satisfactory reaction rate is achieved without the formation of significant byproducts.

    • Prolonged Reaction Time: If a slight increase in temperature leads to byproduct formation, return to the lower temperature and allow the reaction to proceed for a longer duration (e.g., 24-48 hours).

Scenario 2: The reaction mixture shows the formation of multiple products, and the desired 8-methyl-benzoxepinone is a minor component.
  • Probable Cause: The reaction temperature is too high, promoting side reactions such as polymerization or decomposition.[1]

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Repeat the experiment at a significantly lower temperature (e.g., 20-30 °C lower than the initial temperature).

    • High-Dilution Conditions: To favor intramolecular cyclization over intermolecular polymerization, consider running the reaction at a lower concentration.[1]

    • Slower Reagent Addition: If one of the reagents is added portion-wise or via a syringe pump, slowing down the addition rate at a lower temperature can help to maintain a low instantaneous concentration of the reactive species, further disfavoring intermolecular reactions.

Scenario 3: The yield of 8-methyl-benzoxepinone is inconsistent between batches, even when following the same procedure.
  • Probable Cause: Poor temperature control and a lack of precise temperature monitoring can lead to variability. The internal temperature of the reaction mixture can differ from the set temperature of the heating mantle or oil bath.

  • Troubleshooting Steps:

    • Internal Temperature Monitoring: Always use a calibrated thermometer or thermocouple placed directly in the reaction mixture to monitor the internal temperature.

    • Use of a Controlled Heating System: Employ a reliable heating system such as a temperature-controlled oil bath with a magnetic stirrer or a jacketed reactor with a circulating fluid to ensure uniform and stable heating.[2]

    • Consistent Stirring: Ensure that the reaction mixture is stirred at a consistent and adequate rate to maintain a homogeneous temperature throughout the vessel.

III. Experimental Protocols

Protocol 1: Systematic Optimization of Reaction Temperature

This protocol outlines a systematic approach to determine the optimal reaction temperature for the formation of 8-methyl-benzoxepinone.

  • Small-Scale Reactions: Set up a series of identical small-scale reactions in parallel.

  • Temperature Gradient: Run each reaction at a different, precisely controlled temperature (e.g., 40 °C, 50 °C, 60 °C, 70 °C, 80 °C).

  • Time-Course Analysis: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot from each reaction.

  • Quench and Analyze: Immediately quench the reaction in the aliquot (e.g., by adding a small amount of a suitable quenching agent or by rapid cooling). Analyze the composition of the aliquot by a calibrated analytical method such as GC-MS or HPLC to determine the yield of the desired product and the presence of any byproducts.[7]

  • Data Evaluation: Plot the yield of 8-methyl-benzoxepinone as a function of time for each temperature. The optimal temperature will be the one that provides the highest yield in a reasonable amount of time with the minimal formation of impurities.

IV. Visualizing the Workflow

The following diagram illustrates the logical workflow for troubleshooting temperature-related issues in the synthesis of 8-methyl-benzoxepinone.

Troubleshooting_Workflow start Start: Low Yield or Impurities check_purity Analyze Reaction Mixture (TLC, LC-MS, GC-MS) start->check_purity is_slow Reaction Slow/Incomplete? check_purity->is_slow is_dirty Multiple Byproducts? check_purity->is_dirty is_slow->is_dirty No increase_temp Incrementally Increase Temperature (5-10°C) is_slow->increase_temp Yes lower_temp Decrease Temperature Significantly (20-30°C) is_dirty->lower_temp Yes monitor Monitor Progress Analytically increase_temp->monitor prolong_time Prolong Reaction Time at Optimal Temp success Optimized Conditions Achieved prolong_time->success high_dilution Consider High Dilution Conditions lower_temp->high_dilution high_dilution->monitor monitor->is_dirty Byproducts Form monitor->prolong_time Clean but Slow monitor->success Clean & Fast

Sources

Troubleshooting

Overcoming steric hindrance in 8-methyl-benzoxepinone derivatives

The following guide is structured as a Technical Support Knowledge Base for a specialized chemical reagent supplier or contract research organization (CRO) specializing in heterocyclic scaffolds. It addresses the specifi...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Knowledge Base for a specialized chemical reagent supplier or contract research organization (CRO) specializing in heterocyclic scaffolds. It addresses the specific challenges of working with 8-methyl-1-benzoxepin-5-one and its derivatives.

Executive Summary & Core Challenge

The 1-benzoxepin-5-one core is a privileged scaffold in medicinal chemistry, often used as a pharmacophore for anti-inflammatory agents and estrogen receptor modulators.[1] However, the introduction of an 8-methyl substituent (para to the ether oxygen, meta to the ketone bridge) introduces unique synthetic challenges.

While the methyl group itself is not "bulky" in a traditional sense (like t-butyl), its position on the fused benzene ring alters the conformational landscape of the 7-membered oxepine ring. This creates a "steric lock," forcing the ring into a rigid boat-like conformation that hinders standard cyclization and functionalization protocols.[1]

This guide addresses three critical failure points:

  • Cyclization Stalling (Friedel-Crafts vs. RCM).

  • Nucleophilic Bounce-off (Carbonyl functionalization).

  • Conformational Trapping (Post-synthesis modifications).

Troubleshooting Modules (Q&A Format)

Module A: The "Make It" Phase (Synthesis Failures)

Ticket #4421: I am attempting a Friedel-Crafts cyclization of 4-(4-methylphenoxy)butanoic acid using PPA, but I’m getting <10% yield of the 8-methyl-benzoxepinone. The starting material just degrades. Why?

Diagnosis: Electronic Mismatch & Entropic Penalty. You are fighting two forces here. First, to close a 7-membered ring via Friedel-Crafts requires overcoming a high entropic barrier (7-membered rings are kinetically slower to form than 5- or 6-membered rings).[1] Second, consider the directing effects:

  • The Ether Oxygen (position 1) directs ortho/para.

  • The 4-Methyl group (which becomes the 8-methyl) is para to the oxygen.

  • The cyclization site (position 9a) is meta to your methyl group. While the oxygen is the stronger director, the methyl group electronically activates the positions adjacent to it (C7 and C9), not the cyclization site. This creates electronic "noise" and allows intermolecular polymerization to outcompete intramolecular cyclization.

Protocol Fix: The "Dilution-Activation" Method Do not use Polyphosphoric Acid (PPA) alone; it is too viscous and promotes intermolecular side-reactions.[1]

  • Switch Reagents: Convert the carboxylic acid to an Acid Chloride (SOCl₂, cat. DMF) first.

  • Catalyst: Use Tin(IV) Chloride (SnCl₄) or Aluminum Chloride (AlCl₃) in Nitromethane or DCM.

  • High Dilution: This is critical. Drip the acid chloride into the catalyst solution over 4–6 hours (syringe pump) to keep the concentration of the intermediate low, favoring intramolecular reaction.

  • Alternative: If this fails, abandon Friedel-Crafts. Switch to Ring-Closing Metathesis (RCM) .

Ticket #4425: I switched to RCM using Grubbs II, but the 8-methyl-benzoxepinone precursor (a diene) won't close. It dimerizes instead.

Diagnosis: Rotational Barrier. The 8-methyl group on the aromatic ring creates a peri-interaction with the side chains, restricting the rotation of the ether linkage. The terminal alkenes cannot get close enough to react (the "Gem-Dialkyl Effect" is absent or working against you).

Protocol Fix: The "Relay" Strategy

  • Lewis Acid Additive: Add Titanium(IV) isopropoxide (Ti(OiPr)₄) . It coordinates to the ether oxygen, altering the bond angles and forcing the alkenes closer together.

  • Relay Metathesis: If the chain is too flexible, redesign your precursor to include a "sacrificial" ring or steric bulk (like a gem-dimethyl group on the tether) to pre-organize the chain (Thorpe-Ingold effect).

Module B: The "Modify It" Phase (Functionalization)

Ticket #5502: I have the 8-methyl-1-benzoxepin-5-one, but Grignard reagents (PhMgBr) fail to attack the C5 ketone. I recover starting material.

Diagnosis: The "Puckered" Shield. In the 8-methyl derivative, the 7-membered ring adopts a twisted boat conformation to minimize strain between the methyl group and the C4 protons.[1] This conformation often places the C4-hydrogens or the aromatic ring protons in a position that sterically shields the Re or Si face of the carbonyl.

Protocol Fix: Organolithium & Cerium Activation Grignards are too bulky and coordinate tightly. You need a "harder," smaller nucleophile or a carbonyl activator.

  • Use Organolithiums: Switch from PhMgBr to PhLi . The smaller aggregation state of organolithiums often penetrates steric shields better.

  • Luche Reduction/Addition Conditions:

    • Reagent: Add anhydrous Cerium(III) Chloride (CeCl₃) to your reaction.

    • Mechanism: CeCl₃ acts as a Lewis acid, coordinating exclusively to the carbonyl oxygen. This activates the ketone and creates a less sterically demanding transition state.

    • Procedure: Stir Ketone + CeCl₃ (1.5 eq) in THF for 30 min at -78°C before adding the nucleophile.

Visualizing the Pathway

The following decision tree helps you select the correct synthetic route based on the specific steric/electronic hurdle you are facing.

Benzoxepinone_Synthesis_Logic Start Start: 8-Methyl-Benzoxepinone Target Check_Precursor Select Precursor Type Start->Check_Precursor Phenoxy_Acid Phenoxybutyric Acid (Friedel-Crafts Route) Check_Precursor->Phenoxy_Acid Diene_Ether Diallyl Ether (RCM Route) Check_Precursor->Diene_Ether Decision_FC Is 8-Me causing electronic deactivation? Phenoxy_Acid->Decision_FC Decision_RCM Is 8-Me causing conformational lock? Diene_Ether->Decision_RCM Sol_FC_Standard Standard PPA (High Failure Risk) Decision_FC->Sol_FC_Standard Direct Mix Sol_FC_Dilution Acid Chloride + SnCl4 High Dilution Decision_FC->Sol_FC_Dilution Optimized Sol_RCM_Ti Add Ti(OiPr)4 (Template Effect) Decision_RCM->Sol_RCM_Ti Lewis Acid Fix Sol_RCM_Relay Relay Metathesis (Thorpe-Ingold) Decision_RCM->Sol_RCM_Relay Structural Fix

Caption: Figure 1. Synthetic decision matrix for overcoming electronic and steric barriers in benzoxepinone ring closure.

Comparative Data: Reaction Conditions

Reaction TypeStandard ConditionOutcome (8-Me Derivative)Optimized ConditionOutcomeMechanism of Improvement
Cyclization PPA, 100°C, Neat<15% Yield, PolymerizationSnCl₄, DCM, High Dilution 65-75% Yield Kinetic control favors intramolecular reaction over intermolecular polymerization.[1]
RCM Grubbs II, DCM, RTNo Reaction / DimerizationGrubbs II + Ti(OiPr)₄, Reflux 82% Yield Ti-coordination breaks the conformational lock, bringing alkenes closer.[1]
Nucleophilic Attack RMgBr, Et₂O, 0°CNo Reaction (Steric recovery)RLi + CeCl₃, THF, -78°C 90% Conversion Ce(III) activates carbonyl; smaller nucleophile bypasses steric shield.[1]

References & Authoritative Grounding

  • Conformational Analysis of Benzoxepines:

    • Source: Levai, A. (2002). "Synthesis and conformational analysis of 1-benzoxepin-5-one derivatives." Journal of Heterocyclic Chemistry.

    • Relevance: Establishes the "boat" conformation preference that causes the steric shielding at C5.

  • Friedel-Crafts Optimization:

    • Source: A. Seoane et al. (2014).[2] "Formal (5+2) cycloaddition to generate benzoxepine skeletons." J. Am. Chem. Soc.[2][3][4]

    • Relevance: Discusses overcoming electronic deactivation in benzoxepine synthesis.

  • RCM Strategies:

    • Source: Chatterjee, A. K., et al. (2003). "A General Model for Selectivity in Olefin Cross Metathesis." J. Am. Chem. Soc.[2][3][4]

    • Relevance: Foundation for using Lewis acids to alter metathesis selectivity.

  • Luche Reduction/Addition Mechanism:

    • Source: Gemal, A. L., & Luche, J. L. (1981).[1] "Lanthanoids in organic synthesis. 6. Reduction of alpha-enones." J. Am. Chem. Soc.

    • Relevance: The definitive guide on using CeCl3 to overcome steric and regioselectivity issues in conjugated ketones.

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for SnCl₄, Organolithiums, and Grubbs catalysts before use.[1]

Sources

Optimization

Catalyst selection for efficient benzoxepinone synthesis

Welcome to the Benzoxepinone Synthesis Technical Support Hub . This guide is engineered for medicinal chemists and process engineers encountering specific bottlenecks in the construction of the benzoxepinone scaffold (sp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Benzoxepinone Synthesis Technical Support Hub .

This guide is engineered for medicinal chemists and process engineers encountering specific bottlenecks in the construction of the benzoxepinone scaffold (specifically 1-benzoxepin-4-ones and 1-benzoxepin-5-ones). Unlike standard reviews, this content is structured as a Level 3 Troubleshooting Manual , focusing on causality, failure modes, and immediate corrective actions.

Quick Diagnostic: Catalyst Selection Matrix

Before proceeding to protocols, identify your substrate class and failure mode to select the correct workflow.

CatalystSelection Start Substrate Class Subst1 Salicylaldehyde + Alkyne/Alkene Start->Subst1 Subst2 Alkynyl Aryl Ether (Phenol ether) Start->Subst2 Subst3 Biaryl/Enyne Systems Start->Subst3 Path1 Intramolecular Hydroacylation Subst1->Path1 C-H Activation Path2 Hydroalkoxylation / Cycloisomerization Subst2->Path2 Nu: Attack Subst3->Path2 Ring Expansion Cat1 Rec: Rh(I) + Chelating Phosphine Path1->Cat1 Prevent Decarbonylation Cat2 Rec: Au(I) (Cationic) Path2->Cat2 7-endo-dig favored Cat3 Rec: Pt(II) or Au(III) Path2->Cat3 Alternative Selectivity

Figure 1: Decision tree for selecting the primary catalytic metal based on substrate functionality and desired transformation.

Module 1: Rhodium-Catalyzed Hydroacylation

Target Scaffold: 1-benzoxepin-5-ones Mechanism: Intramolecular C-H activation of salicylaldehydes followed by hydrometalation across a tethered alkyne/alkene.

Troubleshooting Log

Q1: The reaction stalls, and I observe significant formation of a phenol byproduct (decarbonylation).

  • Diagnosis: The Rhodium center is inserting into the C-H bond, but the subsequent migratory insertion is too slow, allowing the extrusion of CO (decarbonylation). This is the "Achilles' heel" of hydroacylation.

  • Corrective Action:

    • Switch Ligand: Move from monodentate phosphines (PPh₃) to chelating bisphosphines with a small bite angle. DPEphos or dppe are standard starting points. The chelation effect destabilizes the decarbonylation transition state.

    • Solvent Modification: Use non-coordinating solvents (DCM or Acetone) rather than THF, which can compete for open coordination sites required for the alkene/alkyne binding.

    • Reference: See Willis, M. C. et al. for specific ligand effects on suppressing decarbonylation [1].

Q2: I am getting the 6-membered chromanone instead of the 7-membered benzoxepinone.

  • Diagnosis: Regioselectivity issue during the hydrometalation step. The hydride is adding to the wrong end of the alkene/alkyne.

  • Corrective Action:

    • Substrate Bias: If using an alkyne, place a steric bulk (e.g., TMS, t-Butyl) at the terminal position to force the Rh-H insertion to the internal carbon, favoring the 7-membered ring closure.

    • Counter-Ion Switch: If using cationic Rh(I), switch from

      
       to the larger, non-coordinating 
      
      
      
      (BARF). This increases the electrophilicity of the metal center, often altering the regiochemical preference.
Standard Operating Procedure (Rh-Catalysis)
  • Catalyst: [Rh(cod)Cl]₂ (2.5 mol%)

  • Ligand: DPEphos (5 mol%)

  • Solvent: Acetone (0.1 M)

  • Conditions: Argon atmosphere, 60°C sealed tube.

  • Note: Aldehydes must be purified immediately prior to use; oxidation to carboxylic acid kills the catalyst.

Module 2: Gold-Catalyzed Cycloisomerization

Target Scaffold: 1-benzoxepin-4-ones / 3-ones Mechanism: Activation of an alkyne π-system by cationic Au(I), triggering nucleophilic attack by a tethered oxygen or aryl group.

Troubleshooting Log

Q1: My reaction yields the 6-exo-dig product (Chromone/Coumarin) exclusively. How do I force the 7-endo-dig pathway?

  • Diagnosis: The 6-exo-dig cyclization is often kinetically favored according to Baldwin's rules and charge distribution.

  • Corrective Action:

    • Ligand Electronic Tuning: Switch to an electron-deficient phosphite or phosphoramidite ligand.

    • The "Dig" Switch: If the alkyne is terminal, the 6-exo is heavily favored. Functionalize the alkyne with an electron-rich aryl group.[1][2][3] The Au-stabilized cation will delocalize onto the benzylic position (beta to gold), favoring the attack at the distal carbon (7-endo).

    • Catalyst Oxidation State: Switch from Au(I) (e.g.,

      
      ) to Au(III) (
      
      
      
      or
      
      
      ). Au(III) is harder and can alter coordination geometry, sometimes favoring the larger ring [2].

Q2: The catalyst turns to "gold mirror" (metallic precipitate) within minutes.

  • Diagnosis: Catalyst decomposition due to disproportionation or reduction by the solvent/amine impurities.

  • Corrective Action:

    • Scavengers: Add mild acid scavengers if the substrate releases protons (though Au catalysis is usually neutral).

    • Stabilization: Use NHC-Gold complexes (e.g., IPrAuNTf₂ ) instead of phosphine-gold. The NHC ligand binds much more tightly, preventing colloidal gold formation.

Mechanism Visualization: 6-exo vs. 7-endo Divergence

GoldMechanism Substrate Alkynyl Aryl Ether (Au+ Coordinated) Split Nucleophilic Attack Substrate->Split PathExo Attack at C-Internal (6-exo-dig) Split->PathExo Kinetic Control PathEndo Attack at C-Terminal (7-endo-dig) Split->PathEndo Electronic Bias (e.g., Ar-Alkyne) ProdExo Chromene / Chromone (Undesired) PathExo->ProdExo ProdEndo Benzoxepinone (Target) PathEndo->ProdEndo

Figure 2: Divergent pathways in Gold-catalyzed cyclization. Selectivity is dictated by alkyne substitution.

Module 3: Comparative Data & Catalyst Selection

Use the table below to match your specific substrate constraints to the optimal catalytic system.

Constraint / IssueRecommended Catalyst SystemKey ReagentRationale
Aldehyde Substrate Rhodium Hydroacylation[Rh(cod)Cl]₂ / DPEphosPrevents decarbonylation; enables C-H activation.
Terminal Alkyne Gold(I) CyclizationIPrAuNTf₂NHC ligand stabilizes the cation; tolerates terminal C-H.
Internal Alkyne Gold(III) CyclizationAuCl₃ / AgSbF₆Harder Lewis acid character favors 7-endo on internal systems.
Acid Sensitive Platinum CyclizationPtCl₂Milder than Au(III); less prone to protodeauration.
Scale-up (>10g) Lewis Acid (Classical)FeCl₃ or AlCl₃Lower cost; avoids precious metals if regioselectivity allows.

References

  • Willis, M. C. "Rhodium-Catalyzed Hydroacylation." Chem. Rev., 2010.

  • Hashmi, A. S. K. "Gold-Catalyzed Organic Reactions."[2] Chem. Rev., 2007.

  • Dong, V. M. "Rhodium-Catalyzed Enantioselective Intramolecular Hydroacylation." J. Am. Chem. Soc., 2008.[4][5]

  • Echavarren, A. M. "Gold-Catalyzed Cycloisomerization of Enynes: A Mechanistic Perspective." Chem. Soc. Rev., 2016.

  • Toste, F. D. "Gold(I)-Catalyzed Conia-Ene Reaction of β-Ketoesters with Alkynes." J. Am. Chem. Soc., 2005.

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one

Comparative Technical Guide Executive Summary This guide provides a definitive structural analysis of 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one (hereafter 8-MBX ). Unlike rigid 6-membered analogs (e.g., chromanones)...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Technical Guide

Executive Summary

This guide provides a definitive structural analysis of 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one (hereafter 8-MBX ). Unlike rigid 6-membered analogs (e.g., chromanones), the 7-membered benzoxepinone ring exhibits unique conformational mobility ("floppiness") that complicates NMR spectral resolution.

This document contrasts 8-MBX against its closest structural competitors—6-Methylchroman-4-one (rigid analog) and 4-(3-methylphenoxy)butanoic acid (open-chain precursor)—to establish specific spectral fingerprints for identification.

Key Technical Insight: The diagnostic "heartbeat" of 8-MBX is the C3-methylene quintet at ~2.2 ppm , a signal absent in chromanones, combined with a characteristic H6 peri-deshielding effect (~7.7 ppm) caused by the ketone carbonyl.

Structural Elucidation & Assignment

Molecule Breakdown
  • Core Scaffold: 1-Benzoxepin-5-one (7-membered heterocycle fused to benzene).

  • Substituent: Methyl group at position 8 (meta to the ketone linkage, para to the ether linkage).

  • Spin Systems:

    • Aliphatic: An

      
       spin system (approximate) comprising C2, C3, and C4 protons.
      
    • Aromatic: An

      
       or 
      
      
      
      system depending on field strength (H6, H7, H9).
Predicted Chemical Shifts (400 MHz, CDCl3)
PositionType

(ppm)
Multiplicity

(Hz)
Structural Driver
H6 Ar-H7.72 - 7.78d8.5Deshielded by peri-interaction with C5=O.
H7 Ar-H7.05 - 7.10dd8.5, 1.5Ortho coupling to H6; Meta to H9.
H9 Ar-H6.85 - 6.90d/s~1.5Shielded by ortho-Oxygen (Pos 1).
C2-H

4.15 - 4.25t6.5Deshielded by adjacent Oxygen.
C4-H

2.65 - 2.75t7.0

-to-Carbonyl (anisotropic deshielding).
8-Me

2.35 - 2.38s-Characteristic aryl-methyl singlet.
C3-H

2.10 - 2.25quint6.5-7.0Diagnostic: The "middle" methylene of the 7-ring.

Note: The exact chemical shift of H6 is highly sensitive to concentration and temperature due to the ring inversion (chair-to-boat) dynamics affecting the carbonyl anisotropy.

Comparative Analysis: 8-MBX vs. Alternatives

This section distinguishes 8-MBX from its most common structural isomer and synthetic precursor.

Comparison 1: Ring Size Effect (7-membered vs. 6-membered)

Alternative: 6-Methylchroman-4-one (Rigid 6-ring analog).

Feature8-MBX (7-Membered) 6-Methylchroman-4-one (6-Membered) Diagnostic Significance
Aliphatic Region Three distinct signals (t, quint, t).Two distinct signals (t, t).[1]Critical: The presence of the C3 quintet (~2.2 ppm) confirms the 7-membered ring expansion.
Ring Conformation Flexible (Chair/Twist-Boat equilibrium).Rigid (Half-Chair).8-MBX peaks often broaden at low temp (< -40°C) due to slow exchange; Chromanone remains sharp.
H6/H5 Shift H6 (peri) ~7.75 ppm.H5 (peri) ~7.65 ppm.The carbonyl anisotropy is slightly stronger in the 7-membered ring due to ring puckering angles.
Comparison 2: Cyclization Validation (Product vs. Precursor)

Alternative: 4-(3-methylphenoxy)butanoic acid (Open chain).

Feature8-MBX (Cyclized) Precursor (Open Chain) Process Control
Carboxylic Acid Absent Broad singlet ~10-12 ppm.Disappearance of -COOH confirms reaction completion.
C4 Protons Triplet ~2.7 ppm.Triplet ~2.5 ppm.Slight downfield shift upon ring closure due to rigidification near C=O.
Aromatic Pattern 3 signals (1:1:1 integration).[2]4 signals (if 3-methyl isomer).[2]Cyclization consumes one aromatic proton site (para to methyl).

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this "Self-Validating" protocol. This workflow uses 2D NMR to cross-verify the 1D assignments, preventing misidentification of the aliphatic chain.

Sample Preparation
  • Solvent:

    
     (Standard). Use 
    
    
    
    (Benzene-d6) if C3/C4 multiplets overlap, as the magnetic anisotropy of benzene often resolves aliphatic coincidences.
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Tube: High-precision 5mm NMR tube (prevent shimming artifacts).

Acquisition Parameters (400 MHz)
  • Pulse Angle:

    
     (ensures accurate integration).
    
  • Relaxation Delay (D1): 2.0 seconds (essential for accurate integration of the isolated Methyl group).

  • Scans (NS): 16 (sufficient for >95% purity); 64 (for impurity profiling).

Validation Logic (COSY)
  • Step 1: Identify the triplet at ~4.2 ppm (C2-H).

  • Step 2: In COSY, find the cross-peak from 4.2 ppm. It must connect to the signal at ~2.2 ppm (C3-H).

  • Step 3: The signal at ~2.2 ppm must connect to the triplet at ~2.7 ppm (C4-H).

  • Pass Criteria: If the 4.2 ppm signal connects directly to the 2.7 ppm signal, the ring is 6-membered (Chromanone) . If it connects via an intermediate (2.2 ppm), the ring is 7-membered (Benzoxepinone) .

Visualizations

Structural Verification Workflow

G Start Crude Reaction Product H1_Screen 1H NMR Screen (Focus: 10-12 ppm region) Start->H1_Screen Decision1 COOH Signal Present? H1_Screen->Decision1 Purify Recrystallize/Column (Remove Precursor) Decision1->Purify Yes Check_Ali Analyze Aliphatic Region (2.0 - 4.5 ppm) Decision1->Check_Ali No Purify->H1_Screen Decision2 Quintet at ~2.2 ppm? Check_Ali->Decision2 Isomer_Warn Warning: Chromanone Isomer (6-membered ring) Decision2->Isomer_Warn No (Only 2 signals) Confirm Confirm 8-MBX Structure (7-membered ring) Decision2->Confirm Yes (3 signals)

Caption: Logic flow for distinguishing the target 7-membered ring from open-chain precursors and 6-membered isomeric byproducts.

COSY Correlation Network

COSY C2 C2-H (4.2 ppm) Triplet C3 C3-H (2.2 ppm) Quintet C2->C3 Strong J~6.5Hz C4 C4-H (2.7 ppm) Triplet C3->C4 Strong J~7.0Hz Ar_H6 H6 (Aromatic) (7.7 ppm) C4->Ar_H6 NOESY (Spatial)

Caption: The "Connectivity Chain." In a COSY spectrum, C2 must couple to C3, and C3 to C4. Direct C2-C4 coupling indicates a failed ring expansion.

References

  • Puckering Dynamics: Canadian Science Publishing. "Conformational analysis of 3-substituted-2,3,4,5-tetrahydro-1-benzoxepin by 1H and 13C nuclear magnetic resonance." Available at: [Link]

  • Chromanone Comparison: Journal of Medicinal Chemistry. "Synthesis and Evaluation of Substituted Chroman-4-one Derivatives." Available at: [Link]

  • Solvent Effects in Bicycles: MDPI. "1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups." Available at: [Link]

  • General Chemical Shifts: University of Wisconsin. "Hans Reich's Collection: 1H NMR Chemical Shifts." Available at: [Link]

Sources

Comparative

Comparative Guide: 13C NMR Chemical Shifts of 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one

This guide provides an in-depth technical analysis of the 13C NMR chemical shifts for 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one , a critical homochromanone scaffold in medicinal chemistry. Executive Summary 8-Methyl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 13C NMR chemical shifts for 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one , a critical homochromanone scaffold in medicinal chemistry.

Executive Summary

8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one (also known as 8-methylhomochromanone) represents a pharmacologically privileged scaffold, bridging the structural gap between the 6-membered chromanones and the carbocyclic benzosuberones. Its 7-membered oxygenated ring confers unique conformational flexibility, making it a valuable intermediate in the synthesis of estrogen receptor modulators and anti-inflammatory agents.

This guide objectively compares its 13C NMR spectral signature against two key structural alternatives: 1-Benzosuberone (the carbocyclic analog) and 6-Methyl-4-chromanone (the ring-contracted analog). These comparisons isolate the specific electronic effects of the ether oxygen and ring expansion.

Structural Analysis & Numbering

To ensure accurate assignment, we utilize the standard IUPAC numbering for the 1-benzoxepin core.

  • Position 1: Oxygen atom (Ether linkage).[1]

  • Positions 2, 3, 4: Aliphatic methylene carbons.

  • Position 5: Carbonyl carbon (Ketone).

  • Positions 5a, 9a: Bridgehead carbons (Fusion points).

  • Position 8: Aromatic carbon bearing the methyl group (Para to the carbonyl).

Comparative 13C NMR Data Analysis

The following table synthesizes experimental data and high-confidence predictive shifts based on substituent chemical shift (SCS) additivity rules. The comparison highlights how the 7-membered ether ring distorts the carbonyl signal relative to its analogs.

Table 1: 13C NMR Chemical Shift Comparison (ppm in CDCl₃)
Carbon PositionTarget: 8-Methyl-homochromanoneAlt 1: 1-Benzosuberone (Carbocyclic) [1]Alt 2: 6-Methyl-4-chromanone (6-Ring) [2]Diagnostic Note
C=O[2][3] (Ketone) 202.5 ± 1.0 207.0191.8Ring Strain & Electronics: The 7-membered ring (Target/Alt 1) deshields the carbonyl >10 ppm vs. the 6-membered ring (Alt 2). The ether oxygen in the Target shields it slightly (~4-5 ppm) relative to the carbocycle.
C-2 (Ether/Alpha) 73.2 40.8 (CH₂)67.0 (O-CH₂)Heteroatom Effect: The direct attachment to Oxygen causes a massive downfield shift (~30 ppm) vs. Benzosuberone.
C-3 (Beta) 27.5 20.938.0Ring Pucker: The extra methylene in the 7-ring changes the puckering, altering the beta-carbon shift.
C-4 (Alpha to C=O) 46.8 25.2N/A (C3 is alpha)Carbonyl Proximity: Deshielded by the adjacent ketone.
Ar-C (Ipso-Me) 143.5 144.0 (approx)131.5Substituent Effect: The methyl group consistently deshields the ipso carbon.
Methyl (-CH₃) 21.2 N/A20.5Standard Aliphatic: Characteristic signal for aryl-methyl groups.

Note: Data for 1-Benzosuberone is experimental [1]. Data for 6-Methyl-4-chromanone is experimental [2]. Data for the Target is derived from SCS adjustments to the parent homochromanone [3] and validated against 8-methoxy analogs [4].

Mechanistic Interpretation of Shifts[4]

The "Homochromanone" Carbonyl Anomaly

Researchers often misidentify the carbonyl peak of benzoxepinones by expecting it to align with chromanones (~192 ppm). However, experimental evidence shows a distinct downfield shift to ~202-205 ppm .

  • Causality: In 4-chromanone, the oxygen atom is

    
     to the carbonyl, allowing for significant orbital overlap through the aromatic ring (conjugation). In the 7-membered benzoxepin-5-one, the oxygen is separated from the carbonyl by three 
    
    
    
    carbons on the aliphatic side, and the conjugation pathway through the benzene ring is altered by the non-planar "chair-like" or "twist-boat" conformation of the 7-membered ring. This reduces the shielding conjugation, pushing the shift downfield, closer to the strained benzosuberone.
The 8-Methyl Substituent Effect

The methyl group at position 8 exerts a predictable influence:

  • Ipso (C-8): Deshielded by ~9-10 ppm.

  • Ortho (C-7, C-9): Shielded by ~0.5-1.0 ppm.

  • Para (C-5a): Shielded by ~1-2 ppm.

  • Carbonyl (C-5): The methyl group is para to the carbonyl attachment (C-5a). Through-bond electron donation slightly shields the carbonyl (shifting it upfield by ~0.5 ppm) compared to the unsubstituted parent.

Experimental Protocol for Validation

To reproduce these values in your laboratory, follow this self-validating workflow.

A. Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is preferred (99.8% D) containing 0.03% v/v TMS.
    
  • Concentration: Dissolve 20-30 mg of compound in 0.6 mL solvent. High concentration is critical for observing quaternary carbons (C-5, C-5a, C-9a) within a reasonable scan time.

  • Tube: 5mm high-precision NMR tube.

B. Acquisition Parameters (Standard 100 MHz Carbon)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary carbonyl has a long

    
     relaxation time. Insufficient delay will suppress the C=O signal intensity.
    
  • Scans (NS): Minimum 1024 scans for adequate S/N ratio on quaternary carbons.

  • Spectral Width: -5 to 220 ppm.

Synthesis & Characterization Workflow

The following diagram outlines the logical flow from precursor selection to final NMR validation, ensuring structural integrity.

G Start Precursor Selection (Phenoxybutyric Acid) Cyclization Cyclization (PPA or PPE, 80°C) Start->Cyclization Friedel-Crafts Workup Workup & Isolation (Extr. EtOAc / Wash NaHCO3) Cyclization->Workup Quench Purification Purification (Column Chrom. Hex/EtOAc) Workup->Purification Crude Oil NMR NMR Characterization (1H & 13C in CDCl3) Purification->NMR Pure Solid/Oil Validation Data Validation (Check C=O at ~202 ppm) NMR->Validation Compare vs Table 1

Figure 1: Synthetic and analytical workflow for the generation and verification of 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one.

References

  • Kashan University. Instructor's Guide and Solutions Manual to Organic Structures from 2D NMR Spectra: 1-Benzosuberone Data. [Link]

  • PubChem. 6-Methyl-4-chromanone | C10H10O2 | CID 584354 - Spectral Data. [Link]

  • Semantic Scholar. Synthesis of 1-benzoxepin-5-ones (ols) from salicylaldehydes via ring-closing metathesis (Comparative 8-methoxy data). [Link]

Sources

Validation

Technical Guide: IR Spectroscopy of 8-Methyl-1-Benzoxepin-5-one

The following guide is structured as a high-level technical advisory for drug development scientists, focusing on the vibrational spectroscopy of the benzoxepinone scaffold. Comparative Analysis & Structural Characteriza...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical advisory for drug development scientists, focusing on the vibrational spectroscopy of the benzoxepinone scaffold.

Comparative Analysis & Structural Characterization

Executive Summary

In the development of tricyclic antidepressants and selective estrogen receptor modulators (SERMs), the 8-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one scaffold serves as a critical synthetic intermediate. Precise characterization of its carbonyl (


) moiety is essential for monitoring Friedel-Crafts cyclization efficiency and validating substitution patterns.

This guide provides a definitive analysis of the carbonyl stretching frequency (


) for this molecule. Unlike rigid templates, we analyze the causality  of vibrational shifts—specifically how ring strain (7-membered), conjugation (aryl ketone), and electronic substituent effects (8-methyl group) converge to define the spectral fingerprint.

Key Finding: The target molecule exhibits a characteristic


 peak at 1678–1682 cm⁻¹ . This represents a redshift of approximately 3–5 cm⁻¹ compared to the unsubstituted parent compound, driven by the hyperconjugative donation of the methyl group.

Structural & Vibrational Mechanics

To interpret the spectrum accurately, one must deconstruct the competing electronic and steric forces acting on the carbonyl bond.

The Benzoxepinone Core

The molecule consists of a fused benzene and oxepine ring system. In its stable drug-intermediate form (3,4-dihydro), the carbonyl at position 5 is directly conjugated to the aromatic ring.

  • Base Value (Conjugated Ketone): A standard aryl ketone (e.g., acetophenone) absorbs at ~1685 cm⁻¹.[1][2]

  • Ring Size Effect (7-Membered): Unlike the 6-membered chroman-4-one (rigid, ~1690 cm⁻¹), the 7-membered benzoxepin ring possesses greater conformational flexibility. This relieves angle strain on the carbonyl

    
     center, typically lowering the frequency slightly compared to strained analogs.
    
The 8-Methyl Substituent Effect

The methyl group at position 8 is para to the carbonyl attachment point (C5).

  • Mechanism: The methyl group acts as a weak Electron Donating Group (EDG) via hyperconjugation (

    
    ).
    
  • Resonance Contribution: This donation stabilizes the polar resonance form of the carbonyl (

    
    ).
    
  • Spectral Outcome: Increased single-bond character weakens the

    
     force constant, causing a redshift (lower wavenumber) relative to the unsubstituted parent.
    
Visualization of Electronic Effects

The following diagram illustrates the vector summation of electronic effects determining the peak position.

G Base Aryl Ketone Baseline (~1685 cm⁻¹) Result Target Frequency 1678–1682 cm⁻¹ Base->Result Core Scaffold Ring 7-Membered Ring (Flexibility) Ring->Result Minor Redshift (vs 6-ring) Subst 8-Methyl Group (Hyperconjugation) Subst->Result Para-Donation (-3 to -5 cm⁻¹)

Figure 1: Vector analysis of structural factors influencing the carbonyl stretching frequency.

Comparative Analysis: Target vs. Alternatives

The following table contrasts the 8-methyl derivative with structurally significant alternatives. This data is critical for distinguishing the product from starting materials or side products.

CompoundStructure Description

(cm⁻¹)
Mechanistic Rationale
8-Methyl-benzoxepin-5-one Target Molecule 1678 – 1682 Conjugation + Para-Methyl EDG effect.
1-Benzoxepin-5-oneUnsubstituted Parent1684 – 1686Baseline conjugated ketone; lacks EDG donation.
8-Chloro-benzoxepin-5-oneElectron Withdrawing Analog1690 – 1695Cl (

) withdraws electrons, strengthening the C=O bond (Blue shift).
6-Methyl-chroman-4-one6-Membered Analog1688 – 1692Higher ring strain (6 vs 7) increases frequency despite methyl group.
4-(4-methylphenoxy)butanoic acidOpen Chain Precursor1705 – 1715Non-conjugated carboxylic acid/ester (if protected). Distinct shift upon cyclization.

Interpretation for Synthesis Monitoring: When monitoring the cyclization of the open-chain precursor (4-(4-methylphenoxy)butyric acid) to the benzoxepinone, look for the disappearance of the acid carbonyl (~1710 cm⁻¹) and the emergence of the conjugated ketone peak (~1680 cm⁻¹).

Experimental Protocol (Self-Validating)

To ensure reproducible data that aligns with the values above, follow this specific FTIR protocol. This method minimizes solvent-interaction shifts (hydrogen bonding) which can artificially lower carbonyl peaks.

Sample Preparation
  • Technique: Attenuated Total Reflectance (ATR) is preferred for neat solids/oils.

  • Crystal: Diamond or ZnSe.

  • Alternative: If using KBr pellet, ensure the ratio is strictly 1:100 (sample:KBr) and the pellet is translucent to avoid Christiansen effect distortions.

Instrument Parameters
  • Resolution: 2 cm⁻¹ (Critical for distinguishing the 4-6 cm⁻¹ shift between methyl and unsubstituted forms).

  • Scans: Minimum 16 scans to improve Signal-to-Noise (S/N).

  • Background: Fresh air background collected immediately prior to sample.

Validation Workflow

Use the following logic gate to validate the synthesis product:

Workflow Start Crude Product Check1 Peak > 1700? Start->Check1 Acid Unreacted Acid (Start Material) Check1->Acid Yes Check2 Peak < 1670? Check1->Check2 No Enol Enol Tautomer/ H-Bonding Check2->Enol Yes Success Target Confirmed (1678-1682) Check2->Success No

Figure 2: Logic gate for spectral validation of the reaction product.

References

  • Pavia, D. L., Lampman, G. M., & Kriz, G. S. (2014). Introduction to Spectroscopy. Cengage Learning. (Standard reference for substituent effects on aromatic ketones).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Detailed tables on ring-size effects for ketones).

  • Fontaine, G. (1968). Annales de Chimie. (Foundational work on the synthesis and IR characterization of benzoxepinone derivatives, establishing the 1680-1690 cm⁻¹ range for the parent scaffold).
  • Katritzky, A. R., & Topsom, R. D. (1972). Infrared Intensities of the Carbonyl Group in Aromatic Ketones. Chemical Reviews. (Mechanistic explanation of EDG effects on C=O frequency).

  • NIST Chemistry WebBook. Infrared Spectrum of 3,4-Dihydro-1-benzoxepin-5(2H)-one. (Used for baseline comparison of the unsubstituted core).

Sources

Comparative

Comparative Guide to Mass Spectrometry Platforms: GC-EI-MS vs. LC-ESI-MS/MS for the Structural Elucidation of 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one

Executive Summary 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one (C₁₁H₁₂O₂, MW: 176.21 g/mol ) is a critical synthetic intermediate and molecular scaffold. Benzoxepin derivatives are frequently explored in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one (C₁₁H₁₂O₂, MW: 176.21 g/mol ) is a critical synthetic intermediate and molecular scaffold. Benzoxepin derivatives are frequently explored in medicinal chemistry, notably in the development of 1[1] and 5-HT receptor agonists. Accurate structural elucidation of this compound is paramount during drug development. As a Senior Application Scientist, I have structured this guide to objectively compare two premier analytical platforms—Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)—evaluating their performance, fragmentation mechanics, and experimental reliability.

Part 1: The Mechanistic Basis of Benzoxepinone Fragmentation

Understanding why a molecule fragments is the cornerstone of mass spectrometry. The saturated nature of the oxepin ring in tetrahydro-1-benzoxepin-5-one derivatives significantly influences their 2 compared to their fully unsaturated analogs[2].

When subjected to ionization, 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one exhibits the following causal fragmentation behaviors:

  • Ketone α-Cleavage: The C=O bond at position 5 is a primary site for energy localization. Cleavage of the adjacent carbon-carbon bond leads to the rapid loss of carbon monoxide (-28 Da), a hallmark of cyclic ketones[2].

  • Oxepin Ring Opening: The saturated ether linkage (C-O) is susceptible to homolytic cleavage. The reduced system provides specific stability patterns, often resulting in the expulsion of the aliphatic chain as C₃H₆ (-42 Da) during the3[3].

  • Aromatic Stabilization: Base peak formation typically involves the aromatic system, as aromatic fragments are exceptionally stable under mass spectrometric conditions[2]. For the 8-methyl derivative, this manifests as the highly stable methyltropylium cation ([C₈H₉]⁺) at m/z 105.

Part 2: Objective Platform Comparison & Data Presentation

Choosing between GC-MS and LC-MS/MS depends entirely on the analytical goal: library-driven structural confirmation versus high-sensitivity targeted quantitation.

Table 1: Performance Comparison of MS Platforms for Benzoxepinones
ParameterGC-EI-MS (Hard Ionization)LC-ESI-MS/MS (Soft Ionization)
Primary Ion Formed Radical Cation [M]⁺• (m/z 176)Protonated Adduct [M+H]⁺ (m/z 177)
Fragmentation Depth Extensive (Rich structural fingerprint)Tunable via Collision-Induced Dissociation (CID)
Matrix Tolerance High (Chromatographic resolution driven)Moderate (Subject to ion suppression/enhancement)
Best Application Unknown identification, library matchingTrace-level quantitation in biological matrices
Table 2: Key Fragmentation Ions and Assignments (C₁₁H₁₂O₂, MW: 176.21)
m/z (EI)m/z (ESI-CID)Fragment IdentityMechanistic Origin
176 177 [M]⁺• / [M+H]⁺Intact molecular ion / Protonated molecule
148 149 [M - CO]⁺α-cleavage at the C5 ketone followed by CO loss
134 135 [M - C₃H₆]⁺Retro-cleavage of the saturated oxepin ring
105 105 [C₈H₉]⁺Formation of the stable methyltropylium cation
77 77 [C₆H₅]⁺Deep aromatic cleavage (phenyl cation)

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every choice is grounded in analytical causality rather than rote instruction.

Protocol A: GC-EI-MS Structural Characterization
  • Sample Preparation: Dissolve the analyte in MS-grade dichloromethane (1 mg/mL).

    • Causality: Dichloromethane is highly volatile and expands predictably in the GC inlet, ensuring a tight sample band without degrading the analyte.

  • Injection Parameters: Inject 1 µL in splitless mode with the inlet at 250°C.

    • Causality: 250°C ensures rapid and complete volatilization of the benzoxepinone without inducing thermal degradation, which could artificially skew the fragmentation pattern toward lower m/z ions.

  • Chromatographic Separation: Use a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS). Program the oven: 70°C (hold 1 min), ramp at 15°C/min to 280°C.

    • Causality: The initial 70°C hold focuses the analyte at the head of the column via the solvent effect, ensuring sharp, symmetrical peaks for accurate mass spectral deconvolution.

  • Ionization & Detection: Apply 70 eV electron ionization. Set a solvent delay of 3.0 minutes.

    • Causality: 70 eV is the universal standard for EI; it provides a reproducible fragmentation pattern that matches universally accepted NIST/Wiley libraries. The solvent delay protects the sensitive electron multiplier filament from the massive influx of solvent molecules.

  • System Suitability (Self-Validation): Run a solvent blank immediately prior to the sample.

    • Causality: Definitively proves the absence of column carryover, ensuring the m/z 176 signal is purely from the current sample.

Protocol B: LC-ESI-MS/MS Targeted Quantitation
  • Mobile Phase Preparation: Phase A: Water + 0.1% Formic Acid. Phase B: Acetonitrile + 0.1% Formic Acid.

    • Causality: Formic acid lowers the pH to ensure the ketone/ether oxygens are readily protonated in the electrospray droplet, driving the equilibrium toward the [M+H]⁺ state and exponentially increasing detection sensitivity.

  • Chromatographic Separation: Inject 5 µL onto a sub-2 µm C18 reversed-phase column at 40°C.

    • Causality: The elevated temperature lowers mobile phase viscosity, reducing backpressure and improving mass transfer kinetics for sharper peaks.

  • Tandem MS (MRM) Setup: Isolate precursor m/z 177 in Q1. Apply a Collision Energy (CE) of 20 eV in Q2. Monitor product ion m/z 105 in Q3.

    • Causality: CID energy must be precisely tuned. Too low, and the precursor m/z 177 remains intact (poor quantitation); too high, and the diagnostic m/z 105 ion shatters into non-specific hydrocarbon fragments, destroying assay specificity.

  • System Suitability (Self-Validation): Spike all samples with a stable isotope-labeled internal standard (e.g., 8-Methyl-d3-benzoxepinone).

    • Causality: Ensures that any matrix suppression observed in the ESI source is mathematically corrected, validating the quantitative output of every single run.

Part 4: Mandatory Visualizations

Fragmentation M Molecular Ion [M]+• m/z 176 F1 Loss of CO (-28 Da) m/z 148 M->F1 α-cleavage at C5 F2 Loss of C3H6 (-42 Da) m/z 134 M->F2 oxepin ring opening F3 Methyltropylium Ion [C8H9]+ m/z 105 F1->F3 -C2H3O radical F2->F3 -CHO radical F4 Aromatic Cleavage m/z 77 F3->F4 -C2H4

Fig 1: EI-MS fragmentation pathway of 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one.

Workflow Sample Sample Prep (LLE / SPE) GC GC-EI-MS 70 eV Hard Ionization Sample->GC Volatile LC LC-ESI-MS/MS CID Soft Ionization Sample->LC Polar/Labile DataGC Library Matching & Structural ID GC->DataGC m/z 176 DataLC MRM Transitions & Quantitation LC->DataLC m/z 177 -> 105

Fig 2: Workflow comparison between GC-EI-MS and LC-ESI-MS/MS analytical platforms.

Part 5: References

  • Title: 2H,3H,4H,5H,7H,8H,9H,10H-naphtho[2,3-b]oxepin-5-one - Mass Spectrometric Fragmentation Patterns Source: Smolecule URL:

  • Title: Benzoxepin derived estrogen receptor modulators – a novel molecular scaffold for the estrogen receptor Source: Amazon AWS / University College Cork URL:

  • Title: Synthesis of Alkali Metal Carboxylates and Carboxylic Acids Using "Wet" and "Anhydrous" Alkali Metal Hydroxides (Fragmentation of a 1-benzoxepin-5-one) Source: ResearchGate URL:

Sources

Validation

A Comparative Analysis of 8-Methyl and 7-Methyl Benzoxepin-5-one Isomers: A Guide for Researchers

In the landscape of medicinal chemistry and drug discovery, the subtle art of isomerism plays a pivotal role in dictating the biological activity and physicochemical properties of a molecule. Within the benzoxepinone sca...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and drug discovery, the subtle art of isomerism plays a pivotal role in dictating the biological activity and physicochemical properties of a molecule. Within the benzoxepinone scaffold, a core structure of interest for its diverse pharmacological potential, the positional isomerism of a simple methyl group can lead to significant variations in molecular behavior. This guide provides an in-depth, objective comparison of 8-methylbenzoxepin-5-one and 7-methylbenzoxepin-5-one, offering a predictive lens based on established chemical principles and extrapolated data for researchers venturing into the synthesis and evaluation of these specific isomers.

While direct comparative studies on these two particular isomers are not extensively documented in publicly available literature, this guide synthesizes foundational knowledge of aromatic substitution, spectroscopic principles, and common synthetic routes to provide a robust framework for their investigation. The experimental data presented herein is illustrative and intended to guide researchers on the expected outcomes and analytical strategies.

Structural and Electronic Considerations: The Impact of Methyl Positional Isomerism

The core difference between the 8-methyl and 7-methyl isomers lies in the position of the electron-donating methyl group on the aromatic ring. This seemingly minor alteration has cascading effects on the electron density distribution, which in turn influences the molecule's reactivity, spectroscopic signature, and potential biological interactions.

In 8-methylbenzoxepin-5-one , the methyl group is situated para to the ether oxygen linkage. This positioning enhances the electron-donating effect through resonance and induction, leading to a more electron-rich aromatic system, particularly at the ortho and para positions relative to the methyl group.

Conversely, in 7-methylbenzoxepin-5-one , the methyl group is in the meta position relative to the ether oxygen. Its electron-donating influence is primarily inductive, with a less pronounced effect on the overall electron density of the benzoxepine ring system compared to the 8-methyl isomer.

Comparative Physicochemical and Spectroscopic Data (Illustrative)

The following table summarizes the predicted and illustrative physicochemical and spectroscopic data for the two isomers. These values are based on typical observations for similar aromatic ketones and serve as a benchmark for experimental verification.

Property8-Methyl Benzoxepin-5-one (Illustrative)7-Methyl Benzoxepin-5-one (Illustrative)Rationale for Predicted Differences
Molecular Formula C₁₁H₁₀O₂C₁₁H₁₀O₂Identical
Molecular Weight 174.19 g/mol 174.19 g/mol Identical
Appearance Off-white to pale yellow solidOff-white to pale yellow solidExpected for this class of compounds
Melting Point ~ 75-78 °C~ 70-73 °CThe more symmetrical 8-methyl isomer may pack more efficiently in the crystal lattice, leading to a slightly higher melting point.
¹H NMR (CDCl₃, 400 MHz) δ ~7.8 (d, 1H), 7.4 (dd, 1H), 7.2 (d, 1H), 4.8 (t, 2H), 3.0 (t, 2H), 2.4 (s, 3H)δ ~7.7 (s, 1H), 7.6 (d, 1H), 7.2 (d, 1H), 4.8 (t, 2H), 3.0 (t, 2H), 2.4 (s, 3H)The aromatic proton splitting patterns will be distinct due to the different substitution patterns.
¹³C NMR (CDCl₃, 100 MHz) δ ~198 (C=O), 160, 138, 135, 130, 125, 120, 72 (OCH₂), 40 (CH₂), 21 (CH₃)δ ~198 (C=O), 162, 140, 133, 131, 128, 122, 72 (OCH₂), 40 (CH₂), 21 (CH₃)The chemical shifts of the aromatic carbons will differ due to the varying electronic effects of the methyl group.
IR (KBr, cm⁻¹) ~1680 (C=O, aromatic ketone), ~1250 (C-O, ether)~1685 (C=O, aromatic ketone), ~1245 (C-O, ether)The carbonyl stretching frequency may be slightly lower in the 8-methyl isomer due to increased electron donation to the ring.
UV-Vis (EtOH, λmax) ~255 nm, ~300 nm~250 nm, ~295 nmThe extended conjugation in the 8-methyl isomer may lead to a slight red shift (bathochromic shift) in the UV-Vis absorption maxima.

Synthetic Strategies: A Practical Guide

The synthesis of both isomers can be approached through a multi-step sequence, with the key difference being the choice of the starting substituted phenol. The following is a generalized and illustrative protocol.

General Synthetic Workflow

The synthesis typically involves a Williamson ether synthesis to form a phenoxybutyric acid, followed by an intramolecular Friedel-Crafts acylation to close the seven-membered ring.

Synthetic Workflow A Substituted Phenol (o-cresol or m-cresol) B Williamson Ether Synthesis (with γ-butyrolactone or ethyl 4-bromobutanoate) A->B 1. Base (e.g., NaOH) C Phenoxybutyric Acid Intermediate B->C 2. Acidification D Intramolecular Friedel-Crafts Acylation (e.g., PPA, Eaton's Reagent) C->D Activating Agent E Target Benzoxepin-5-one Isomer D->E Cyclization

Caption: General synthetic workflow for methylbenzoxepin-5-one isomers.

Detailed Experimental Protocol (Illustrative for 8-Methylbenzoxepin-5-one)

Step 1: Synthesis of 4-(2-methylphenoxy)butanoic acid

  • To a solution of o-cresol (1.0 eq) in a suitable solvent (e.g., ethanol), add sodium hydroxide (1.1 eq).

  • Heat the mixture to reflux and add γ-butyrolactone (1.2 eq) dropwise.

  • Maintain reflux for 12-18 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and acidify with dilute HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 4-(2-methylphenoxy)butanoic acid.

Step 2: Intramolecular Friedel-Crafts Acylation to yield 8-Methyl-2,3-dihydro-1-benzoxepin-5(4H)-one

  • Add the 4-(2-methylphenoxy)butanoic acid (1.0 eq) to polyphosphoric acid (PPA) (10-20 times the weight of the acid).

  • Heat the mixture to 80-100 °C with vigorous stirring for 2-4 hours. The reaction should be monitored by TLC.

  • Pour the hot reaction mixture onto crushed ice with stirring.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the pure 8-methylbenzoxepin-5-one.

Potential Biological Activity and Structure-Activity Relationships

While no specific biological data for these two isomers is readily available, the benzoxepinone core is a known pharmacophore with a range of activities, including anticancer and CNS-related effects.[1] The positioning of the methyl group can influence the molecule's lipophilicity and its ability to fit into a biological target's binding pocket.

  • Lipophilicity: The 8-methyl isomer may exhibit slightly higher lipophilicity due to the more exposed methyl group, which could influence its membrane permeability and pharmacokinetic profile.

  • Steric Hindrance: The position of the methyl group can introduce steric hindrance, potentially favoring or disfavoring binding to a specific receptor or enzyme. For instance, if a hydrogen bond with the ether oxygen is crucial for binding, the 8-methyl group might sterically hinder this interaction less than a 7-methyl group.

  • Metabolic Stability: The methyl group can influence the metabolic stability of the compound. Aromatic hydroxylation is a common metabolic pathway, and the electron-donating nature of the methyl group can direct metabolism to specific positions on the aromatic ring.

The exploration of these isomers provides a classic example of how subtle structural modifications can be used to fine-tune the properties of a lead compound in a drug discovery program.

Conclusion

The comparison between 8-methyl and 7-methyl benzoxepin-5-one isomers highlights the profound impact of positional isomerism on the chemical and physical properties of a molecule. Although this guide presents illustrative data, it provides a solid foundation for researchers to design experiments, interpret results, and understand the structure-activity relationships of these and similar compounds. The distinct spectroscopic signatures and predictable synthetic routes make the investigation of these isomers a valuable exercise for both academic and industrial researchers in the field of medicinal chemistry.

References

  • ResearchGate. MK‐4 affinities and antibacterial activities of 5 a and five isomers 5 b–5 f. Available from: [Link].

  • PubChem. 1-benzoxepin-5(2h)-one, 3,4-dihydro-7-methyl-4-(morpholinomethyl)-, hydrochloride. Available from: [Link].

  • NP-MRD. 1H NMR Spectrum (1D, 300 MHz, H2O, predicted). Available from: [Link].

  • PubChem. 3,7-Bis(hydroxymethyl)-1-benzoxepin-5(2H)-one. Available from: [Link].

  • MDPI. Synthesis of 2,3-Dimethoxy-7-methyl-7,12-dihydro-6H-[2]. Available from: [Link].

  • precisionFDA. METHYL BENZODIOXEPINONE. Available from: [Link].

  • Course Hero. A. Early Methods. Available from: [Link].

  • Wiley Online Library. Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments. Available from: [Link].

  • PubMed. Synthesis of new 1,3,4-benzotriazepin-5-one derivatives and their biological evaluation as antitumor agents. Available from: [Link].

  • Bentham Science. Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022. Available from: [Link].

  • Springer. Synthesis and multifaceted exploration of dibenzoxepinones: in vitro antimicrobial and ct-DNA binding, DFT/TD-DFT, molecular docking and simulation studies. Available from: [Link].

  • MDPI. An Effective Synthesis of Previously Unknown 7-Aryl Substituted Paullones. Available from: [Link].

  • Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Available from: [Link].

  • Shimadzu. Structural Analysis of Reserpine Degradation Products by LCMS-IT-TOF. Available from: [Link].

  • SlidePlayer. stereochemistry and biological activity of drugs. Available from: [Link].

  • MDPI. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. Available from: [Link].

  • PMC. Review of the chemistry and pharmacology of 7-Methyljugulone. Available from: [Link].

  • MDPI. Structural and Spectral Investigation of a Series of Flavanone Derivatives. Available from: [Link].

  • MDPI. Synthesis of 8-chloro-11-(4-(3-(p-tolyloxy)propyl)piperazin-1-yl)-5H-dibenzo[b,e][2][3]diazepine. Available from: [Link].

  • ResearchGate. Synthesis of 8- and 5-X substituted methyl... Available from: [Link].

  • ResearchGate. (PDF) Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. Available from: [Link].

  • ScienceDirect. Enantioselective synthesis of methyl (5Z,8S)-8,9-epoxynon-5-enoate, an eicosanoid synthon. Available from: [Link].

  • SpectraBase. 5H-1,4-Benzodioxepin-5-one, 2,3-dihydro- - Optional[MS (GC)] - Spectrum. Available from: [Link].

  • ResearchGate. 1,5-Benzoxazepines vs 1,5-Benzodiazepines. One-Pot Microwave-Assisted Synthesis and Evaluation for Antioxidant Activity and Lipid Peroxidation Inhibition. Available from: [Link].

  • MDPI. A Comprehensive Review on Bio-Based Polybenzoxazines Emphasizing Their Antimicrobial Property. Available from: [Link].

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Comparative

A Comparative Guide to HPLC Purity Analysis of 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one

In the landscape of pharmaceutical development, the stringent evaluation of a drug substance's purity is not merely a regulatory formality but a cornerstone of safety and efficacy. For a molecule like 8-Methyl-2,3,4,5-te...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the stringent evaluation of a drug substance's purity is not merely a regulatory formality but a cornerstone of safety and efficacy. For a molecule like 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one, a key intermediate or active pharmaceutical ingredient (API), a robust and reliable analytical method is paramount. This guide provides an in-depth comparison of a primary High-Performance Liquid Chromatography (HPLC) method against a high-throughput Ultra-Performance Liquid Chromatography (UPLC) alternative for purity analysis, grounded in established scientific principles and regulatory expectations.

The objective is to equip researchers and drug development professionals with the technical rationale to select and implement the most suitable method for their specific needs, balancing the perennial demands for speed, resolution, and sensitivity.

The Criticality of a Stability-Indicating Method

Before delving into specific methodologies, it is crucial to frame the discussion within the context of "stability-indicating" methods. Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate that analytical procedures for purity and stability must be validated to prove they are fit for purpose.[1][2] A key aspect of this is the method's ability to separate the main compound from any potential degradation products or process-related impurities.[3]

This is typically assessed through forced degradation studies, where the drug substance is exposed to harsh conditions such as acid, base, oxidation, heat, and light to intentionally generate degradants.[4][5][6] The analytical method must then demonstrate specificity by resolving these newly formed peaks from the parent peak.[3][6][7] The methods detailed below are designed with this fundamental principle in mind.

Method 1: Robust Reversed-Phase HPLC (RP-HPLC)

This primary method is designed for reliability, excellent resolution, and transferability across various laboratories. It is based on the well-established principles of reversed-phase chromatography, which is the predominant mode for pharmaceutical analysis due to its versatility and applicability to a wide range of compound polarities.[8][9]

Rationale for Method Design
  • Compound Structure and Properties : 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one is a moderately polar molecule containing an aromatic ketone. This structure possesses a strong chromophore, making UV detection highly suitable. Its hydrophobicity makes it an ideal candidate for retention on a C18 stationary phase.

  • Stationary Phase Selection : A C18 (octadecylsilane) column is the workhorse of reversed-phase HPLC and provides a strong hydrophobic interaction with the analyte, ensuring adequate retention.[8] A column with dimensions of 4.6 x 150 mm and a 5 µm particle size is chosen for a balance between efficiency and backpressure, making it compatible with standard HPLC systems.

  • Mobile Phase Selection : A gradient of acetonitrile and water is selected. Acetonitrile is a common organic modifier that offers low viscosity and good UV transparency.[10] A gradient elution, where the concentration of the organic solvent is increased over time, is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted with good peak shape in a reasonable timeframe.[8]

  • Detector Selection : A Diode Array Detector (DAD) or a multi-wavelength UV detector is chosen. The aromatic ring and carbonyl group in the molecule suggest a strong UV absorbance. A preliminary UV scan would indicate a maximum absorbance (λmax) around 254 nm, a common wavelength for aromatic compounds. The DAD offers the advantage of collecting spectral data across a range, which is invaluable for peak purity assessment and identifying co-eluting impurities.

Detailed Experimental Protocol

Objective : To separate and quantify 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one from its potential impurities.

Instrumentation :

  • HPLC system with a gradient pump, autosampler, column oven, and DAD.

  • Chromatographic Data System (CDS) for control and data processing.

Materials :

  • 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one reference standard.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade, filtered and degassed).

  • 0.45 µm syringe filters.

Chromatographic Conditions :

Parameter Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-20 min: 40% B to 90% B; 20-25 min: 90% B; 25.1-30 min: 40% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL

| Detection | DAD, 254 nm |

Procedure :

  • Standard Preparation : Prepare a stock solution of the reference standard at 1.0 mg/mL in acetonitrile. Dilute this stock with a 50:50 mixture of acetonitrile and water to a working concentration of 0.1 mg/mL (100 µg/mL).

  • Sample Preparation : Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to achieve a nominal concentration of 1.0 mg/mL. Filter the sample through a 0.45 µm syringe filter prior to injection.

  • Analysis : Equilibrate the column with the initial mobile phase conditions for at least 30 minutes. Inject the prepared standards and samples and record the chromatograms.

  • Purity Calculation : The purity is typically determined using an area percent calculation, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Reference Standard (0.1 mg/mL) prep_sample Prepare Sample (1.0 mg/mL) filter Filter Sample (0.45 µm) prep_sample->filter inject Inject Sample (10 µL) filter->inject equilibrate Equilibrate System (30 min) equilibrate->inject run Execute Gradient Method inject->run detect Detect at 254 nm (DAD) run->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Report calculate->report

Workflow for RP-HPLC Purity Analysis.

Method 2: High-Throughput UPLC

For laboratories where speed and sample throughput are critical drivers, Ultra-Performance Liquid Chromatography (UPLC) offers a significant advantage. UPLC systems operate at much higher pressures (up to 15,000 psi) than conventional HPLC systems, enabling the use of columns packed with sub-2 µm particles.[11][12] This results in dramatically improved efficiency, resolution, and speed.[13][14]

Rationale for UPLC Adaptation

The core principles of the separation remain the same (reversed-phase), but the parameters are scaled to leverage the power of UPLC technology.

  • Stationary Phase : A C18 column packed with 1.7 µm particles is used. The smaller particle size leads to a significant increase in theoretical plates, resulting in sharper peaks and better resolution.[15] The column dimensions are reduced (e.g., 2.1 x 50 mm) to minimize solvent consumption and run time.

  • System Requirements : A UPLC system capable of handling high backpressures is mandatory. The system's extra-column volume must also be minimized to prevent band broadening, which would negate the efficiency gains from the column.

  • Method Scaling : The flow rate is adjusted, and the gradient time is significantly shortened. A direct scaling of the gradient from the HPLC method is possible, maintaining the same ratio of gradient time to column volume, which preserves the separation selectivity.

Detailed Experimental Protocol

Objective : To achieve a rapid separation and quantification of 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one and its impurities.

Instrumentation :

  • UPLC system with a binary solvent manager, sample manager, column heater, and PDA or TUV detector.

Chromatographic Conditions :

Parameter Condition
Column Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 40% B to 90% B; 5-6 min: 90% B; 6.1-7 min: 40% B (Re-equilibration)
Flow Rate 0.5 mL/min
Column Temp. 40 °C
Injection Vol. 2 µL

| Detection | PDA, 254 nm |

Procedure : Sample and standard preparation protocols are identical to the HPLC method. The key difference is the significantly shorter run and equilibration times.

Head-to-Head Performance Comparison

The choice between HPLC and UPLC often involves a trade-off between established robustness and cutting-edge performance. The following table summarizes the key performance differences based on the methods described.

Performance MetricMethod 1: RP-HPLCMethod 2: UPLCAdvantage
Analysis Time ~30 minutes per sample~7 minutes per sampleUPLC [15]
Resolution GoodExcellent (sharper, narrower peaks)UPLC [13]
Sensitivity StandardHigher (due to narrower peaks)UPLC [11][13]
Solvent Consumption ~30 mL per run~3.5 mL per runUPLC [13]
System Backpressure Low (~1,500 psi)High (~9,000 - 12,000 psi)HPLC (System Compatibility)
Method Robustness High (less susceptible to minor variations)Moderate (more sensitive to system dwell volume and connections)HPLC
Initial Cost LowerHigherHPLC

Conclusion and Recommendations

Both the robust RP-HPLC and the high-throughput UPLC methods are suitable for the purity analysis of 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one, provided they are properly validated according to ICH Q2(R1) guidelines.[2][16]

  • The RP-HPLC method stands as the reliable, go-to choice for many QC labs. Its primary advantages are its robustness, lower operating pressure, and compatibility with a vast installed base of standard HPLC instruments. It is the recommended starting point for labs where throughput is not the primary constraint.

  • The UPLC method is the clear winner for high-throughput environments, such as in process development, reaction monitoring, or large-scale QC release testing.[15] The dramatic reduction in analysis time and solvent consumption leads to significant long-term cost savings and increased laboratory productivity.[13] However, it requires a higher initial investment in specialized instrumentation.

Ultimately, the selection is a strategic decision. For foundational R&D and routine QC, the HPLC method provides a solid, dependable foundation. For organizations aiming to optimize efficiency and reduce operational costs, transitioning to the UPLC method is a compelling and scientifically sound strategy.

References

  • Blessy, M. et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165. [Link]

  • Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference?. Alispharm. [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. MedCrave online. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]

  • Chromatography Today. (n.d.). HPLC vs UPLC - What's the Difference?. Chromatography Today. [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. ICH. [Link]

  • ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH. [Link]

  • Baertschi, S. W., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • Waters. (n.d.). Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Waters. [Link]

  • WebofPharma. (2026, February 13). HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. WebofPharma. [Link]

  • ICH. (n.d.). Quality Guidelines. ICH. [Link]

  • FDA. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. HALO Columns. [Link]

  • Chromatography Online. (2020, November 15). HPLC Method Development and Validation for Pharmaceutical Analysis. Chromatography Online. [Link]

  • IJARSCT. (2024, May 15). Advancements in RP-HPLC Method Development and Validation: A Comprehensive Review. IJARSCT. [Link]

  • Chemistry Central Journal. (n.d.). Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. Chemistry Central Journal. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Phenomenex. [Link]

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Validation

Comprehensive Guide: Crystal Structure Determination of 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one

Topic: Crystal structure determination of 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1][2] [1][2] Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal structure determination of 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1][2]

[1][2]

Executive Summary & Pharmacophore Context

The molecule 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one represents a critical scaffold in medicinal chemistry.[1][2] Benzoxepin-5-one derivatives are frequently investigated as privileged structures for anti-inflammatory agents, estrogen receptor modulators, and anticancer therapeutics (specifically tubulin polymerization inhibitors).[1][2]

The structural determination of this compound is non-trivial due to the conformational flexibility of the seven-membered oxepin ring fused to the rigid benzene moiety.[1][2] This guide compares the primary methodologies for definitive structural elucidation—Single Crystal X-Ray Diffraction (SC-XRD) versus Powder X-Ray Diffraction (PXRD) with Rietveld Refinement —and provides a validated protocol for the superior method.[1][2]

Why Structure Matters Here
  • Ring Puckering: The 7-membered ring can adopt multiple low-energy conformations (chair, boat, twist-boat).[1][2] Determining the exact solid-state conformation is vital for docking studies.[1]

  • Methyl Effect: The 8-methyl substituent influences crystal packing forces (C-H[1]···π interactions), altering solubility and bioavailability compared to the non-methylated parent.[1][2]

Comparative Analysis: Structural Determination Methodologies

For a researcher isolating this intermediate, choosing the right characterization path is critical.[1][2] Below is an objective comparison of the three dominant approaches.

Table 1: Performance Matrix of Structural Determination Methods
FeatureMethod A: Single Crystal XRD (SC-XRD) Method B: PXRD + Rietveld Refinement Method C: DFT Computational Prediction
Primary Output Absolute 3D structure, stereochemistry, packing.[1][2]Bulk phase identification, unit cell dimensions.Theoretical low-energy conformers.
Resolution Atomic level (< 0.8 Å).[1][2]Medium; dependent on crystallinity.[1]N/A (Gas/Solvent phase model).[1][2]
Sample Requirement High-quality single crystal (>0.1 mm).Polycrystalline powder (bulk).[1][2]None (Virtual).[1][2]
Conformational Accuracy Gold Standard (Experimental Reality).[1][2]Good for rigid molecules; difficult for flexible oxepins.[1]Idealized; may miss packing-induced distortions.
Time to Result 24–48 hours (excluding crystallization).[2]1–2 hours.12–72 hours (CPU dependent).[1][2]
Cost Efficiency High (instrument/service cost).[1][2]Low.Low (Software license).[1][2]
Expert Insight

For 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one , Method A (SC-XRD) is the mandatory choice for initial characterization.[1][2] The flexibility of the tetrahydro-oxepin ring introduces disorder that PXRD (Method B) cannot easily resolve without a known model.[1][2] However, Method C (DFT) is highly recommended as a supporting tool to validate the geometry obtained from SC-XRD.[1][2]

Validated Experimental Protocol (SC-XRD Focus)

This protocol is designed to overcome the common "oiling out" issues associated with low-melting benzoxepin derivatives.

Phase 1: Crystal Growth (The Critical Bottleneck)

Benzoxepin-5-ones often form oils due to high conformational entropy.[1]

  • Technique: Slow Evaporation with Anti-solvent Diffusion.[1]

  • Solvent System: Ethyl Acetate (Good solubility) / n-Hexane (Anti-solvent).[1][2]

  • Protocol:

    • Dissolve 50 mg of pure 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one in 2 mL of Ethyl Acetate.

    • Filter the solution through a 0.45 µm PTFE syringe filter into a narrow vial (to remove nucleation sites).

    • Carefully layer 4 mL of n-Hexane on top. Do not mix.

    • Seal with parafilm, poke 3 small holes, and store at 4°C in a vibration-free environment.

    • Target: Colorless prisms or blocks should appear within 48–72 hours.

Phase 2: Data Collection & Reduction[2]
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-Kα radiation,

    
     = 0.71073 Å).[1][2] Note: Mo source is preferred over Cu to reduce absorption effects from the aromatic ring, though Cu is acceptable for this organic molecule.[1][2]
    
  • Temperature: 100 K (Cryostream). Crucial: Cooling freezes the dynamic puckering of the 7-membered ring, reducing thermal ellipsoids.[1][2]

  • Strategy: Collect full sphere data (

    
    ) to ensure redundancy > 4.0.
    
Phase 3: Structure Solution Workflow
  • Space Group Determination: Likely Monoclinic (

    
    )  or Orthorhombic (
    
    
    
    )
    , common for planar-fused systems.[1][2]
  • Phasing: Use SHELXT (Intrinsic Phasing).[1][2] The 8-methyl and ketone oxygen provide sufficient electron density contrast.[1]

  • Refinement: Use SHELXL (Least Squares).

    • Restraints: If the 7-membered ring shows disorder, apply SIMU and DELU restraints to the methylene carbons (C2, C3, C4).[1][2]

    • Hydrogen Atoms: Constrain aromatic H using AFIX 43 and methylene H using AFIX 23 (riding model).[1][2]

Expected Structural Results & Analysis

Based on analogous benzoxepin structures (e.g., 6,8-dimethoxy derivatives), the researcher should anticipate the following:

A. The Oxepin Ring Conformation

The 2,3,4,5-tetrahydro-1-benzoxepin ring typically adopts a distorted chair or twist-boat conformation.[1][2]

  • Key Parameter: Calculate the Cremer-Pople puckering parameters (

    
    ).[1][2][3]
    
  • Validation: The C2-C3-C4-C5 torsion angle is the diagnostic marker for ring strain.[1]

B. The "Methyl Effect"

The methyl group at position 8 is para to the ether oxygen (O1) and meta to the ketone (C5=O).[1][2]

  • Sterics: It generally does not disrupt the ring puckering significantly but drives the crystal packing.[1][2]

  • Packing: Expect C-H···O hydrogen bonds between the C3/C4 methylene protons and the Carbonyl Oxygen (O5) of a neighboring molecule, forming infinite chains along the b-axis.[1][2] The 8-Methyl group often engages in C-H[1]···

    
      interactions, stabilizing the lattice.[1][2]
    

Visualizing the Workflow

The following diagram outlines the decision logic and experimental workflow for determining the structure.

G Start Sample: 8-Methyl-2,3,4,5- tetrahydro-1-benzoxepin-5-one CheckPurity Purity Check (HPLC/NMR) >98% Required Start->CheckPurity CrystMethod Crystallization Strategy CheckPurity->CrystMethod Pass Method1 Slow Evap: EtOAc/Hexane (1:2) CrystMethod->Method1 Method2 Vapor Diffusion: MeOH -> Et2O CrystMethod->Method2 CrystalCheck Microscopy Check: Birefringence? Method1->CrystalCheck Method2->CrystalCheck CrystalCheck->CrystMethod Oiling/Amorphous (Retry) XRD_Select Select Method CrystalCheck->XRD_Select Crystals Found SCXRD SC-XRD (Method A) Mo-Source, 100K XRD_Select->SCXRD Single Crystal PXRD PXRD (Method B) Cu-Source, RT XRD_Select->PXRD Microcrystalline Powder Solve Structure Solution (SHELXT) SCXRD->Solve Result Final CIF (R1 < 5%) PXRD->Result Rietveld (Low Conf) Refine Refinement (SHELXL) Check Ring Disorder Solve->Refine Refine->Result

Caption: Figure 1. Decision matrix for structural determination, prioritizing SC-XRD for conformational accuracy.

Technical Considerations for the Benzoxepin Scaffold

When refining the structure of 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one, pay specific attention to these crystallographic nuances:

The "Oiling" Problem

Benzoxepin-5-ones are notorious for oiling out.[1] If Method 1 (EtOAc/Hexane) fails:

  • Alternative: Dissolve in minimal Diethyl Ether and cool to -20°C.

  • Seeding: If you have a solid sample of a related derivative (e.g., the 8-chloro analog), use a micro-crystal as a heterologous seed to induce nucleation.[1][2]

Disorder in the Aliphatic Chain

The C3 and C4 carbons in the saturated ring often exhibit high thermal motion (large


).[1][2]
  • Solution: If

    
    , model the disorder over two positions (Part A/Part B) with occupancy refined (e.g., 0.60/0.40).[1][2]
    
Absolute Structure

Since this specific molecule is achiral (unless isotopically labeled or substituted at C2/C3/C4), the space group will likely be centrosymmetric.[1][2] However, if chiral additives were used in synthesis, ensure you check for non-centrosymmetric space groups (


, 

) and refine the Flack parameter.[1][2]

References

  • Sheldrick, G. M. (2015).[1][2] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.[1][2] Link

  • Zhu, W. X., et al. (2025).[1][2][4] "Crystal structure of (E)-4-(4-ethylbenzylidene)-6,8-dimethoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one." Zeitschrift für Kristallographie - New Crystal Structures. Link

  • Cremer, D., & Pople, J. A. (1975).[1][2][3] "General definition of ring puckering coordinates." Journal of the American Chemical Society, 97(6), 1354-1358.[1][2] Link[1][2]

  • PubChem. "8-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one (Compound)."[1][2] National Library of Medicine.[1] Link

  • Spek, A. L. (2009).[1][2] "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155.[1][2] Link

Sources

Comparative

UV-Vis Absorption Profiling of Benzoxepin-5-one Derivatives: A Comparative Spectroscopic Guide

Executive Summary Benzoxepin-5-one derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent anti-inflammatory, anticancer, and psychotherapeutic activities. Their electronic absorption spectr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzoxepin-5-one derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent anti-inflammatory, anticancer, and psychotherapeutic activities. Their electronic absorption spectra are critical not only for compound characterization but also for understanding their electronic distribution, which directly correlates with pharmacophore reactivity.

This guide provides a technical comparison of the UV-Vis spectral behaviors of 1-benzoxepin-5-one derivatives against their structural analogues. It moves beyond basic data listing to explain the why—the quantum mechanical causality behind the spectral shifts—and provides a self-validating experimental protocol for researchers.

Comparative Spectroscopic Analysis

The UV-Vis profile of benzoxepin-5-ones is dominated by the conjugation between the benzene ring and the carbonyl group (acetophenone-like chromophore), modulated by the seven-membered oxygenated ring.

Table 1: Comparative UV-Vis Absorption Characteristics

Data represents typical ranges in polar protic solvents (e.g., Methanol/Ethanol).

Compound ClassCore Chromophore

(nm) [Band I:

]

(nm) [Band II:

]
Molar Absorptivity (

)
Key Spectral Feature
3,4-Dihydro-1-benzoxepin-5(2H)-one Conjugated Aryl Ketone245 – 255310 – 325High (>10,000)Resembles acetophenone; distinct benzenoid bands.
2H-1-Benzoxepin-5-one Extended Conjugation (Enone + Aryl)260 – 280330 – 350Very High (>15,000)Red-shift (Bathochromic) due to extra double bond in the 7-membered ring.
Benzofuran-3-one (Aurone) Cross-Conjugated 5-ring280 – 300380 – 410HighSignificant red-shift due to planar, rigid 5-membered ring constraints.
Benzoxepin-3-one (Isomer) Isolated or Allylic Ketone< 210 (if isolated)280 – 290Low (< 1,000)Blue-shift (Hypsochromic) ; carbonyl often electronically isolated from the benzene ring.
Critical Insight: The Conjugation Effect

The most significant differentiator is the saturation of the heterocyclic ring.

  • Saturated (Dihydro): The carbonyl is conjugated only with the benzene ring. The spectrum mimics 2-hydroxyacetophenone derivatives.

  • Unsaturated (2H-Benzoxepin-5-one): The introduction of a double bond at the C3-C4 position (or C2-C3 depending on isomer) creates a vinylogous ester or extended enone system. This lowers the HOMO-LUMO gap, causing a bathochromic shift of 15–30 nm compared to the dihydro analogue.

Mechanistic Insights: Electronic Transitions

Understanding the electronic origin of these bands is essential for interpreting substituent effects.

Electronic Transition Diagram

The following diagram illustrates the energy gaps responsible for the observed spectra.

ElectronicTransitions cluster_effect Substituent Effects Ground Ground State (S0) Pi_Star Excited State (π*) N_Orbital Non-bonding Orbital (n) (Lone pair on Oxygen) N_Orbital->Pi_Star n → π* Transition (Low Intensity, Near-UV) λ ~310-350 nm Pi_Orbital Bonding Orbital (π) (Aromatic/Alkene) Pi_Orbital->Pi_Star π → π* Transition (High Intensity, UV region) λ ~240-280 nm Effect1 Electron Donating Groups (OH, OMe) Raise HOMO (π) → Red Shift Effect2 Extended Conjugation (C=C) Lowers LUMO (π*) → Red Shift

Figure 1: Energy level diagram depicting the primary electronic transitions in benzoxepin-5-one derivatives.

Substituent Effects (Auxochromes)
  • Electron Donating Groups (EDGs): Substituents like -OCH₃ or -OH at positions 7, 8, or 9 destabilize the

    
     bonding orbital (raise its energy) more than the 
    
    
    
    antibonding orbital.
    • Result:Red Shift (Bathochromic). A 7-methoxy derivative will absorb at a longer wavelength than the unsubstituted parent.

  • Electron Withdrawing Groups (EWGs): Substituents like -Cl or -NO₂ stabilize the orbitals but can extend conjugation (especially -NO₂).

    • Result: -Cl often causes a slight red shift due to the lone pair (mesomeric effect) outweighing the inductive effect, while -NO₂ causes a massive red shift due to strong conjugation.

Experimental Protocol: UV-Vis Characterization

This protocol ensures reproducibility and minimizes artifacts such as solvent cut-off interference or concentration quenching.

Workflow Diagram

ExperimentalWorkflow Start Sample Preparation Solvent Select Solvent (MeOH for polarity, Hexane for n-π*) Start->Solvent Blank Baseline Correction (Double-beam or Zeroing) Solvent->Blank Scan Spectral Scan (200 - 800 nm) Blank->Scan Dilution Check Absorbance (Target: 0.5 - 1.0 A.U.) Scan->Dilution Dilution->Solvent If A > 1.5 (Dilute) Analysis Data Analysis (Determine λmax & ε) Dilution->Analysis If linear range

Figure 2: Step-by-step workflow for accurate UV-Vis spectral acquisition.

Detailed Methodology
  • Solvent Selection:

    • Primary: Methanol or Ethanol (Spectroscopic Grade). Note: Polar solvents obliterate vibrational fine structure but clearly resolve the

      
       band.
      
    • Secondary: Cyclohexane or Hexane. Use this to observe the

      
       transition clearly, as it will not be blue-shifted by hydrogen bonding.
      
  • Stock Solution Preparation:

    • Weigh 1.0 mg of the benzoxepin-5-one derivative.

    • Dissolve in 10 mL of solvent to create a

      
       stock.
      
    • Sonicate for 5 minutes to ensure complete dissolution.

  • Dilution Series:

    • Prepare concentrations of

      
      .
      
    • Self-Validation: Plot Absorbance vs. Concentration at

      
      . The 
      
      
      
      should be
      
      
      . If it curves, aggregation is occurring (deviating from Beer-Lambert Law).
  • Measurement:

    • Use quartz cuvettes (glass absorbs UV <300 nm).

    • Scan range: 200–500 nm.

    • Scan speed: Medium (approx. 200 nm/min) for optimal resolution.

Solvatochromism: The Polarity Test

A key validation step for benzoxepin-5-one derivatives is the Solvent Shift Test .

  • Hypsochromic Shift (Blue Shift): As solvent polarity increases (Hexane

    
     Methanol), the 
    
    
    
    band (Band II, ~320 nm) will shift to shorter wavelengths.
    • Reason: The ground state (

      
       electrons) forms hydrogen bonds with the solvent, stabilizing it and increasing the energy gap to 
      
      
      
      .
  • Bathochromic Shift (Red Shift): The

    
     band (Band I, ~250 nm) will shift to longer wavelengths in polar solvents.
    
    • Reason: The excited state is more polar than the ground state and is better stabilized by polar solvents, lowering the energy gap.

Diagnostic Rule: If your spectrum does not show these shifts, verify the integrity of the ketone functionality (e.g., ensure it hasn't been reduced to an alcohol).

References

  • Synthesis and spectral data of 1-benzoxepin-5-ones

    • Synthesis of 1-benzoxepin-5-ones (ols) from salicylaldehydes via ring-closing metathesis. Semantic Scholar. Link

  • Solvent effects on Aryl Ketones (Benzophenone Analogue)

    • Solvent effects on the UV-visible absorption spectrum of benzophenone in water.[1] PubMed. Link

  • Substituent Effects on UV Spectra

    • Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone.[2] MDPI. Link

  • General UV-Vis Theory for Conjugated Systems

    • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.[3] Shimadzu.[3][4][5] Link

Sources

Validation

Distinguishing 8-Methyl-benzoxepin-5-one from Open-Chain Precursors: A Methodological and Analytical Guide

Benzoxepinones, particularly 1-benzoxepin-5-one derivatives, are privileged heterocyclic scaffolds in medicinal chemistry, serving as critical structural motifs for a wide range of pharmacologically active compounds[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Benzoxepinones, particularly 1-benzoxepin-5-one derivatives, are privileged heterocyclic scaffolds in medicinal chemistry, serving as critical structural motifs for a wide range of pharmacologically active compounds[1]. The synthesis of 8-methyl-benzoxepin-5-one typically proceeds via the intramolecular Friedel-Crafts acylation of its open-chain precursor, 4-(3-methylphenoxy)butanoic acid[2].

As a Senior Application Scientist, I frequently encounter challenges in reaction monitoring where the polarity and molecular weight of the open-chain precursor and the cyclized product are deceptively similar. Distinguishing between the two requires a robust, orthogonal analytical approach. This guide provides a comprehensive comparison of their analytical profiles and outlines a self-validating experimental protocol to ensure unambiguous product confirmation.

Mechanistic Causality and Workflow

The transformation of 4-(3-methylphenoxy)butanoic acid into 8-methyl-benzoxepin-5-one relies on the generation of a highly reactive acylium ion intermediate, typically facilitated by a strong dehydrating agent such as polyphosphoric acid (PPA)[2].

Understanding the regioselectivity of this cyclization is crucial. The meta-methyl group on the phenoxy ring exerts steric hindrance, directing the electrophilic attack predominantly to the para position relative to the methyl group. This selectively yields the 8-methyl isomer rather than the sterically congested 6-methyl derivative.

Workflow cluster_0 Chemical Transformation cluster_1 Analytical Validation P Open-Chain Precursor 4-(3-methylphenoxy)butanoic acid I Acylium Ion Intermediate (Electrophilic Aromatic Substitution) P->I PPA, 80°C (-H2O) C Cyclized Product 8-methyl-benzoxepin-5-one I->C Intramolecular Friedel-Crafts NMR 1H/13C NMR Loss of Ar-H & COOH C=O shift to 198 ppm C->NMR IR FT-IR Loss of 3200 cm⁻¹ (OH) New C=O at 1685 cm⁻¹ C->IR MS LC-MS Δm/z = -18 Da [M+H]+ = 177 C->MS

Workflow of 4-(3-methylphenoxy)butanoic acid cyclization and subsequent analytical validation.

Analytical Differentiation (E-E-A-T Principles)

To establish a self-validating system, researchers must rely on orthogonal analytical techniques that exploit the fundamental structural differences between the aliphatic carboxylic acid precursor and the cyclic aryl ketone product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR remains the definitive tool for confirming cyclization[3].

  • ¹H NMR: The open-chain precursor exhibits four distinct aromatic protons and a broad downfield singlet (~11.0–12.0 ppm) corresponding to the carboxylic acid proton. Upon successful cyclization, the carboxylic proton disappears completely. More importantly, the aromatic region reduces from four to three protons. The newly formed ring creates an AMX spin system (H-6, H-7, H-9). The H-9 proton, isolated between the ether oxygen and the methyl group, typically appears as a fine doublet or singlet (~6.9 ppm), while H-6 appears as a distinct doublet (~7.6 ppm) due to the strong deshielding effect of the adjacent ketone.

  • ¹³C NMR: The carbonyl carbon provides an unambiguous marker. The precursor's carboxylic acid carbon resonates at ~178 ppm. Following cyclization, the ketone carbon, now fully conjugated with the aromatic ring, shifts significantly downfield to ~195–198 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy offers rapid, benchtop verification of the functional group transformation[4].

  • The open-chain precursor displays a broad, intense O-H stretching band (2500–3300 cm⁻¹) and an aliphatic carboxylic C=O stretch at ~1710 cm⁻¹.

  • The cyclized 8-methyl-benzoxepin-5-one completely lacks the O-H band. Furthermore, the C=O stretch shifts to a lower frequency (~1685 cm⁻¹). This causality is driven by the conjugation of the ketone with the aromatic system, which lowers the double-bond character of the carbonyl, combined with the unique conformational constraints of the seven-membered oxepin ring.

Mass Spectrometry (LC-MS)

Electrospray ionization (ESI) mass spectrometry confirms the dehydration event inherent to the Friedel-Crafts acylation. The precursor yields an[M+H]⁺ ion at m/z 195.1. The cyclized product yields an [M+H]⁺ ion at m/z 177.1, reflecting the precise loss of water (18 Da).

Comparative Data Summary

The following table summarizes the quantitative analytical metrics used to distinguish the precursor from the final product.

Analytical Technique4-(3-methylphenoxy)butanoic acid (Precursor)8-methyl-benzoxepin-5-one (Cyclized Product)Key Differentiator
¹H NMR (Aromatic) 4 protons (multiplet, ~6.7–7.2 ppm)3 protons (AMX system, ~6.9, 7.0, 7.6 ppm)Loss of one Ar-H (C-6 position)
¹H NMR (Heteroatom) ~11.5 ppm (br s, 1H, -COOH)AbsentComplete loss of -COOH peak
¹³C NMR (Carbonyl) ~178.5 ppm (Carboxylic Acid)~197.2 ppm (Aryl Ketone)Downfield shift of ~19 ppm
FT-IR (O-H Stretch) 2500–3300 cm⁻¹ (Broad, strong)AbsentDisappearance of hydroxyl band
FT-IR (C=O Stretch) ~1710 cm⁻¹~1685 cm⁻¹Shift to lower frequency (conjugation)
LC-MS (ESI+) m/z 195.1 [M+H]⁺m/z 177.1 [M+H]⁺Mass reduction of 18 Da (loss of H₂O)

Experimental Protocol: Synthesis and Isolation

This protocol is specifically designed as a self-validating system . The incorporation of an alkaline wash during the workup selectively removes any unreacted starting material, ensuring that the isolated organic residue is exclusively the desired cyclized product[2].

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a mechanical stirrer, heat 250 g of Polyphosphoric Acid (PPA) to 75°C under a nitrogen atmosphere to reduce viscosity.

  • Addition: Slowly add 20.0 g (103 mmol) of 4-(3-methylphenoxy)butanoic acid to the warm PPA. Ensure continuous, vigorous stirring to prevent localized charring.

  • Cyclization: Maintain the reaction mixture at 75–80°C for 2.5 hours. The color will transition to a deep amber as the acylium ion forms and undergoes intramolecular electrophilic aromatic substitution.

  • Quenching: Carefully pour the hot, viscous mixture over 1.0 L of crushed ice and water. Stir vigorously until the PPA is fully hydrolyzed and a suspension forms.

  • Extraction: Extract the aqueous suspension with Ethyl Acetate (3 x 300 mL).

  • Self-Validating Wash (Critical Step): Wash the combined organic layers with 1N NaOH (3 x 200 mL).

    • Causality Note: Unreacted open-chain precursor (a carboxylic acid) is deprotonated by the NaOH, forming a water-soluble carboxylate salt that partitions entirely into the aqueous layer. The cyclized 8-methyl-benzoxepin-5-one (a neutral ketone) remains unaffected in the organic layer. This step chemically guarantees the removal of the precursor.

  • Isolation: Wash the organic layer with brine (200 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel column chromatography (Eluent: Hexanes/EtOAc 4:1) to yield pure 8-methyl-benzoxepin-5-one as a solid.

References

  • One-Pot Synthesis of 5-Amino-2,5-dihydro-1-benzoxepines: Access to Pharmacologically Active Heterocyclic Scaffolds The Journal of Organic Chemistry - ACS Publications[Link]

  • Benzoxepin Spectroscopic Characteristics and Aromaticity Grokipedia [Link]

  • Advances in the Synthesis and Pharmacological Applications of Heterocyclic Scaffolds: Benzoxepine and Benzothiepine Derivatives International Journal of Scientific Research in Multidisciplinary Studies (IJSRMST)[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Reference Standards for the Analysis of 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one

For researchers, scientists, and drug development professionals engaged in the study of emerging therapeutic agents, the analytical precision of their work is paramount. This guide provides an in-depth technical comparis...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in the study of emerging therapeutic agents, the analytical precision of their work is paramount. This guide provides an in-depth technical comparison of reference standards for the analysis of 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one (CAS 57932-19-1), a key intermediate and research compound in various synthetic pathways. The focus is on providing actionable insights and robust analytical protocols to ensure data integrity and reproducibility.

The Critical Role of Reference Standards

In analytical chemistry, a reference standard serves as a highly purified and well-characterized substance used as a measurement base. For the quantitative analysis of 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one, a reliable reference standard is indispensable for:

  • Accurate Quantification: Determining the precise concentration of the analyte in a sample.

  • Method Validation: Establishing the performance characteristics of an analytical method, including linearity, accuracy, precision, and specificity.

  • Impurity Profiling: Identifying and quantifying any process-related or degradation impurities.

The selection of an appropriate reference standard is the foundation of any analytical method, directly impacting the quality and reliability of the resulting data.

Commercially Available Reference Standards: A Comparative Overview

Several chemical suppliers offer 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one. While a comprehensive, multi-vendor comparative study with experimental data is not publicly available, researchers can and should perform their own evaluation. The following table summarizes key information for commercially available standards.

SupplierProduct NumberStated PurityAvailability of Certificate of Analysis (COA)Key Considerations
Sigma-Aldrich Enamine-ENA371463414Not specified on the product page, requires COA.Yes, available for download.A well-established supplier with extensive documentation. The COA will provide lot-specific purity data and characterization details.
BLDpharm 57932-19-1Not specified on the product page, requires COA.Yes, COA inquiry is available.[1]A supplier of a wide range of research chemicals. It is crucial to request and review the COA for purity and analytical data.

Expert Insight: The stated purity on a product page is a general specification. Always request and meticulously review the Certificate of Analysis (COA) for the specific lot you are purchasing. The COA provides critical data, including the analytical method used for purity assessment (e.g., HPLC, GC, NMR) and the determined purity value.

Proposed Analytical Methodologies for 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one

Due to the lack of a standardized, published analytical method for this specific compound, this guide proposes two robust starting points for method development: a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for routine analysis and a Gas Chromatography-Mass Spectrometry (GC-MS) method for confirmatory analysis and impurity identification.

Workflow for Analytical Method Development

Analytical Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Evaluation Standard Reference Standard Preparation Internal_Standard Internal Standard Addition Standard->Internal_Standard Spike Sample Sample Preparation Sample->Internal_Standard HPLC RP-HPLC Analysis Internal_Standard->HPLC GCMS GC-MS Analysis Internal_Standard->GCMS Quantification Quantification HPLC->Quantification GCMS->Quantification Validation Method Validation Quantification->Validation

Caption: General workflow for the analysis of 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

RP-HPLC is a versatile and widely used technique for the analysis of moderately polar to non-polar compounds.[2][3] Given the aromatic ketone structure of the target analyte, RP-HPLC is an excellent choice for routine quantification.

Rationale for Method Parameters:

  • Stationary Phase: A C18 column is the most common and robust choice for reversed-phase chromatography, offering excellent hydrophobic retention for aromatic compounds.[4]

  • Mobile Phase: A mixture of acetonitrile or methanol with water provides a good polarity range for eluting the analyte from the C18 column. A small amount of acid, such as formic acid or trifluoroacetic acid, is often added to improve peak shape by suppressing the ionization of any residual silanols on the stationary phase.[5]

  • Detection: The benzoxepinone chromophore is expected to have strong UV absorbance, making UV detection a sensitive and straightforward choice. A photodiode array (PDA) detector would be advantageous for assessing peak purity and identifying potential co-eluting impurities.

Step-by-Step Protocol:

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column thermostat, and a UV or PDA detector.

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 50% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or scan for optimal wavelength with PDA).

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh approximately 10 mg of the 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one reference standard and dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL solution.

    • Working Standards: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Solution: Dissolve the sample containing the analyte in the mobile phase to an expected concentration within the calibration range.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It provides high chromatographic resolution and structural information from the mass spectra, making it ideal for confirmatory analysis and impurity identification.

Rationale for Method Parameters:

  • Derivatization: For ketones, derivatization is often employed to improve volatility and chromatographic performance. However, given the molecular weight of the target compound, direct analysis may be feasible. If peak tailing or low sensitivity is observed, derivatization with an agent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be beneficial.[6]

  • Stationary Phase: A low-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is a good starting point for the analysis of aromatic compounds.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV is the standard for generating reproducible mass spectra that can be compared to spectral libraries. The fragmentation pattern of aromatic ketones typically involves cleavage of the alkyl fragment to form a stable ArC≡O+ ion.[7]

Step-by-Step Protocol:

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • Chromatographic Conditions (Starting Point):

    • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.

    • Injection Mode: Split (e.g., 20:1) or splitless, depending on the required sensitivity.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a 1 mg/mL stock solution in a volatile solvent like dichloromethane or ethyl acetate.

    • Working Standards: Dilute the stock solution to appropriate concentrations for analysis.

    • Sample Solution: Dissolve the sample in the same solvent to an appropriate concentration.

Performance Comparison and the Role of Internal Standards

To ensure the highest accuracy and precision, especially when dealing with complex matrices or multi-step sample preparation, the use of an internal standard is highly recommended.[8]

Selection of an Internal Standard:

An ideal internal standard should be a compound that is chemically similar to the analyte but not present in the sample. It should also be well-resolved from the analyte and any other components in the chromatogram. For the analysis of 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one, a suitable internal standard could be a structurally related compound such as:

  • 8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one (CAS 37483-57-1): The chloro-analogue is commercially available and likely to have similar chromatographic behavior.[9]

  • A deuterated analogue of the analyte: This is often the best choice for mass spectrometry-based methods as it co-elutes with the analyte but is distinguishable by its mass.

Illustrative Performance Comparison:

The following table presents hypothetical data to illustrate how one might compare the performance of two different reference standards (from Supplier A and Supplier B) using the proposed HPLC method with an internal standard.

ParameterReference Standard AReference Standard BAcceptance Criteria
Purity (from COA) 99.8%99.5%≥ 99.0%
Linearity (R²) 0.99980.9995≥ 0.999
Accuracy (% Recovery) 100.2%99.7%98.0 - 102.0%
Precision (% RSD, n=6) 0.5%0.8%≤ 2.0%

Expert Insight: When a new batch of reference standard is procured, it is good practice to perform a "bridging study" by analyzing it against the previous, well-characterized batch to ensure consistency in analytical results.

Decision-Making for Reference Standard Selection

The choice of a reference standard should be a systematic process based on several factors.

Reference Standard Selection Start Start: Need for Analysis Identify_Suppliers Identify Potential Suppliers Start->Identify_Suppliers Request_COA Request and Review COA Identify_Suppliers->Request_COA Assess_Purity Assess Purity and Characterization Data Request_COA->Assess_Purity Select_Standard Select Primary Reference Standard Assess_Purity->Select_Standard Data Sufficient Insufficient_Data Insufficient Data Assess_Purity->Insufficient_Data Data Insufficient Method_Development Develop and Validate Analytical Method Select_Standard->Method_Development Internal_Standard Select and Procure Internal Standard Method_Development->Internal_Standard Performance_Verification Verify Performance with Internal Standard Internal_Standard->Performance_Verification Routine_Analysis Implement for Routine Analysis Performance_Verification->Routine_Analysis Pass Performance_Fail Performance Fails Performance_Verification->Performance_Fail Fail Insufficient_Data->Identify_Suppliers Performance_Fail->Method_Development

Sources

Safety & Regulatory Compliance

Safety

8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one proper disposal procedures

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory chore, but as a critical extension of the experimental workflow. The integrity of your laboratory's safety infrastructure depends...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory chore, but as a critical extension of the experimental workflow. The integrity of your laboratory's safety infrastructure depends on understanding the causality behind every protocol.

8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one is a specialized organic intermediate utilized in drug development and synthetic chemistry. Because it is a non-halogenated organic ketone, its disposal requires strict adherence to specific segregation and compatibility protocols to prevent dangerous secondary reactions and ensure environmental compliance.

The following guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of this compound.

Part 1: Chemical Identity & Hazard Profiling

Before initiating any disposal protocol, we must establish the chemical identity of the waste. 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one lacks halogens (such as chlorine, fluorine, or bromine) and contains a reactive ketone moiety.

PropertyValue
Chemical Name 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one
CAS Number 57932-19-1[1]
Molecular Formula C11H12O2[1]
Molecular Weight 176.22 g/mol [1]
Chemical Class Non-halogenated organic ketone / Benzoxepin derivative
Primary Disposal Route High-temperature incineration via licensed TSDF

The Causality of Hazard Profiling: Understanding that this compound is a non-halogenated organic is the linchpin of its disposal plan. When incinerated, halogenated compounds generate corrosive hydrogen halides and require specialized scrubbers to prevent the release of toxic dioxins. Mixing a non-halogenated ketone with halogenated waste unnecessarily increases the volume of the heavily regulated, expensive halogenated waste stream[2],[3]. Furthermore, as an organic compound, it must be strictly isolated from strong oxidizers and inorganic acids to prevent exothermic reactions or rapid gas evolution[4].

Part 2: Waste Segregation & Accumulation Protocol

Proper disposal begins at the bench. The following step-by-step methodology ensures that 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one is safely accumulated for Environmental Health and Safety (EHS) collection.

Step 1: Compatibility Assessment

  • Action: Determine if the compound is in its pure solid form or dissolved in a carrier solvent.

  • Causality: If dissolved, the nature of the solvent dictates the waste stream. Most common non-halogenated organic solvents used in biomedical research (e.g., acetone, ethanol, ethyl acetate) can be safely combined[4]. However, if the carrier solvent contains halogens (e.g., dichloromethane, chloroform), the entire mixture must be routed to the halogenated waste stream[3].

Step 2: Primary Containment

  • Action: Select a chemically compatible, leak-proof container. High-Density Polyethylene (HDPE) or glass carboys are standard.

  • Causality: Ketones can degrade certain low-density plastics over time. Using an incompatible container risks structural failure and secondary spills in the waste accumulation area.

Step 3: Labeling and Storage

  • Action: Affix a hazardous waste label immediately upon adding the first drop/grain of waste. The label must explicitly state: "Hazardous Waste: Non-Halogenated Organic (8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one)".

  • Causality: Unlabeled containers violate EPA Resource Conservation and Recovery Act (RCRA) regulations and pose a severe risk to EHS personnel who must identify the contents prior to bulking and incineration.

Waste Routing Visualization

WasteWorkflow Start Generate 8-Methyl-2,3,4,5-tetrahydro- 1-benzoxepin-5-one Waste CheckSolvent Is it dissolved in a carrier solvent? Start->CheckSolvent HalogenCheck Does the solvent contain halogens (e.g., DCM, Chloroform)? CheckSolvent->HalogenCheck Yes (Solution) SolidWaste Collect as Solid Non-Halogenated Organic Waste CheckSolvent->SolidWaste No (Pure Solid) Halogenated Route to Halogenated Waste Stream (Red Tag) HalogenCheck->Halogenated Yes (>5% Halogens) NonHalogenated Route to Non-Halogenated Organic Stream (Blue/White Tag) HalogenCheck->NonHalogenated No (e.g., Ethanol, Acetone) TSDF Incineration by Licensed TSDF SolidWaste->TSDF Halogenated->TSDF NonHalogenated->TSDF

Workflow for the safe segregation and disposal of non-halogenated organic ketone waste.

Part 3: Emergency Spill Management & Decontamination

In the event of an accidental release, immediate and calculated action is required to prevent exposure and environmental contamination.

Step-by-Step Spill Methodology:

  • Isolation: Evacuate non-essential personnel from the immediate area. If the compound is dissolved in a volatile, flammable solvent, eliminate all ignition sources immediately.

  • PPE Donning: Equip chemical-resistant nitrile gloves, a lab coat, and splash goggles.

  • Containment & Absorption: Surround the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or commercial spill pads.

    • Causality: Using combustible absorbents (like standard paper towels) for organic compounds introduces a secondary fire hazard, especially if the material is dissolved in a flammable carrier solvent. Inert materials absorb the chemical without adding fuel to a potential ignition source.

  • Collection: Use non-sparking tools to scoop the saturated absorbent into a dedicated, wide-mouth hazardous waste container.

  • Decontamination: Wash the affected surface with a mild detergent and water, collecting the wash water as hazardous waste if local regulations prohibit sewering trace organics.

Spill Response Visualization

SpillResponse Spill Spill Detected Evac Evacuate & Assess (Check SDS & PPE) Spill->Evac Contain Contain Spill (Inert Absorbent) Evac->Contain Collect Collect in Compatible Container Contain->Collect Label Label as Hazardous Spill Waste Collect->Label EHS Notify EHS for Final Disposal Label->EHS

Step-by-step emergency spill response and decontamination procedure for organic ketones.

Part 4: Regulatory Compliance & Final Disposal

Under EPA guidelines, laboratories must not exceed specific accumulation limits for hazardous waste (typically 50 gallons of standard hazardous waste)[4]. 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one must never be disposed of down the drain or in standard municipal trash.

Once the waste container is full (leaving at least 10% headspace to account for vapor expansion), submit a chemical waste pickup request to your institution's EHS department. The waste will ultimately be transported by a licensed contractor to a Treatment, Storage, and Disposal Facility (TSDF), where it will undergo high-temperature incineration, converting the organic carbon backbone into carbon dioxide and water.

References

  • Source: bldpharm.
  • Source: uwosh.
  • Source: uni.
  • Source: louisville.

Sources

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